Fmoc-S-4-methoxytrityl-L-cysteine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5S/c1-43-29-22-20-28(21-23-29)38(26-12-4-2-5-13-26,27-14-6-3-7-15-27)45-25-35(36(40)41)39-37(42)44-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBUWFUSGOYXQX-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451118 | |
| Record name | Fmoc-S-4-methoxytrityl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177582-21-7 | |
| Record name | Fmoc-S-4-methoxytrityl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 177582-21-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Fmoc-S-4-methoxytrityl-L-cysteine: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-S-4-methoxytrityl-L-cysteine (Fmoc-Cys(Mmt)-OH) is a pivotal amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS). Its strategic design, incorporating the acid-labile 4-methoxytrityl (Mmt) protecting group for the sulfhydryl side chain of cysteine, allows for orthogonal protection schemes. This enables the selective deprotection of the cysteine thiol group while the peptide remains anchored to the solid support, facilitating the synthesis of complex peptides, including those with disulfide bridges and other site-specific modifications.[1] This guide provides an in-depth overview of the chemical properties of Fmoc-Cys(Mmt)-OH, detailed experimental protocols for its use, and logical workflows for its application in peptide synthesis.
Core Chemical and Physical Properties
Fmoc-Cys(Mmt)-OH is a white to off-white or yellow powder.[2] A comprehensive summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₃₈H₃₃NO₅S | [1][3] |
| Molecular Weight | 615.7 g/mol | [1] |
| Melting Point | 117 - 130 °C | |
| Appearance | Yellow to white powder | |
| Solubility | Sparingly soluble in DMSO and Ethanol (1-10 mg/ml) | [4] |
| Storage Conditions | 0 - 8 °C, under inert gas (Nitrogen) | [3] |
| CAS Number | 177582-21-7 | [1][3] |
Experimental Protocols
The primary application of Fmoc-Cys(Mmt)-OH is in Fmoc-based solid-phase peptide synthesis.[2] The Mmt group's high acid lability is its key feature, allowing for its removal under very mild acidic conditions that do not affect other acid-labile protecting groups like tert-butyl (tBu) or the bond to the resin.[4][5]
Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling cycle for incorporating an amino acid, including Fmoc-Cys(Mmt)-OH, onto a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Cys(Mmt)-OH)
-
Peptide synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 20-30 minutes.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Selective On-Resin Deprotection of the Mmt Group
This protocol describes the selective removal of the Mmt protecting group from the cysteine side chain while the peptide remains attached to the resin.
Materials:
-
Peptidyl-resin containing a Cys(Mmt) residue
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger[1]
-
Deprotection solution: 1-2% TFA in DCM with 5% TIS
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in DCM.
-
Mmt Deprotection:
-
Drain the DCM.
-
Add the deprotection solution to the resin.
-
Agitate for 2-5 minutes. The solution will typically turn a bright yellow color due to the formation of the Mmt cation.
-
Drain the deprotection solution.
-
Repeat the treatment with the deprotection solution until the yellow color is no longer observed.
-
Wash the resin thoroughly with DCM (3-5 times) and then with DMF (3-5 times) to remove residual acid and scavenger.
-
On-Resin Disulfide Bond Formation
Following the selective deprotection of the Cys(Mmt) group, the free thiol can be oxidized to form a disulfide bridge.
Materials:
-
Peptidyl-resin with deprotected cysteine thiol(s)
-
N,N-Dimethylformamide (DMF)
-
Oxidizing agent (e.g., Iodine, N-chlorosuccinimide (NCS))
Procedure (using NCS):
-
Resin Preparation: Ensure the peptidyl-resin with free thiol(s) is well-washed with DMF.
-
Oxidation:
-
Prepare a solution of NCS (2 equivalents per thiol) in DMF.
-
Add the NCS solution to the resin.
-
Agitate for 15-30 minutes at room temperature.
-
Monitor the reaction for completion (e.g., using Ellman's test to check for free thiols).
-
Drain the oxidizing solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Final Cleavage and Global Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of all remaining side-chain protecting groups.
Materials:
-
Peptidyl-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)[3]
Procedure:
-
Resin Preparation: Wash the peptidyl-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the peptide and purify using techniques such as reverse-phase HPLC.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in utilizing Fmoc-Cys(Mmt)-OH in peptide synthesis.
Caption: General workflow for solid-phase peptide synthesis using Fmoc-Cys(Mmt)-OH.
Caption: Orthogonal deprotection strategy for Fmoc-Cys(Mmt)-OH in peptide synthesis.
Conclusion
This compound is an indispensable tool in modern peptide chemistry. Its well-defined chemical properties and the orthogonal nature of the Mmt protecting group provide researchers with the flexibility to synthesize a wide array of complex peptides with high fidelity. The detailed protocols and workflows presented in this guide offer a practical framework for the successful application of this versatile building block in research and drug development.
References
The Mmt Protecting Group in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, structurally defined target molecules. Among the arsenal of protective groups available, the 4-methoxytrityl (Mmt) group stands out as a versatile and highly acid-labile tool, particularly valuable in Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the Mmt protecting group, its applications, detailed experimental protocols, and quantitative data to inform its effective use in research and drug development.
Core Function and Applications of the Mmt Group
The Mmt group is a trityl-based protecting group primarily employed to mask the side-chain functional groups of amino acids such as Cysteine (Cys), Lysine (Lys), and Histidine (His). Its principal advantage lies in its exceptional acid lability, allowing for its selective removal under very mild acidic conditions, typically 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] This orthogonality to the base-labile Fmoc group (used for Nα-protection) and the more acid-stable t-butyl (tBu) and trityl (Trt) side-chain protecting groups is the cornerstone of its utility.
This selective deprotection capability enables a range of on-resin peptide modifications, including:
-
Regioselective Disulfide Bond Formation: The Mmt group can be selectively removed from cysteine residues while the peptide remains anchored to the solid support, allowing for the formation of specific disulfide bridges without affecting other protected cysteines.[2]
-
Peptide Branching and Cyclization: By deprotecting the side chain of a lysine residue, for example, a new peptide chain can be synthesized from this point, creating branched peptides.[3]
-
Site-Specific Labeling and Conjugation: The unmasked functional group after Mmt removal provides a handle for the attachment of fluorescent labels, biotin, or other moieties at a specific position within the peptide sequence.[3]
Quantitative Data on Mmt Protecting Group
The following tables summarize quantitative data regarding the deprotection of the Mmt group, providing a comparative perspective for experimental design.
Table 1: Deprotection Conditions for Mmt and Other Trityl-Based Protecting Groups
| Protecting Group | Reagent | Conditions | Time | Cleavage Efficiency | Reference |
| Mmt | 1% TFA in DCM | Room Temperature | 30 min | Quantitative | [4] |
| Mmt | 1:2:7 Acetic Acid:TFE:DCM | Room Temperature | 1 hour | ~75-80% | [5] |
| Mmt | 1 M HOBt in TFE/DCM (1:1) | Room Temperature | - | Ineffective | [6] |
| Mtt | 1% TFA in DCM | Room Temperature | 1 hour | Quantitative | [4] |
| Mtt | 1:2:7 Acetic Acid:TFE:DCM | Room Temperature | 30 min | ~3-8% | [5] |
| Trt | 90% TFA in DCM | Room Temperature | - | Standard Cleavage | [5] |
TFE: Trifluoroethanol, DCM: Dichloromethane, TFA: Trifluoroacetic Acid, HOBt: Hydroxybenzotriazole
Table 2: On-Resin Mmt Deprotection of Cys(Mmt) in Oxytocin Synthesis
| Number of Treatments | Reaction Time per Treatment (min) | Total Alkylated Oxytocin (%) |
| 2 | 10 | 48.6 |
| 3 | 10 | 61.2 |
| 5 | 2 | 53.6 |
| 5 | 5 | 68.4 |
| 5 | 10 | 73.1 |
Deprotection was performed with 2% TFA in DCM with 5% TIS as a scavenger. Alkylation of the free cysteine was used to quantify the deprotection efficiency.[7]
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Lys(Mmt)-OH
This protocol describes a general method for the synthesis of Fmoc-Lys(Mmt)-OH.
Materials:
-
H-Lys-OH
-
4-methoxytrityl chloride (Mmt-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Protection of the ε-amino group:
-
Dissolve H-Lys-OH in a mixture of water and a suitable organic solvent (e.g., dioxane).
-
Add a base such as TEA or DIPEA to adjust the pH to approximately 9-10.
-
Slowly add a solution of Mmt-Cl in an organic solvent (e.g., DCM) to the lysine solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for several hours until completion (monitor by TLC).
-
Acidify the reaction mixture to pH ~3 with a dilute acid (e.g., citric acid).
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain H-Lys(Mmt)-OH.
-
-
Protection of the α-amino group:
-
Dissolve H-Lys(Mmt)-OH in a mixture of DMF and water.
-
Add a base such as sodium bicarbonate to maintain a basic pH.
-
Add a solution of Fmoc-OSu in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the crude product by crystallization or column chromatography to yield Fmoc-Lys(Mmt)-OH.[3]
-
Protocol 2: On-Resin Deprotection of Fmoc-Cys(Mmt)-OH and Disulfide Bond Formation
This protocol details the selective removal of the Mmt group from a cysteine residue on a solid support and the subsequent formation of a disulfide bond.
Materials:
-
Peptide-resin containing Fmoc-Cys(Mmt)-OH
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) as a scavenger
-
N,N-Dimethylformamide (DMF)
-
Oxidizing agent (e.g., Iodine (I₂), N-chlorosuccinimide (NCS))
-
10% Diisopropylethylamine (DIPEA) in DMF (neutralizing solution)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes, followed by washing with DCM.
-
Mmt Deprotection:
-
Prepare a deprotection solution of 1-2% TFA and 5% TIS in DCM.
-
Treat the resin with the deprotection solution for 2 minutes.
-
Drain the solution. The filtrate will appear yellow due to the released Mmt cation.
-
Repeat the treatment until the yellow color is no longer observed (typically 5-10 cycles).[8]
-
-
Washing and Neutralization:
-
Wash the resin thoroughly with DCM.
-
Wash the resin with a neutralizing solution (e.g., 10% DIPEA in DMF).
-
Wash the resin again with DMF and DCM to remove excess base.
-
-
On-Resin Oxidation (Disulfide Bond Formation):
-
Using Iodine (I₂):
-
Prepare a 0.1 M solution of I₂ in DMF.
-
Add the iodine solution to the resin (5-10 equivalents per cysteine pair).
-
Agitate the mixture for 1-2 hours at room temperature.[2]
-
Wash the resin extensively with DMF and DCM to remove excess iodine.
-
-
Using N-Chlorosuccinimide (NCS):
-
Treat the resin with NCS (2 equivalents) in DMF for 15 minutes.
-
Wash the resin with DMF and DCM.
-
-
Mandatory Visualizations
References
- 1. Fmoc-Cys(Mmt)-OH Novabiochem 177582-21-7 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fmoc-S-4-methoxytrityl-L-cysteine: Structure, Function, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-S-4-methoxytrityl-L-cysteine (Fmoc-Cys(Mmt)-OH) is a pivotal amino acid derivative employed in solid-phase peptide synthesis (SPPS), particularly for the synthesis of complex peptides and those containing disulfide bonds. The strategic use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine and the acid-labile 4-methoxytrityl (Mmt) group for the thiol side-chain offers a unique orthogonal protection scheme. This guide provides a comprehensive overview of the structure, function, and applications of Fmoc-Cys(Mmt)-OH, including detailed experimental protocols and quantitative data to facilitate its effective use in research and drug development.
Introduction
Cysteine residues play a critical role in the structure and function of many biologically active peptides and proteins, primarily through the formation of disulfide bridges that stabilize tertiary and quaternary structures. The synthesis of cysteine-containing peptides, however, presents a significant challenge due to the high reactivity of the thiol side-chain, which is susceptible to oxidation and other side reactions. To address this, various protecting groups have been developed. Fmoc-Cys(Mmt)-OH has emerged as a valuable tool in Fmoc-based SPPS due to the mild conditions required for the removal of the Mmt group, allowing for selective deprotection and on-resin disulfide bond formation.
Structure and Physicochemical Properties
This compound is characterized by the presence of the bulky Mmt group on the sulfur atom of the cysteine side-chain and the base-labile Fmoc group on the α-amino group.
Chemical Structure:
Caption: Chemical structure of this compound.
The key structural features that dictate its function are:
-
Fmoc Group: A base-labile protecting group for the α-amine, typically removed by treatment with a secondary amine like piperidine.
-
Mmt Group: A highly acid-sensitive protecting group for the thiol side-chain. It can be selectively cleaved under very mild acidic conditions (e.g., 0.5-2% trifluoroacetic acid in dichloromethane), leaving other acid-labile protecting groups such as tert-butyl (tBu) and trityl (Trt) intact.[1][2][3][4]
Quantitative Data
The physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenyl-methyl]sulfanylpropanoic acid | [5] |
| CAS Number | 177582-21-7 | [6][7][8] |
| Molecular Formula | C₃₈H₃₃NO₅S | [5][6][7][8] |
| Molecular Weight | 615.74 g/mol | [5][6][8] |
| Appearance | White to off-white or yellow powder/solid | [7][8] |
| Melting Point | 117 - 130 °C | [7] |
| Optical Rotation | [α]D20 = +12 to +18 ° (c = 1 in THF) | [7][9] |
| Solubility | Sparingly soluble in DMSO and Ethanol (1-10 mg/ml) | [8] |
| Storage | 2°C - 8°C under inert gas (Nitrogen) | [6] |
Function in Peptide Synthesis
The primary function of Fmoc-Cys(Mmt)-OH is to serve as a building block for the incorporation of cysteine residues into a peptide sequence during Fmoc-SPPS.[7] Its utility stems from the orthogonal nature of the Mmt protecting group.
Key Advantages:
-
Selective Deprotection: The Mmt group can be removed on-resin using dilute acid without cleaving the peptide from the resin or removing other side-chain protecting groups.[3][4] This allows for the selective formation of disulfide bonds or the modification of the cysteine thiol group.
-
Orthogonality: The Mmt group is compatible with other cysteine protecting groups like S-acetamidomethyl (Acm) and S-trityl (Trt), enabling the synthesis of peptides with multiple, regioselectively formed disulfide bridges.[1]
-
Enhanced Stability and Solubility: The presence of the methoxytrityl group can enhance the stability and solubility of the amino acid derivative.[7]
Signaling Pathways and Logical Relationships
The use of Fmoc-Cys(Mmt)-OH in SPPS follows a logical workflow that enables the synthesis of complex peptides. The diagram below illustrates the general workflow for synthesizing a cyclic peptide with a single disulfide bond.
Caption: General workflow for solid-phase synthesis of a cyclic peptide.
Experimental Protocols
The following are detailed methodologies for key experiments involving Fmoc-Cys(Mmt)-OH.
General Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling and deprotection cycle in an automated peptide synthesizer.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Cys(Mmt)-OH)
-
Rink Amide resin (or other suitable resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (5 equivalents relative to resin loading) with DIC (5 equivalents) and Oxyma Pure (5 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for the required time (e.g., 5 minutes at 75°C for most amino acids; 50°C for cysteine to prevent racemization).
-
Wash the resin with DMF (3-5 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
Selective On-Resin Deprotection of the Mmt Group
This protocol details the removal of the Mmt group from the cysteine side-chain while the peptide is still attached to the resin.
Materials:
-
Peptidyl-resin containing Cys(Mmt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) as a scavenger
Protocol:
-
Swell the peptidyl-resin in DCM for 30 minutes.
-
Prepare a deprotection solution of 1-2% TFA and 5% TIS in DCM.
-
Treat the resin with the deprotection solution for 2 minutes and drain. The filtrate will appear yellow due to the released Mmt cation.
-
Repeat the treatment with fresh deprotection solution multiple times (typically 5-10 cycles) until the yellow color is no longer observed in the filtrate.
-
Wash the resin thoroughly with DCM (5 times) and then with DMF (5 times) to remove residual acid and scavengers.
On-Resin Disulfide Bond Formation
This protocol describes the formation of a disulfide bridge on the resin after selective deprotection of the cysteine thiol groups.
Materials:
-
Peptidyl-resin with free cysteine thiols
-
Iodine (I₂) or N-chlorosuccinimide (NCS)
-
Dimethylformamide (DMF)
Protocol using Iodine:
-
Swell the resin in DMF.
-
Prepare a 0.1 M solution of iodine in DMF.
-
Add the iodine solution to the resin (5-10 equivalents per cysteine pair).
-
Agitate the mixture for 1-2 hours at room temperature. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
Once the reaction is complete, wash the resin with DMF (5 times) to remove excess iodine.
-
Wash with a sodium thiosulfate solution to quench any remaining iodine, followed by washes with water and DMF.
Protocol using N-Chlorosuccinimide (NCS):
-
Swell the resin in DMF.
-
Treat the resin with NCS (2 equivalents per cysteine pair) in DMF for 15-30 minutes at room temperature.
-
Wash the resin thoroughly with DMF (5 times) and DCM (5 times).
Final Cleavage and Global Deprotection
This protocol details the cleavage of the peptide from the resin and the removal of all remaining side-chain protecting groups.
Materials:
-
Cyclized peptidyl-resin
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol). Note: Thiol-based scavengers like EDT should be used with caution as they can reduce the newly formed disulfide bond. TIS can be a suitable alternative in many cases.
-
Cold diethyl ether
Protocol:
-
Dry the peptidyl-resin under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is a highly versatile and valuable reagent for the synthesis of complex, disulfide-containing peptides. Its key feature, the acid-labile Mmt protecting group, allows for a robust orthogonal protection strategy that facilitates selective, on-resin disulfide bond formation. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important building block in their peptide synthesis endeavors, ultimately contributing to advancements in peptide-based therapeutics and research.
References
- 1. peptidetherapeutics.org [peptidetherapeutics.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. digital.csic.es [digital.csic.es]
The Strategic Role of Fmoc-Cys(Mmt)-OH in Solid-Phase Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of solid-phase peptide synthesis (SPPS), the precise and strategic protection of reactive amino acid side chains is paramount to achieving high-purity, complex peptide structures. For cysteine, a trifunctional amino acid with a highly nucleophilic thiol group, the choice of protecting group is particularly critical to prevent unwanted side reactions such as oxidation and disulfide scrambling. Among the arsenal of available protecting groups, Fmoc-Cys(Mmt)-OH, featuring the 4-methoxytrityl (Mmt) group, has emerged as a cornerstone for advanced peptide synthesis, offering a unique blend of stability and selective lability. This technical guide provides a comprehensive exploration of the role of Fmoc-Cys(Mmt)-OH in SPPS, detailing its advantages, applications, and the experimental protocols that underpin its utility.
Core Principles: The Power of Orthogonal Protection
The central advantage of Fmoc-Cys(Mmt)-OH lies in its contribution to orthogonal protection strategies.[1][2] In SPPS, an orthogonal system allows for the selective removal of one type of protecting group in the presence of others, enabling site-specific modifications of the peptide while it remains anchored to the solid support.[3] The Mmt group is highly acid-labile and can be cleaved under exceptionally mild acidic conditions, typically 0.5-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][5][6] This remarkable sensitivity allows for the deprotection of the cysteine thiol without affecting other acid-labile side-chain protecting groups like tert-butyl (tBu) or even the more robust trityl (Trt) group, which require much stronger acidic conditions for removal.[1][5]
This selective deprotection is the gateway to a variety of sophisticated on-resin manipulations, including:
-
Regioselective Disulfide Bond Formation: In peptides containing multiple cysteine residues, the Mmt group can be selectively removed to allow for the formation of a specific disulfide bridge, while other cysteines remain protected.[7]
-
Peptide Cyclization: The selective deprotection of a cysteine thiol on-resin facilitates intramolecular cyclization to form disulfide-bridged cyclic peptides, which often exhibit enhanced stability and biological activity.[8][9]
-
Site-Specific Conjugation and Labeling: The exposed thiol group following Mmt removal serves as a handle for the attachment of various moieties, such as fluorescent probes, polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[4]
Comparative Analysis of Cysteine Protecting Groups
The selection of a cysteine protecting group is a critical decision in the design of a peptide synthesis strategy. The following table summarizes the properties of commonly used cysteine protecting groups in Fmoc-SPPS, highlighting the unique position of Mmt.
| Protecting Group | Abbreviation | Cleavage Conditions | Key Features & Considerations |
| 4-Methoxytrityl | Mmt | 0.5-2% TFA in DCM[4][5] | Highly acid-labile, enabling orthogonal deprotection on-resin. Ideal for regioselective disulfide bond formation and on-resin cyclization.[6] |
| Trityl | Trt | TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[10] | Cleaved during the final resin cleavage step. Cost-effective for routine synthesis of peptides with free thiols. Prone to some racemization.[10] |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf)[10] | Stable to TFA. Allows for purification of the protected peptide before disulfide bond formation. Orthogonal to Trt and Mmt.[2][10] |
| tert-Butyl | tBu | Strong acids (e.g., TMSBr/TFA), Hg(OAc)₂[10] | Stable to TFA and iodine oxidation. Useful for orthogonal protection schemes where high acid stability is required.[7][10] |
| S-tert-butylthio | StBu | Reducing agents (e.g., DTT, TCEP) | Stable to TFA (in the absence of thiol scavengers). Used for on-resin disulfide bond formation. |
Experimental Protocols
Detailed and reliable protocols are essential for the successful application of Fmoc-Cys(Mmt)-OH in SPPS.
Protocol 1: On-Resin Selective Deprotection of the Mmt Group
This protocol describes the selective removal of the Mmt group from a resin-bound peptide.
Materials:
-
Peptidyl-resin containing a Cys(Mmt) residue
-
Deprotection solution: 1-2% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Scavenger: 5% (v/v) Triisopropylsilane (TIS)
-
DCM for washing
-
Neutralizing solution: 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DMF
-
N,N-Dimethylformamide (DMF) for washing
Procedure:
-
Swell the peptidyl-resin in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Add the deprotection solution (1-2% TFA in DCM with 5% TIS) to the resin.
-
Agitate the mixture for 2 minutes. The solution will typically turn yellow due to the formation of the Mmt cation.[11]
-
Drain the deprotection solution.
-
Repeat steps 3-5 for 5-10 cycles, or until the yellow color is no longer observed in the filtrate, indicating complete removal of the Mmt group.[10]
-
Wash the resin thoroughly with DCM.
-
Neutralize the resin by washing with the 10% DIPEA in DMF solution.
-
Wash the resin thoroughly with DMF and then DCM to prepare for the subsequent reaction (e.g., disulfide bond formation or conjugation).
Protocol 2: On-Resin Disulfide Bond Formation Following Mmt Deprotection
This protocol outlines the formation of a disulfide bridge on the solid support after selective deprotection of two Cys(Mmt) residues.
Materials:
-
Peptidyl-resin with two deprotected cysteine residues
-
Oxidizing agent: N-Chlorosuccinimide (NCS) or Iodine (I₂)
-
DMF
Procedure (using NCS):
-
Following the completion of Protocol 1, wash the resin with DMF.
-
Prepare a solution of NCS (2 equivalents per thiol group) in DMF.
-
Add the NCS solution to the resin and agitate for 15-30 minutes at room temperature.[7]
-
Monitor the reaction for completion using a qualitative test (e.g., Ellman's test) to confirm the absence of free thiols.
-
Wash the resin thoroughly with DMF and DCM. The resin is now ready for further steps, such as N-terminal Fmoc deprotection and chain elongation or final cleavage from the resin.
Visualizing Workflows with Graphviz
To further elucidate the strategic application of Fmoc-Cys(Mmt)-OH, the following diagrams, generated using the DOT language, illustrate key experimental workflows.
Caption: General workflow for SPPS incorporating Fmoc-Cys(Mmt)-OH for on-resin modification.
Caption: Orthogonal strategy for regioselective disulfide bond formation using Mmt and Trt protection.
Conclusion
Fmoc-Cys(Mmt)-OH is an indispensable tool for the synthesis of complex peptides. Its key attribute, the ability to be selectively deprotected under very mild acidic conditions, provides chemists with the flexibility to perform a wide range of on-resin manipulations.[1][4] From the construction of well-defined disulfide bridges in multi-cysteine peptides to the site-specific attachment of payloads in drug conjugates, the Mmt group empowers the creation of sophisticated peptide architectures that are central to advancing research and development in the fields of biochemistry, pharmacology, and materials science. A thorough understanding of its properties and the associated experimental protocols is, therefore, essential for any scientist engaged in the art of peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cem.de [cem.de]
- 8. peptide.com [peptide.com]
- 9. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Acid Lability of the 4-Methoxytrityl (MMT) Group: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-methoxytrityl (MMT) group is a widely utilized protecting group in organic synthesis, particularly in the fields of nucleoside, nucleotide, and peptide chemistry. Its popularity stems from its facile introduction and, most critically, its susceptibility to cleavage under mildly acidic conditions. This property allows for selective deprotection in the presence of other protecting groups, a cornerstone of modern multistep synthesis. This technical guide provides a comprehensive overview of the acid-catalyzed cleavage of the MMT group, presenting quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and practical application of this essential chemical tool.
Core Principles of MMT Group Lability
The lability of the 4-methoxytrityl group in acidic media is governed by the remarkable stability of the carbocation intermediate formed upon its cleavage. The cleavage mechanism is initiated by the protonation of the ether oxygen atom, followed by the departure of the protected alcohol, amine, or thiol. This process generates the 4-methoxytrityl cation, a species that is significantly stabilized by the electron-donating effect of the para-methoxy group through resonance. This delocalization of the positive charge across the aromatic rings is the primary reason for the MMT group's high sensitivity to acid.
The stability, and therefore the ease of formation, of the trityl cation can be modulated by the number of electron-donating methoxy groups on the phenyl rings. This leads to a predictable trend in acid lability among common trityl-based protecting groups.
Quantitative Analysis of Acid Lability
The rate of cleavage of the MMT group is highly dependent on the specific acidic conditions employed, including the nature of the acid, its concentration, and the solvent system. The following tables summarize available quantitative data to facilitate the selection of appropriate deprotection conditions.
Table 1: Comparative Cleavage Times of Trityl Protecting Groups in 80% Acetic Acid
| Protecting Group | Substrate | Cleavage Time (Room Temp.) | Relative Lability |
| Trityl (Trt) | 5'-O-Trityl-uridine | 48 hours | 1 |
| 4-Methoxytrityl (MMT) | 5'-O-MMT-uridine | 2 hours | ~24x faster than Trt |
| 4,4'-Dimethoxytrityl (DMT) | 5'-O-DMT-uridine | 15 minutes | ~8x faster than MMT |
| 4,4',4''-Trimethoxytrityl (TMT) | 5'-O-TMT-uridine | 1 minute | ~15x faster than DMT |
Table 2: Common Acidic Conditions for MMT Deprotection
| Reagent | Solvent | Typical Concentration | Scavenger | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-3% (v/v) | Triethylsilane (TES) or Triisopropylsilane (TIS) | Most common and efficient method for rapid deprotection. |
| Dichloroacetic Acid (DCA) | Dichloromethane (DCM) | 3% (v/v) | - | Often used in automated oligonucleotide synthesis. |
| Acetic Acid | Aqueous solution | 80% (v/v) | - | Milder conditions, suitable for more sensitive substrates. |
Experimental Protocols
Protocol 1: General Procedure for the Deprotection of an MMT-Protected Alcohol
This protocol describes a typical procedure for the removal of the MMT group from a primary alcohol using trifluoroacetic acid in dichloromethane.
Materials:
-
MMT-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triethylsilane (TES) or Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
Dissolve the MMT-protected substrate in anhydrous DCM (approximately 0.1 M concentration).
-
To the stirred solution, add a scavenger, such as triethylsilane (3-5 equivalents).
-
Slowly add trifluoroacetic acid (1-3% v/v) to the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Protocol 2: Kinetic Analysis of MMT Deprotection by UV-Vis Spectrophotometry
The cleavage of the MMT group can be conveniently monitored by UV-Vis spectrophotometry due to the formation of the intensely colored 4-methoxytrityl cation, which has a strong absorbance maximum around 480 nm in acidic media.
Materials:
-
MMT-protected substrate
-
Spectrophotometer-grade solvent (e.g., dichloromethane)
-
Acid catalyst solution of known concentration (e.g., TFA in DCM)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer with kinetic measurement capabilities
Procedure:
-
Prepare a stock solution of the MMT-protected substrate of known concentration in the chosen solvent.
-
Prepare a stock solution of the acid catalyst at the desired concentration in the same solvent.
-
Equilibrate the spectrophotometer and the cuvettes to the desired reaction temperature.
-
In a quartz cuvette, pipette a known volume of the substrate solution and dilute with the solvent to a final volume that is less than the final reaction volume.
-
Initiate the reaction by rapidly adding a known volume of the acid catalyst solution to the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at the λmax of the 4-methoxytrityl cation (e.g., 480 nm) as a function of time.
-
Continue data collection until the absorbance reaches a stable plateau, indicating the completion of the reaction.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved in the utilization of the MMT protecting group, the following diagrams have been generated.
Caption: Acid-catalyzed deprotection mechanism of the 4-methoxytrityl (MMT) group.
Caption: Experimental workflow for a typical MMT deprotection reaction.
Conclusion
The 4-methoxytrityl group is a versatile and valuable tool in modern organic synthesis, offering a fine balance of stability and acid lability. A thorough understanding of its cleavage mechanism, kinetics, and the practical aspects of its removal is crucial for its successful implementation in complex synthetic strategies. The quantitative data and detailed protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize the MMT protecting group in their synthetic endeavors.
Fmoc-Cys(Mmt)-OH: A Comprehensive Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of N-α-Fmoc-S-(4-methoxytrityl)-L-cysteine (Fmoc-Cys(Mmt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). A thorough understanding of these properties is paramount for the successful synthesis of complex peptides, ensuring high purity and yield. This document details the solubility of Fmoc-Cys(Mmt)-OH in various solvents, its stability under different chemical conditions, and provides detailed experimental protocols for in-house verification.
Physicochemical Properties
Fmoc-Cys(Mmt)-OH is a derivative of the amino acid cysteine where the α-amino group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain is protected by an acid-labile 4-methoxytrityl (Mmt) group. This orthogonal protection scheme is instrumental in complex peptide synthesis, allowing for selective deprotection and modification of the cysteine residue on the solid support.
Solubility Characteristics
The solubility of Fmoc-Cys(Mmt)-OH is a critical factor for its effective use in SPPS, directly impacting coupling efficiency. Like most Fmoc-protected amino acids, its solubility is influenced by the hydrophobicity of the Fmoc and Mmt groups.
Quantitative Solubility Data
| Solvent | Molarity (M) | Concentration (mg/mL) | Observation |
| N,N-Dimethylformamide (DMF) | ~0.5 M | ~307.9 mg/mL | Clearly Soluble |
| Dimethyl sulfoxide (DMSO) | - | 1 - 10 | Sparingly Soluble[1] |
| Ethanol | - | 1 - 10 | Sparingly Soluble[1] |
Qualitative Solubility and Enhancement Strategies
Fmoc-Cys(Mmt)-OH generally exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis. However, issues can arise due to the aggregation of the bulky, hydrophobic Fmoc and Mmt groups.
-
Common Solvents : It is readily soluble in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
-
Enhancing Solubility : In cases of poor solubility, the use of solvent mixtures can be effective. The addition of a small amount of DMSO or NMP to a solution in DMF can enhance solubility. For particularly challenging sequences, a "Magic Mixture" of Dichloromethane (DCM)/DMF/NMP (1:1:1) may be employed.
Stability Profile
The stability of Fmoc-Cys(Mmt)-OH is primarily dictated by the lability of its two protecting groups: the Fmoc group and the Mmt group.
Stability of the Mmt Group
The 4-methoxytrityl (Mmt) group is a key feature of this derivative, offering selective deprotection under mild acidic conditions.
-
Acid Lability : The Mmt group is significantly more acid-labile than the more common trityl (Trt) group.[2] It can be quantitatively removed with dilute solutions of trifluoroacetic acid (TFA) in DCM, typically ranging from 0.5% to 2% TFA.[2][3] This allows for the selective deprotection of the cysteine thiol while the peptide remains on the solid support and other acid-labile protecting groups (like t-butyl) are retained.
-
Orthogonal Deprotection : This selective cleavage is crucial for on-resin modifications such as the formation of specific disulfide bridges or the attachment of labels to the cysteine side chain.[4]
-
Scavengers : The cleavage of the Mmt group is often performed in the presence of a scavenger, such as triisopropylsilane (TIS), to prevent the reattachment of the Mmt cation to the deprotected thiol or other nucleophilic residues.[5]
Stability of the Fmoc Group
The Fmoc group is stable under the acidic conditions used to cleave the Mmt group but is readily removed by bases.
-
Base Lability : The standard condition for Fmoc group removal during SPPS is treatment with a 20% solution of piperidine in DMF.
Storage and Solution Stability
Proper storage is crucial to maintain the integrity of Fmoc-Cys(Mmt)-OH.
-
Solid Form : The solid compound should be stored at 2-8°C for short-term and -20°C for long-term storage.[6]
-
In Solution : Solutions of Fmoc-Cys(Mmt)-OH in solvents like DMF or DMSO should be used fresh or stored at -20°C or -80°C for no longer than 1 to 6 months to minimize degradation.
Experimental Protocols
The following are detailed methodologies for key experiments related to the solubility and stability of Fmoc-Cys(Mmt)-OH.
Protocol for Determining Solubility
This protocol utilizes a saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.
Objective : To determine the saturation solubility of Fmoc-Cys(Mmt)-OH in a specific solvent.
Materials :
-
Fmoc-Cys(Mmt)-OH
-
Solvent of interest (e.g., DMF, NMP, DCM)
-
Analytical balance
-
Vials with caps
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Procedure :
-
Preparation of Saturated Solution : Add an excess amount of Fmoc-Cys(Mmt)-OH to a known volume of the solvent in a sealed vial.
-
Equilibration : Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation : Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Preparation for HPLC : Carefully withdraw a known volume of the supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve. Filter the diluted sample through a 0.22 µm syringe filter.
-
HPLC Analysis :
-
Prepare a series of standard solutions of Fmoc-Cys(Mmt)-OH of known concentrations.
-
Generate a calibration curve by injecting the standards and plotting peak area against concentration.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation : Calculate the original concentration in the saturated solution, accounting for the dilution factor.
Protocol for Assessing Mmt Group Stability and Cleavage Efficiency
This protocol describes an on-resin method to determine the efficiency of Mmt group removal.
Objective : To quantify the cleavage efficiency of the Mmt group from a resin-bound peptide.
Materials :
-
Peptide-resin with an incorporated Fmoc-Cys(Mmt)-OH residue
-
Cleavage solution: 1-2% TFA in DCM with 5% TIS
-
Alkylation agent (e.g., iodoacetamide)
-
DMF, DCM
-
Cleavage cocktail for final peptide cleavage (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
-
HPLC system
Procedure :
-
On-Resin Mmt Deprotection : Swell the peptide-resin in DCM. Treat the resin with the Mmt cleavage solution for a specified time (e.g., 2 x 15 minutes).
-
Washing : Wash the resin thoroughly with DCM and then DMF.
-
On-Resin Alkylation : Dissolve an excess of the alkylating agent in DMF and add it to the resin. Allow the reaction to proceed to cap the newly freed thiol group.
-
Washing : Wash the resin with DMF and DCM and dry the resin.
-
Final Cleavage : Cleave the peptide from the resin using a standard cleavage cocktail.
-
Peptide Precipitation : Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
HPLC Analysis : Analyze the crude peptide by RP-HPLC. The efficiency of the Mmt deprotection can be determined by comparing the peak area of the alkylated peptide to that of the non-alkylated (Mmt still attached) peptide.
General Protocol for HPLC Analysis
Objective : To analyze the purity of a peptide containing Cys(Mmt).
System :
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% TFA in water.[7]
-
Mobile Phase B : 0.1% TFA in acetonitrile.[7]
-
Gradient : A typical gradient would be from 5% to 95% B over 30 minutes.
-
Flow Rate : 1 mL/min.[7]
-
Detection : UV at 214 nm or 220 nm.[8]
Sample Preparation : Dissolve the crude peptide in mobile phase A at a concentration of approximately 1 mg/mL and filter before injection.
Visualizations
The following diagrams illustrate the structure of Fmoc-Cys(Mmt)-OH and the key factors influencing its stability.
Caption: Chemical structure components of Fmoc-Cys(Mmt)-OH.
Caption: Factors affecting the stability of Fmoc-Cys(Mmt)-OH.
References
- 1. FMOC-CYS(MMT)-OH | 177582-21-7 [chemicalbook.com]
- 2. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. Fmoc-Cys(Mmt)-OH [cem.com]
- 6. Fmoc-Cys(Mmt)-OH | 177582-21-7 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Cornerstone of Modern Peptide Synthesis: An In-depth Guide to Orthogonal Protection in Fmoc-Based SPPS
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis, the strategic use of protecting groups is paramount to success. Among the various methodologies, Fmoc-based Solid-Phase Peptide Synthesis (SPPS) has emerged as the dominant strategy, largely due to its mild reaction conditions and the high degree of chemical selectivity it offers.[1][2] At the heart of this powerful technique lies the principle of orthogonal protection—a sophisticated approach that enables the construction of complex peptides with remarkable fidelity.[1][3] This technical guide provides a comprehensive exploration of orthogonal protection in Fmoc-SPPS, detailing the core principles, key protecting groups, their cleavage conditions, and detailed experimental protocols.
The Core Principle: A Symphony of Selective Deprotection
In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule.[1][4] The standard Fmoc/tBu (tert-butyl) strategy is a prime example of an orthogonal system.[1][5] In this approach, the N-terminal α-amino group of the growing peptide chain is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. Conversely, the reactive side chains of trifunctional amino acids are shielded by acid-labile protecting groups, most commonly derived from tert-butyl alcohol.[1][2]
Caption: The orthogonal nature of the Fmoc-SPPS workflow.
A Toolkit of Protecting Groups: Stability and Lability
The success of Fmoc-SPPS relies on a well-defined set of protecting groups with distinct chemical liabilities. The choice of these groups is critical, especially when synthesizing modified or complex peptides.
Table 1: Standard Protecting Groups in Fmoc/tBu SPPS
| Protecting Group | Amino Acid(s) | Cleavage Condition | Stability |
| Nα-Protection | |||
| Fmoc | All | 20% Piperidine in DMF | Stable to acid (TFA) |
| Side-Chain Protection | |||
| tBu (tert-butyl) | Asp, Glu, Ser, Thr, Tyr | TFA | Stable to mild base (piperidine) |
| Boc (tert-butyloxycarbonyl) | Lys, Trp | TFA | Stable to mild base (piperidine) |
| Trt (Trityl) | Asn, Gln, Cys, His | TFA (often requires scavengers) | Stable to mild base (piperidine) |
| Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) | Arg | TFA | Stable to mild base (piperidine) |
Expanding the Orthogonal Universe: Beyond the Basics
For the synthesis of more intricate peptides, such as cyclic peptides, branched peptides, or those requiring site-specific modifications, additional layers of orthogonality are necessary.[1] These "super-orthogonal" protecting groups are stable to both the basic conditions of Fmoc removal and the strong acidic conditions of the final cleavage.
Caption: Orthogonal protecting group families used in Fmoc-SPPS.
Allyloxycarbonyl (Alloc): A Palladium-Sensitive Handle
The Alloc group is a versatile protecting group that is stable to both piperidine and TFA.[1] Its selective removal is achieved through palladium(0)-catalyzed allylic transfer, typically using a scavenger like phenylsilane or dimethylbarbituric acid.[10] This allows for on-resin modification of a specific amino acid side chain, such as lactam bridge formation for cyclization.
Photolabile Protecting Groups: Cleavage with Light
Photolabile protecting groups, such as the 2-(o-nitrophenyl)propan-1-ol (Npp-OH) and 3-(o-Nitrophenyl)butan-2-ol (Npb-OH) derivatives, offer another dimension of orthogonality.[11][12][13] These groups are stable to both acid and base but can be cleaved by irradiation with UV light at a specific wavelength (e.g., 365 nm).[11][13] This method is exceptionally mild and allows for deprotection without the need for chemical reagents.
Enzyme-Labile Protecting Groups: Biocatalytic Precision
A more nascent but powerful approach involves the use of enzyme-labile protecting groups.[14][15][16][17][18] These groups are designed to be substrates for specific enzymes, allowing for their removal under extremely mild, biocompatible conditions (e.g., aqueous buffer at neutral pH).[14][17] For instance, the phenylhydrazide group can be cleaved from the C-terminus of a peptide by the enzyme tyrosinase.[17] This strategy is particularly valuable for the synthesis of sensitive peptide conjugates.
Table 2: "Super-Orthogonal" Protecting Groups and Their Cleavage Conditions
| Protecting Group | Lability | Cleavage Reagents & Conditions | Stability |
| Alloc | Palladium(0) | Pd(PPh₃)₄, Phenylsilane in DCM | Stable to piperidine and TFA |
| Nvoc, Npb | Photolabile | UV light (e.g., 365 nm) in a suitable solvent | Stable to piperidine and TFA |
| Phenylhydrazide | Enzymatic | Tyrosinase, O₂, pH 7 | Stable to piperidine and TFA |
| AGlOC, AGalOC | Enzymatic | Lipase followed by β-galactosidase, pH 7 | Stable to piperidine and TFA |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle (Single Amino Acid Coupling)
This protocol outlines a single cycle of Fmoc deprotection and amino acid coupling on a resin support.[3][6]
-
Resin Swelling: The peptide-resin from the previous cycle is washed and swollen in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: A solution of 20% piperidine in DMF is added to the resin. The mixture is agitated for 5-10 minutes at room temperature. The solution is drained, and the piperidine treatment is repeated for another 5-10 minutes.[3]
-
Washing: The resin is thoroughly washed with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]
-
Amino Acid Activation: The incoming Fmoc-protected amino acid (3-5 equivalents) is pre-activated by dissolving it in DMF with a coupling reagent such as HBTU/HOBt (3-5 equivalents) and a base like diisopropylethylamine (DIEA) (6-10 equivalents).
-
Coupling: The activated amino acid solution is added to the resin with the free N-terminal amine. The reaction is agitated for 1-2 hours at room temperature.
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts. A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: On-Resin Alloc Deprotection
This protocol describes the selective removal of an Alloc protecting group from a lysine side chain on the resin.
-
Resin Preparation: The peptide-resin is washed and swollen in dichloromethane (DCM).
-
Deprotection Cocktail Preparation: A solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (25 equivalents) in DCM is prepared under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotection Reaction: The deprotection cocktail is added to the resin. The reaction mixture is agitated at room temperature for 30-60 minutes. The progress of the reaction can be monitored by HPLC-MS analysis of a small cleaved sample.
-
Washing: The resin is extensively washed with DCM, DMF, and any other appropriate solvents to remove the palladium catalyst and other reagents completely. The newly liberated amine is now available for further modification.
Protocol 3: Final Peptide Cleavage and Global Deprotection
This protocol details the final step of cleaving the synthesized peptide from the resin and removing all acid-labile side-chain protecting groups.[8]
-
Resin Preparation: The fully assembled peptide-resin is washed with DCM and dried under vacuum.
-
Cleavage Cocktail Preparation: A cleavage cocktail is prepared. A common formulation is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS).[19] TIPS and water act as scavengers to trap the reactive carbocations generated during the deprotection of side chains, thus preventing side reactions with sensitive residues like tryptophan and methionine.[8]
-
Cleavage Reaction: The cleavage cocktail is added to the dried resin. The mixture is gently agitated at room temperature for 2-4 hours.
-
Peptide Precipitation: The resin is filtered off, and the TFA solution containing the peptide is collected. The peptide is precipitated by adding cold diethyl ether.
-
Peptide Isolation: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum. The crude peptide is then ready for purification by HPLC.
Caption: Workflow for synthesizing a modified peptide using an auxiliary orthogonal protecting group.
Conclusion
The strategy of orthogonal protection is an indispensable tool for the modern peptide chemist.[1][3] It provides the necessary control and flexibility to construct not only simple linear peptides but also complex architectures with diverse modifications.[3] A thorough understanding of the different protecting group schemes, their specific cleavage conditions, and their compatibility is crucial for the successful design and execution of any peptide synthesis endeavor. As the demand for more complex and modified peptides in drug discovery and biomedical research continues to grow, the principles of orthogonal protection will undoubtedly remain at the forefront of innovation in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group | Semantic Scholar [semanticscholar.org]
- 13. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzyme-labile protecting groups in peptide synthesis: development of glucose- and galactose-derived urethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymes as reagents in peptide synthesis: enzyme-labile protection for carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Phenylhydrazide as an enzyme-labile protecting group in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
The Cornerstone of Precision: A Technical Guide to Protected Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the precise assembly of amino acids in a predetermined sequence is paramount to achieving the desired structure and function of the final polypeptide. This precision is made possible through the strategic use of protecting groups, which temporarily block reactive functional groups on amino acids. This technical guide delves into the fundamental purpose of employing protected amino acids in peptide synthesis, offering a comprehensive overview of the core principles, experimental methodologies, and the logic underpinning this indispensable strategy.
The Imperative for Protection: Overcoming Inherent Reactivity
Amino acids are bifunctional molecules, possessing both a nucleophilic amino group (-NH2) and an electrophilic carboxylic acid group (-COOH). Furthermore, many amino acids feature reactive side chains. Without the use of protecting groups, the synthesis of a peptide with a defined sequence is virtually impossible due to a multitude of undesirable side reactions.[1][2][3]
The primary purposes for using protected amino acids are:
-
Preventing Uncontrolled Polymerization: During peptide bond formation, the carboxyl group of one amino acid is activated to facilitate reaction with the amino group of another. Without protection of the incoming amino acid's α-amino group, it would react with other activated amino acids in an uncontrolled manner, leading to a random mixture of polymers rather than the desired peptide sequence.[1][4][5]
-
Averting Side-Chain Reactions: The functional groups in the side chains of many amino acids (e.g., the ε-amino group of lysine, the guanidino group of arginine, the hydroxyl group of serine) are nucleophilic and can react with the activated carboxyl group of the incoming amino acid. This would result in branched peptides and other impurities, significantly reducing the yield of the target peptide.[2][3]
-
Ensuring Sequential Assembly: By selectively protecting and deprotecting the α-amino group, peptide synthesis can proceed in a stepwise and controlled manner. This ensures that each amino acid is added to the growing peptide chain in the correct order as dictated by the desired sequence.[6][7]
-
Enhancing Solubility: In some cases, protecting groups can improve the solubility of the amino acid derivatives in the organic solvents used for solid-phase peptide synthesis (SPPS). For instance, protecting the side chains of asparagine and glutamine improves their solubility characteristics.[8]
The logical necessity of using protecting groups in peptide synthesis can be visualized as a controlled, sequential process.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
The Cornerstone of Peptide Science: An In-depth Technical Guide to Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, has become the bedrock of modern peptide science.[1] This powerful methodology enables the efficient and controlled chemical synthesis of peptides by sequentially adding amino acids to a growing chain anchored to an insoluble solid support.[1][2] This guide provides a comprehensive technical overview of the core principles of SPPS, detailing the fundamental chemical strategies, experimental protocols, and critical considerations for synthesizing high-purity peptides for research and therapeutic development.
The Core Principles of Solid-Phase Peptide Synthesis
The fundamental concept of SPPS is the stepwise assembly of a peptide chain on an insoluble resin support. This approach simplifies the purification process, as excess reagents and soluble by-products are easily removed by filtration and washing after each reaction step.[3] The entire process can be automated, allowing for the synthesis of long and complex peptide sequences with high efficiency.[4]
The SPPS cycle consists of four main stages:
-
Attachment of the first amino acid: The C-terminal amino acid of the target peptide is covalently linked to a functionalized solid support, typically a polymeric resin.[1][5]
-
Deprotection: The temporary protecting group on the α-amino group of the resin-bound amino acid is removed to allow for the formation of the next peptide bond.[1][5]
-
Coupling: The next N-α-protected amino acid is activated and coupled to the free amino group of the growing peptide chain.[1][5]
-
Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed to yield the final peptide.[1][6]
Two primary orthogonal protection strategies dominate SPPS: Fmoc/tBu and Boc/Bzl. The principle of orthogonality is crucial, ensuring that the removal of one type of protecting group does not affect others.[1][3]
Fmoc/tBu Strategy
The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used approach in modern SPPS.[7][8] It employs the base-labile Fmoc group for temporary Nα-amino protection and acid-labile protecting groups for the amino acid side chains.[7][8] This orthogonality allows for mild deprotection conditions throughout the synthesis, preserving the integrity of acid-sensitive residues.[7]
Boc/Bzl Strategy
The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy, the original method developed by Merrifield, utilizes the acid-labile Boc group for Nα-protection and more robust, strong-acid-labile benzyl-based groups for side-chain protection.[1] While still effective, this method requires the use of harsh acids like hydrofluoric acid (HF) for the final cleavage, which can be hazardous and may degrade sensitive peptides.[9]
Key Components of Solid-Phase Peptide Synthesis
The success of SPPS relies on the careful selection of several key components: the solid support (resin), linkers, protecting groups, and coupling reagents.
Resins and Linkers
The solid support is typically a cross-linked polystyrene or polyethylene glycol (PEG) resin in the form of small beads.[10][11] The choice of resin influences factors such as swelling capacity, reaction kinetics, and the C-terminal functionality of the final peptide.[10] A linker molecule connects the growing peptide chain to the resin and determines the conditions required for final cleavage.[12]
| Resin Type | Linker Type | Typical Loading Capacity (mmol/g) | Cleavage Conditions | C-Terminal Functionality |
| Wang Resin | p-alkoxybenzyl alcohol | 0.3 - 1.2 | Moderate acid (e.g., 50-95% TFA) | Carboxylic acid |
| Rink Amide Resin | 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxy | 0.3 - 0.8 | Mild acid (e.g., 1-50% TFA) | Amide |
| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-chlorotrityl | 0.8 - 1.6 | Very mild acid (e.g., 1% TFA or AcOH/TFE/DCM) | Carboxylic acid or protected peptide |
| Merrifield Resin | Chloromethyl | 0.5 - 2.0 | Strong acid (e.g., HF) | Carboxylic acid |
| MBHA Resin | 4-methylbenzhydrylamine | 0.3 - 1.0 | Strong acid (e.g., HF) | Amide |
Protecting Groups
Protecting groups are essential for preventing unwanted side reactions at the Nα-amino group and reactive amino acid side chains.[3][13] The choice of protecting groups is dictated by the overall synthetic strategy (Fmoc or Boc).
Orthogonal Protecting Groups in Fmoc/tBu SPPS [1][3][14]
| Amino Acid | Side-Chain Protecting Group | Deprotection Condition |
| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | TFA |
| Asp | OtBu (tert-butyl ester) | TFA |
| Cys | Trt (trityl) | TFA |
| Glu | OtBu (tert-butyl ester) | TFA |
| His | Trt (trityl) | TFA |
| Lys | Boc (tert-butyloxycarbonyl) | TFA |
| Ser | tBu (tert-butyl ether) | TFA |
| Thr | tBu (tert-butyl ether) | TFA |
| Trp | Boc (tert-butyloxycarbonyl) | TFA |
| Tyr | tBu (tert-butyl ether) | TFA |
Coupling Reagents
Coupling reagents activate the C-terminal carboxyl group of the incoming amino acid to facilitate the formation of a peptide bond.[15][16] The choice of coupling reagent can significantly impact coupling efficiency and the risk of side reactions, particularly racemization.[2]
| Coupling Reagent | Class | Typical Coupling Time | Relative Efficiency | Notes |
| HBTU | Aminium/Uronium Salt | 15-60 min | High | Widely used, efficient, and cost-effective.[17] |
| HATU | Aminium/Uronium Salt | 5-20 min | Very High | More reactive than HBTU, good for hindered couplings.[2][15] |
| COMU | Aminium/Uronium Salt | 5-20 min | Very High | High solubility and safer alternative to HOBt-based reagents.[15][18] |
| PyBOP | Phosphonium Salt | 30-120 min | High | Good for reducing racemization.[2] |
| DIC/Oxyma | Carbodiimide/Additive | 30-120 min | High | Cost-effective and efficient, with Oxyma reducing explosion risk.[2] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key stages of Fmoc-based solid-phase peptide synthesis.
Loading the First Amino Acid onto Wang Resin
This protocol describes the esterification of the first Fmoc-protected amino acid to Wang resin.
Materials:
-
Wang resin
-
Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the Wang resin (1 eq) in DMF in a reaction vessel for 1-2 hours.
-
Drain the DMF.
-
Dissolve the Fmoc-amino acid (2-4 eq) and DMAP (0.1-0.2 eq) in a minimal amount of DMF.
-
Add the amino acid/DMAP solution to the resin.
-
Add DIC (2-4 eq) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
To cap any unreacted hydroxyl groups, drain the reaction mixture and add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF. Agitate for 30 minutes.
-
Drain the capping solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
The SPPS Cycle: Deprotection and Coupling
This protocol outlines a single cycle of Nα-Fmoc deprotection and subsequent amino acid coupling.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in DMF
-
Fmoc-protected amino acid
-
HBTU
-
DIPEA
-
DMF
Procedure:
Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF and add the 20% piperidine in DMF solution to the resin.
-
Agitate for 3 minutes, then drain the solution.[8]
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete deprotection.[8]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).[8]
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 eq) and HBTU (3-5 eq) in DMF.[8]
-
Add DIPEA (6-10 eq) to the solution and pre-activate for 1-2 minutes.[17]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[17]
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).[17]
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times).[17]
Cleavage and Final Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups using trifluoroacetic acid (TFA).
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a round-bottom flask.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stopper the flask and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.[17]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[17]
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.[17]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
Common Side Reactions in SPPS
Despite the robustness of SPPS, several side reactions can occur, leading to impurities and reduced yields. Understanding these side reactions is crucial for troubleshooting and optimizing peptide synthesis.
Racemization
Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the activation and coupling steps.[19][20] This is particularly problematic for sensitive amino acids like histidine and cysteine.[19] The use of coupling reagents with additives like HOBt or Oxyma can suppress racemization.[19]
Diketopiperazine (DKP) Formation
DKP formation is an intramolecular cyclization reaction that can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin.[21][22] This side reaction is particularly prevalent when proline or glycine are the first or second amino acids in the sequence.[21]
Aspartimide Formation
Aspartimide formation is a base-catalyzed side reaction involving the cyclization of an aspartic acid (Asp) residue, particularly when it is followed by a small amino acid like glycine.[7][23] This can lead to a mixture of byproducts, including α- and β-aspartyl peptides and racemized products, which are often difficult to separate from the target peptide.[7]
Conclusion
Solid-phase peptide synthesis has revolutionized the field of peptide chemistry, providing a robust and versatile platform for the synthesis of a vast array of peptides for research, diagnostics, and therapeutic applications. A thorough understanding of the core principles, including the judicious selection of resins, protecting groups, and coupling reagents, is paramount for success. By following well-defined experimental protocols and being cognizant of potential side reactions, researchers can efficiently synthesize high-purity peptides to advance scientific discovery and drug development.
The SPPS Workflow at a Glance
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 6. Racemization in peptide synthesis | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. biosynth.com [biosynth.com]
- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 15. bachem.com [bachem.com]
- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. peptide.com [peptide.com]
- 20. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 21. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
On-Resin Selective Deprotection of Fmoc-Cys(Mmt)-OH: A Detailed Protocol for Advanced Peptide Synthesis
[Author] - Fictional Peptides Inc. [Date] - December 26, 2025 [Version] - 1.0
Abstract
This application note provides a comprehensive protocol for the selective on-resin deprotection of the 4-methoxytrityl (Mmt) group from cysteine residues incorporated using Fmoc-Cys(Mmt)-OH in solid-phase peptide synthesis (SPPS). The Mmt group is a highly acid-labile protecting group that allows for orthogonal deprotection, enabling site-specific modifications such as disulfide bond formation, pegylation, or labeling while the peptide remains attached to the solid support. This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis.
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful construction of complex peptides and proteins.[1][2] The thiol group of cysteine is particularly reactive and necessitates robust protection to prevent unwanted side reactions.[3][4] The 4-methoxytrityl (Mmt) group stands out as an ideal choice for cysteine side-chain protection due to its high acid lability, which permits its removal under very mild acidic conditions that do not affect other common protecting groups like tert-butyl (tBu), trityl (Trt), or acetamidomethyl (Acm).[2][5][6][7] This orthogonality is crucial for the regioselective formation of disulfide bridges and other site-specific modifications of cysteine residues on the solid support.[8]
This protocol details the materials, reagents, and a step-by-step procedure for the efficient and selective removal of the Mmt group from a peptide-resin conjugate.
Principle of the Method
The selective deprotection of Cys(Mmt) relies on the use of a dilute solution of trifluoroacetic acid (TFA) in a non-polar solvent such as dichloromethane (DCM).[8][9] The Mmt cation released during the cleavage is a reactive electrophile that can lead to side reactions with nucleophilic residues like tryptophan or methionine. To prevent these undesired modifications, a scavenger, typically triisopropylsilane (TIS) or triethylsilane (TES), is added to the deprotection solution to quench the Mmt cation.[8] The progress of the deprotection can often be monitored visually by the appearance of a yellow-orange color from the Mmt cation, although the presence of a scavenger will suppress this coloration.[8]
Experimental Protocol
Materials and Reagents
-
Peptide-resin containing one or more Cys(Mmt) residues
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS) or Triethylsilane (TES)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diethyl ether, anhydrous
-
Solid-phase synthesis vessel (e.g., fritted syringe or automated synthesizer reaction vessel)
-
Shaker or vortex mixer
-
Nitrogen gas supply
Preparation of Deprotection Solution
Prepare the deprotection solution immediately before use. For 10 mL of a 1% TFA solution:
-
In a fume hood, add 9.4 mL of DCM to a clean, dry glass container.
-
Add 0.5 mL of TIS (5% v/v).
-
Carefully add 0.1 mL of TFA (1% v/v).
-
Mix the solution thoroughly.
Note: The concentration of TFA can be optimized between 0.5% and 2% depending on the sensitivity of other protecting groups and the resin linkage.[5][6]
On-Resin Deprotection Procedure
-
Resin Swelling: Swell the peptide-resin (e.g., 100 mg) in DCM (2-3 mL) for 15-20 minutes in the reaction vessel.
-
DCM Wash: Drain the DCM and wash the resin with DCM (3 x 2 mL) to remove any residual DMF from previous synthesis steps.
-
Deprotection: Add the freshly prepared deprotection solution (2 mL for 100 mg of resin) to the resin.
-
Reaction: Gently agitate the resin suspension at room temperature. The reaction time can vary, but typically a series of short treatments is effective. Perform 3-5 treatments of 2-10 minutes each.
-
Monitoring (Optional): If no scavenger is used, the release of the Mmt cation can be monitored spectrophotometrically at around 460 nm.[8] Visually, the solution will turn yellow-orange.
-
Washing: After each treatment, drain the deprotection solution. Following the final treatment, wash the resin thoroughly to remove all traces of acid and scavenger.
-
DCM (3 x 2 mL)
-
DMF (3 x 2 mL)
-
-
Neutralization (Optional but Recommended): To ensure complete removal of residual acid, wash the resin with a 10% solution of diisopropylethylamine (DIPEA) in DMF for 2-5 minutes.
-
Final Wash: Wash the resin with DMF (3 x 2 mL) followed by DCM (3 x 2 mL).
-
Drying: Dry the resin under a stream of nitrogen. The resin is now ready for the next synthetic step (e.g., on-resin cyclization, alkylation).
Data Presentation
The efficiency of Mmt deprotection can be influenced by the concentration of TFA, the reaction time, and the number of treatments. The following table summarizes typical conditions and expected outcomes.
| TFA Concentration (% in DCM) | Scavenger | Reaction Time (per treatment) | Number of Treatments | Typical Deprotection Efficiency | Reference |
| 1% | 5% TIS | 2 minutes | 5 | >95% | [9] |
| 2% | 5% TIS | 10 minutes | 2 | >98% | [1] |
| 0.5 - 1.0% | Not specified | Not specified | Not specified | Quantitative | [5][6] |
| 1% | 1-5% TIS | Not specified | Not specified | Effective |
Workflow Visualization
The following diagram illustrates the key steps in the on-resin selective deprotection of the Cys(Mmt) group.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Cys(Mmt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides offer significant advantages over their linear counterparts in drug development, including enhanced metabolic stability, increased receptor binding affinity, and improved target specificity.[1][2][3] The formation of a disulfide bond between two cysteine residues is a common and effective method for peptide cyclization. The use of Nα-Fmoc-S-(4-methoxytrityl)-L-cysteine, Fmoc-Cys(Mmt)-OH, provides a robust and versatile strategy for the synthesis of these cyclic peptides. The Mmt (4-methoxytrityl) group is a highly acid-labile protecting group for the cysteine thiol, allowing for its selective removal on-resin under mild acidic conditions that do not affect other standard acid-labile protecting groups, such as tert-butyl (tBu) or trityl (Trt).[4][5] This orthogonality is crucial for directing the formation of specific disulfide bridges, particularly in peptides with multiple cysteine pairs.[6][7]
These application notes provide detailed protocols for the synthesis of cyclic peptides via on-resin disulfide bond formation using Fmoc-Cys(Mmt)-OH. The procedures cover the entire workflow from solid-phase peptide synthesis (SPPS) to the final purification of the cyclic product.
Key Advantages of the Fmoc-Cys(Mmt)-OH Strategy
-
Orthogonality: The Mmt group can be selectively removed with dilute trifluoroacetic acid (TFA) (e.g., 1-2% in dichloromethane), leaving other protecting groups like Trt, tBu, and Acm intact.[4][7] This allows for precise control over disulfide bond formation.
-
On-Resin Cyclization: Performing the cyclization while the peptide is still attached to the solid support minimizes intermolecular side reactions and often leads to higher yields of the desired cyclic monomer.[8]
-
Mild Deprotection Conditions: The mild acidity required for Mmt removal helps to prevent side reactions that can occur under harsher acidic conditions.[5]
-
Compatibility: This method is fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol outlines the assembly of the linear peptide sequence on a solid support using an automated or manual peptide synthesizer.
-
Resin Selection: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide).
-
Fmoc Deprotection: Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF). Deprotect the Fmoc group using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially. For the cysteine residues that will form the disulfide bridge, use Fmoc-Cys(Mmt)-OH. Standard coupling reagents such as HBTU/DIPEA or DIC/Oxyma can be used.
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Sequence Assembly: Repeat the deprotection and coupling cycles until the full linear peptide sequence is assembled.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
Protocol 2: On-Resin Mmt Deprotection and Cyclization
This protocol describes the selective removal of the Mmt protecting groups and the subsequent on-resin formation of the disulfide bond.
-
Resin Preparation: After synthesis of the linear peptide, wash the peptidyl-resin with dichloromethane (DCM).
-
Mmt Group Removal:
-
Prepare a solution of 1-2% Trifluoroacetic Acid (TFA) in DCM with 5% triisopropylsilane (TIS) as a scavenger.[4][9]
-
Treat the resin with the Mmt deprotection solution. The reaction can be monitored by observing the release of the yellow-orange Mmt cation.
-
Perform the treatment in multiple short intervals (e.g., 5 x 10 minutes) to ensure complete removal.[9]
-
Wash the resin thoroughly with DCM to remove the cleaved Mmt groups and residual acid.
-
-
On-Resin Oxidation (Disulfide Bond Formation):
-
Wash the resin with DMF.
-
Prepare a solution of a mild oxidizing agent. A commonly used reagent is N-chlorosuccinimide (NCS) at a concentration of approximately 25 mM in DMF.[1]
-
Treat the peptidyl-resin with the oxidizing solution for 15-30 minutes at room temperature.[6]
-
Wash the resin extensively with DMF and then with DCM.
-
Protocol 3: Cleavage from Resin and Purification
This protocol details the cleavage of the cyclic peptide from the solid support and its final purification.
-
Resin Drying: Dry the resin under vacuum after the on-resin cyclization.
-
Cleavage:
-
Prepare a cleavage cocktail appropriate for the remaining side-chain protecting groups. A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS. Note: Avoid using thiol-based scavengers like dithiothreitol (DTT) or ethanedithiol (EDT) as they can reduce the newly formed disulfide bond.[6]
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the cleavage solution to cold diethyl ether.
-
Purification:
-
Centrifuge to pellet the crude peptide, decant the ether, and dry the peptide.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a fluffy white powder.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the synthesis of cyclic peptides using Fmoc-Cys(Mmt)-OH.
Table 1: Mmt Deprotection and On-Resin Cyclization Conditions
| Parameter | Condition | Reference |
| Mmt Deprotection Reagent | 1-2% TFA in DCM with 5% TIS | [1][4][9] |
| Deprotection Time | 5 x 10 minutes | [9] |
| Oxidizing Agent | 25 mM N-chlorosuccinimide (NCS) in DMF | [1] |
| Oxidation Time | 15-30 minutes | [6] |
Table 2: Examples of Cyclic Peptides Synthesized Using Fmoc-Cys(Mmt)-OH
| Peptide | Synthesis Method | Purity | Reference |
| Oxytocin | Microwave-enhanced SPPS, on-resin cyclization | 69% (crude) | [1] |
| THR-123 | Microwave-enhanced SPPS, on-resin cyclization | 77% (crude) | [1] |
| CHEC-7 | Microwave-enhanced SPPS, on-resin cyclization | 80% (crude) | [1] |
| Conotoxin-SI | Microwave-enhanced SPPS, on-resin cyclization | 67% (crude) | [1] |
Visualizations
Experimental Workflow for Cyclic Peptide Synthesis
Caption: Workflow for the synthesis of cyclic peptides using Fmoc-Cys(Mmt)-OH.
Orthogonal Protection Strategy
Caption: Orthogonal protection strategy using Fmoc-Cys(Mmt)-OH.
References
- 1. cem.de [cem.de]
- 2. lifetein.com [lifetein.com]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. jasco.hu [jasco.hu]
- 9. biotage.com [biotage.com]
Application Notes and Protocols: On-Resin Disulfide Bond Formation Using Fmoc-Cys(Mmt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of disulfide bonds is a critical modification in peptide and protein chemistry, essential for conferring structural stability and biological activity. On-resin cyclization strategies are advantageous over solution-phase methods as they can minimize intermolecular side reactions and simplify purification. The use of Nα-Fmoc-cysteine(4-methoxytrityl)-OH (Fmoc-Cys(Mmt)-OH) is a cornerstone of modern solid-phase peptide synthesis (SPPS) for the directed formation of disulfide bridges.
The 4-methoxytrityl (Mmt) group is a highly acid-labile protecting group for the cysteine thiol. Its key advantage lies in its selective removal under very mild acidic conditions, which do not affect more robust acid-labile protecting groups such as tert-butyl (tBu), trityl (Trt), or acetamidomethyl (Acm).[1][2][3] This orthogonality allows for the specific deprotection of designated cysteine residues on the solid support, enabling subsequent on-resin oxidation to form a disulfide bond at a precise location within the peptide sequence. This methodology is invaluable for the synthesis of complex peptides with single or multiple disulfide bonds, ensuring high yields and purity of the target molecule.[4]
Core Principles
The on-resin disulfide bond formation strategy using Fmoc-Cys(Mmt)-OH involves a three-stage process:
-
Solid-Phase Peptide Synthesis: The linear peptide is assembled on a suitable resin using standard Fmoc-SPPS chemistry, incorporating Fmoc-Cys(Mmt)-OH at the desired positions. Other cysteine residues intended for a second disulfide bond can be protected with an orthogonal group like Acm or Trt.
-
Selective Mmt Deprotection: The resin-bound peptide is treated with a dilute solution of trifluoroacetic acid (TFA) to selectively cleave the Mmt group, exposing the thiol functionalities of the targeted cysteine residues.
-
On-Resin Oxidation: The newly freed thiols are then oxidized on the resin to form the disulfide bridge. This step must be efficient and clean to avoid side reactions.
-
Cleavage and Final Deprotection: The cyclic peptide is then cleaved from the resin, and all remaining side-chain protecting groups are removed.
This approach offers significant control over disulfide bond formation, leading to higher purity of the crude product and simplifying downstream purification efforts.[4]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general procedure for assembling a linear peptide on a resin support using Fmoc-Cys(Mmt)-OH.
Materials:
-
Rink amide resin or other suitable solid support
-
Fmoc-protected amino acids, including Fmoc-Cys(Mmt)-OH
-
Coupling reagents: e.g., DIC/Oxyma or HBTU/DIPEA
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution in DMF (typically 20%) for Fmoc deprotection
-
Dichloromethane (DCM)
-
Automated or manual peptide synthesizer
Procedure:
-
Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain by treating with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the next Fmoc-amino acid (including Fmoc-Cys(Mmt)-OH at the desired position) using a suitable coupling reagent in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat steps 2-5 for each amino acid in the sequence.
Protocol 2: Selective On-Resin Deprotection of the Mmt Group
This protocol describes the selective removal of the Mmt protecting group from the cysteine side chain.
Materials:
-
Peptidyl-resin with Mmt-protected cysteine(s)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS) or Triethylsilane (TES) as a scavenger
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptidyl-resin in DCM.
-
Prepare the deprotection solution: 0.5-2% TFA and 5% TIPS in DCM.[1][3]
-
Treat the resin with the deprotection solution for 2-10 minutes. Repeat this treatment multiple times (e.g., 4 times for 10 minutes each) until the yellow color of the Mmt cation is no longer observed in the solution upon addition of fresh reagent.[4][5]
-
Wash the resin thoroughly with DCM to remove the cleaved Mmt groups and residual acid.
-
Wash the resin with DMF to prepare for the oxidation step.
Protocol 3: On-Resin Disulfide Bond Formation via Oxidation
This protocol details the oxidation of the free thiols on the resin to form the disulfide bond. N-chlorosuccinimide (NCS) is highlighted as an efficient oxidizing agent.[4][6]
Materials:
-
Peptidyl-resin with free cysteine thiols
-
N-chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin (from Protocol 2) in DMF.
-
Prepare a solution of NCS (1-2 equivalents relative to the peptide) in DMF.
-
Add the NCS solution to the resin and shake at room temperature or elevated temperature (e.g., 50°C) for 5-15 minutes.[4][6]
-
Monitor the reaction for completion using Ellman's test to check for free thiols.
-
Once the reaction is complete, wash the resin thoroughly with DMF and then with DCM.
Protocol 4: Cleavage from Resin and Final Deprotection
This protocol describes the final step of cleaving the cyclized peptide from the resin and removing any remaining side-chain protecting groups.
Materials:
-
Cyclized peptidyl-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIPS)
-
Cold diethyl ether
Procedure:
-
Dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and allow it to react for 1-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Conditions for Selective On-Resin Mmt Deprotection
| Reagent Cocktail | Reaction Time | Repetitions | Scavenger | Reference(s) |
| 0.5-1.0% TFA in DCM | Not specified | Not specified | Not specified | [3] |
| 2% TFA in DCM | 10 minutes | 4 | 5% TIPS | [4] |
| 1% TFA in DCM | 3 x 5 minutes | 3 | 2% TIPS (optional) | [7][8] |
| 3% TFA in DCM | Not specified | Not specified | 5% TES | [9] |
| 10% Acetic Acid, 20% Trifluoroethanol in CH2Cl2 | 3 x 5 minutes | 3 | Not applicable | [7][8] |
Table 2: On-Resin Oxidation Methods for Disulfide Bond Formation
| Oxidizing Agent | Equivalents | Solvent(s) | Temperature | Reaction Time | Reference(s) |
| N-chlorosuccinimide (NCS) | 1 | DMF | 50°C | 5 minutes | [4] |
| N-chlorosuccinimide (NCS) | 2 | DMF | Room Temp. | 15 minutes | |
| Iodine (I2) | 10 | DMF/H2O (4:1) | Room Temp. | 40 minutes | [10] |
| Thallium(III) trifluoroacetate (Tl(tfa)3) | Not specified | Not specified | Not specified | Not specified | [11] |
Table 3: Orthogonal Cysteine Protecting Groups for Multiple Disulfide Bonds
| Protecting Group | Cleavage Condition | Stability to Mmt Deprotection (1-3% TFA) | Reference(s) |
| Acetamidomethyl (Acm) | Iodine (I2), Mercury(II) acetate, Silver salts | Stable | [4][12] |
| Trityl (Trt) | Higher concentration of TFA (e.g., during final cleavage) | Stable | [3][6] |
| Diphenylmethyl (Dpm) | 95% TFA | Stable | |
| S-tert-butylthio (StBu) | Reducing agents (e.g., DTT, TCEP) | Stable |
Visualizations
Caption: Experimental workflow for on-resin disulfide bond formation.
Caption: Chemical transformations during on-resin disulfide formation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptidetherapeutics.org [peptidetherapeutics.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. researchgate.net [researchgate.net]
- 9. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Direct Palladium-Mediated On-Resin Disulfide Formation from Allocam Protected Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Site-Specific Peptide Labeling Using Fmoc-Cys(Mmt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of peptides is a critical technique in chemical biology and drug development. It enables the creation of sophisticated molecular tools for studying biological processes, as well as the development of targeted therapeutics such as peptide-drug conjugates (PDCs). The use of Fmoc-Cys(Mmt)-OH, an N-α-Fmoc-protected L-cysteine derivative with a 4-methoxytrityl (Mmt) protecting group on its side chain, offers a robust and versatile strategy for achieving site-specific labeling.[1]
The key advantage of the Mmt group lies in its exceptional acid lability compared to other common cysteine protecting groups like trityl (Trt) or acetamidomethyl (Acm).[2][3] This property allows for the selective deprotection of the cysteine thiol on the solid support under very mild acidic conditions (e.g., 1-2% trifluoroacetic acid in dichloromethane), leaving other acid-labile protecting groups (such as tBu) and the peptide-resin linkage intact.[4][5] This orthogonal protection strategy is fundamental for directing labeling to a specific cysteine residue within a complex peptide sequence.
Key Applications
-
Fluorescent Labeling: Introduction of fluorophores at specific sites for use in fluorescence resonance energy transfer (FRET) studies, fluorescence microscopy, and flow cytometry to probe peptide localization, conformation, and interaction with biological targets.
-
Peptide-Drug Conjugates (PDCs): Covalent attachment of cytotoxic agents or other therapeutic molecules to a specific cysteine residue in a targeting peptide. This approach is widely used in oncology to enhance drug delivery to tumor cells.
-
Biophysical Studies: Incorporation of spin labels or other probes for techniques like electron paramagnetic resonance (EPR) spectroscopy to study peptide structure and dynamics.
-
Probing Signaling Pathways: Synthesis of labeled peptide ligands or inhibitors to investigate their binding and functional effects on receptors like G protein-coupled receptors (GPCRs) and to dissect cellular signaling cascades.[6][7][8][9][10]
-
Immobilization and Surface Conjugation: Attachment of peptides to solid surfaces, nanoparticles, or larger biomolecules for various applications, including biosensors and targeted delivery systems.
Data Presentation
The following tables summarize typical quantitative data associated with the use of Fmoc-Cys(Mmt)-OH and subsequent peptide labeling. It is important to note that actual yields and purities are highly dependent on the specific peptide sequence, coupling efficiency at each step, and the nature of the label being conjugated.
Table 1: Typical Purity of Fmoc-Cys(Mmt)-OH Starting Material
| Parameter | Typical Specification | Analysis Method |
| Purity | ≥98.0% | HPLC |
| Purity | ≥99% | TLC |
| Identity | Conforms to structure | NMR |
Data sourced from typical commercial supplier specifications.[4][11]
Table 2: Expected Efficiency and Yield in Site-Specific Labeling
| Step | Parameter | Expected Outcome | Notes |
| Mmt Group Deprotection | Deprotection Efficiency | >95% (Quantitative) | Can be monitored by the release of the orange Mmt cation. Repeated treatments ensure complete removal.[2] |
| Cysteine Labeling | Labeling Efficiency | 70-90% | Highly dependent on the reactivity of the label (e.g., maleimide) and reaction conditions. Can be optimized.[12] |
| Overall SPPS Yield | Elongation Yield | 79-87% (Example) | Sequence-dependent. Calculated by comparing Fmoc release at the final and initial steps.[13] |
| Final Peptide Purity | Purity after HPLC | >95% to >98% | Dependent on the success of the synthesis and purification. Crude purities are typically in the range of >50% to >70%.[14] |
Experimental Workflow for Site-Specific Peptide Labeling
The overall process involves the synthesis of the peptide on a solid support, selective deprotection of the Mmt-protected cysteine, on-resin labeling, and finally, cleavage and purification of the labeled peptide.
Caption: Experimental workflow for site-specific peptide labeling.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide using standard Fmoc chemistry and incorporating Fmoc-Cys(Mmt)-OH.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 3-5 minutes. Drain the solution. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, 3-4 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6-8 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Note: For the desired labeling position, use Fmoc-Cys(Mmt)-OH in this step.
-
-
Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling. Once complete, drain the coupling solution and wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Mmt Group Deprotection
This protocol describes the selective removal of the Mmt group from the cysteine side chain while the peptide is still attached to the resin.
-
Resin Preparation: After the final SPPS cycle, wash the peptide-resin with DCM (3-5 times) to prepare for the deprotection.
-
Deprotection Cocktail: Prepare a fresh solution of 1-2% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIS) as a scavenger in DCM.
-
Mmt Removal:
-
Add the deprotection cocktail to the resin.
-
Agitate for 2-3 minutes. The solution will typically turn a bright yellow/orange color due to the released Mmt cation.
-
Drain the solution.
-
Repeat this treatment 5-10 times, or until the yellow/orange color is no longer observed in the drained solution, indicating complete deprotection.
-
-
Washing:
-
Wash the resin thoroughly with DCM (5 times).
-
Neutralize the resin by washing with a solution of 10% DIEA in DMF (2 times).
-
Wash the resin again with DMF (5 times) and DCM (5 times) to remove all residual reagents.
-
Protocol 3: On-Resin Cysteine Labeling with Maleimide
This protocol details the labeling of the newly exposed cysteine thiol with a maleimide-functionalized molecule (e.g., a fluorescent dye).
-
Label Solution Preparation: Dissolve the maleimide-functionalized label (5-10 equivalents relative to resin loading) in DMF. If solubility is an issue, a small amount of DMSO can be added.
-
Labeling Reaction:
-
Add the label solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature, protected from light if the label is light-sensitive. The reaction time can vary from 2 hours to overnight.
-
-
Monitoring: The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS to check for the mass corresponding to the labeled peptide.
-
Washing: Once the reaction is complete, drain the labeling solution and wash the resin extensively with DMF (5-7 times) and DCM (5-7 times) to remove all unreacted label.
Protocol 4: Peptide Cleavage, Purification, and Analysis
-
Cleavage:
-
Wash the labeled peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and other side-chain protecting groups (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
-
Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the labeled peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[15]
-
-
Analysis: Confirm the identity and purity of the final labeled peptide by liquid chromatography-mass spectrometry (LC-MS).[16][17]
Application in a Signaling Pathway: GPCR Activation
Labeled peptides are frequently used to study G protein-coupled receptor (GPCR) signaling. For instance, a fluorescently labeled peptide agonist can be used to quantify receptor binding, internalization, and to visualize the receptor's localization in cells.
Caption: A generic GPCR signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. Solution NMR spectroscopy of GPCRs: residue-specific labeling strategies with a focus on 13C-methyl methionine-labeling of the atypical chemokine receptor ACKR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. State-Specific Peptide Design Targeting G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Human Signaling Systems: Pairing Peptides to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Human Signaling Systems: Pairing Peptides to G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fmoc-Cys(Mmt)-OH | 177582-21-7 | BroadPharm [broadpharm.com]
- 12. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. discuss.iedb.org [discuss.iedb.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Branched Peptides Using Fmoc-Cys(Mmt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of branched peptides offers a powerful strategy for developing novel therapeutic agents, diagnostic tools, and biomaterials. By creating dendritic or forked structures, it is possible to enhance peptide stability, increase binding avidity, and present multiple functionalities in a single molecule. A key challenge in the synthesis of such complex architectures lies in the selective protection and deprotection of reactive side chains. Fmoc-Cys(Mmt)-OH (Nα-9-fluorenylmethoxycarbonyl-S-(4-methoxytrityl)-L-cysteine) is a critical building block in this endeavor. The acid-labile 4-methoxytrityl (Mmt) protecting group on the cysteine side chain can be selectively removed under exceptionally mild acidic conditions, leaving other acid-labile protecting groups, such as tert-butyl (tBu), intact.[1][2][3] This orthogonality is the cornerstone of its application in the on-resin synthesis of branched peptides, where the deprotected cysteine thiol serves as an anchor point for the growth of a second peptide chain.
These application notes provide a comprehensive guide to the use of Fmoc-Cys(Mmt)-OH in the solid-phase synthesis of branched peptides. Detailed protocols for the selective deprotection of the Mmt group and the subsequent elongation of the peptide branch are provided, along with key quantitative data and visual workflows to aid in experimental design and execution.
Orthogonal Protection Strategy
The synthesis of branched peptides via a cysteine residue relies on a robust orthogonal protection strategy. The standard Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS) is employed for the main peptide chain.[1] The key is the differential acid lability of the Mmt group compared to the tBu-based side-chain protecting groups and the resin linker.
Data Presentation
The successful synthesis of branched peptides hinges on the efficient and selective deprotection of the Mmt group and subsequent coupling of the first amino acid to the cysteine side chain. The following table summarizes key quantitative data for these steps.
| Parameter | Condition | Typical Yield/Purity | Reference |
| Mmt Group Deprotection | 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | >95% deprotection | [2] |
| 1% TFA, 5% Triisopropylsilane (TIS) in DCM | Quantitative | ||
| 0.5-1.0% TFA in DCM | Quantitative | [2] | |
| First Amino Acid Coupling to Cys Thiol | Standard Fmoc-amino acid, DIC/Oxyma | Good to high | N/A |
| Final Branched Peptide Purity | Post-HPLC purification | >95% | N/A |
Note: Coupling yields to the deprotected cysteine thiol are sequence-dependent and may require optimization. It is recommended to use a higher excess of the incoming amino acid and coupling reagents for the first coupling to the thiol group.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a branched peptide on a solid support using Fmoc-Cys(Mmt)-OH.
Protocol 1: Solid-Phase Synthesis of the Main Peptide Chain
This protocol outlines the standard steps for elongating the main peptide chain using Fmoc/tBu chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min) to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3-5 equivalents) using a suitable activating agent (e.g., HBTU/HOBt or DIC/Oxyma) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF (5-7 times) and DCM (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the main peptide chain, incorporating Fmoc-Cys(Mmt)-OH at the desired branching point.
Protocol 2: On-Resin Selective Deprotection of the Mmt Group
This protocol details the selective removal of the Mmt group from the cysteine side chain.
-
Resin Preparation: After synthesis of the main chain, wash the peptidyl-resin with DCM (5-7 times) to ensure it is free of DMF.
-
Deprotection Cocktail: Prepare a fresh solution of 1-2% TFA in DCM. It is recommended to add a scavenger such as 2-5% triisopropylsilane (TIS) to the deprotection solution to quench the Mmt cation and prevent side reactions.
-
Mmt Removal: Treat the peptidyl-resin with the deprotection cocktail. Perform multiple short treatments (e.g., 5-10 treatments of 2 minutes each) for a total of 10-20 minutes. This is generally more effective than a single long treatment.
-
Washing: After deprotection, thoroughly wash the resin with DCM (5-7 times) to remove the cleaved Mmt group and residual acid.
-
Neutralization: Wash the resin with a solution of 10% DIPEA in DMF (2 x 2 min) to neutralize the resin, followed by thorough washing with DMF (5-7 times) and DCM (3-5 times). The resin is now ready for the synthesis of the peptide branch.
Protocol 3: Synthesis of the Peptide Branch
This protocol describes the elongation of the second peptide chain from the deprotected cysteine side chain.
-
First Amino Acid Coupling to Thiol: The deprotected thiol group is less nucleophilic than an amine. Therefore, the first coupling step requires careful execution. Use a higher excess of the activated Fmoc-amino acid (e.g., 5-10 equivalents) and extend the coupling time (e.g., 4-12 hours). Monitoring the coupling reaction with a qualitative test (e.g., Ninhydrin test on a small sample of resin beads after temporary deprotection of the newly coupled amino acid) is recommended.
-
Standard SPPS for Branch Elongation: Once the first amino acid is successfully coupled to the cysteine side chain, proceed with the elongation of the peptide branch by repeating the standard Fmoc-SPPS cycles as described in Protocol 1 (steps 2-5).
-
Final Cleavage and Deprotection: After the synthesis of the branched peptide is complete, cleave the peptide from the resin and remove all remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The cleavage time is typically 2-3 hours.
-
Purification: Purify the crude branched peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC to confirm its identity and purity.
References
Application Notes and Protocols for Incorporating Fmoc-Cys(Mmt)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of cysteine residues into synthetic peptides is a critical step in the development of therapeutic peptides and other biologically active molecules. The unique reactivity of the cysteine thiol group necessitates a robust protection strategy to prevent unwanted side reactions during Solid-Phase Peptide Synthesis (SPPS). Fmoc-Cys(Mmt)-OH, where the thiol group is protected by a 4-methoxytrityl (Mmt) group, is a key building block for this purpose. The Mmt group's high acid lability allows for its selective removal under mild acidic conditions, enabling sophisticated peptide engineering, such as on-resin disulfide bond formation and side-chain modification.[1][2][3] This document provides detailed application notes and protocols for the efficient and reliable incorporation of Fmoc-Cys(Mmt)-OH in Fmoc-based SPPS.
Core Advantages of Fmoc-Cys(Mmt)-OH
The primary advantage of the Mmt protecting group lies in its enhanced acid lability compared to the more common trityl (Trt) group.[3] This feature is central to its utility in orthogonal protection schemes, where specific protecting groups can be removed sequentially without affecting others.[2][4]
-
Orthogonal Deprotection: The Mmt group can be selectively cleaved using very dilute trifluoroacetic acid (TFA) solutions (e.g., 0.5-2% TFA in dichloromethane (DCM)), while other acid-labile protecting groups like tert-butyl (tBu) and even Trt remain intact.[1][5][6] This allows for on-resin chemical modifications of the cysteine thiol group.
-
Reduced Side Reactions: While cysteine derivatives are generally prone to racemization during coupling, the use of appropriate coupling methods can minimize this side reaction.[3]
-
Facilitates Complex Peptide Synthesis: The ability to perform on-resin modifications simplifies the synthesis of peptides with multiple disulfide bonds, branched structures, or specific labels.[2][7]
Coupling Methods for Fmoc-Cys(Mmt)-OH
The choice of coupling method is critical to ensure high coupling efficiency and minimize side reactions, particularly racemization. Base-mediated activation methods using reagents like HBTU/DIPEA can exacerbate racemization of cysteine derivatives. Therefore, coupling under acidic or neutral conditions is highly recommended.
Recommended Coupling Reagents:
-
Carbodiimides with Additives: N,N'-Diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is a preferred method.[8] These conditions have been shown to reduce the risk of racemization.
-
Pre-formed Symmetrical Anhydrides or OPfp Esters: These methods also provide acidic/neutral conditions that minimize racemization.
Quantitative Data on Racemization of Cysteine Derivatives:
While direct comparative data for Fmoc-Cys(Mmt)-OH is limited, the following table illustrates the impact of the protecting group on racemization during coupling, highlighting the general susceptibility of cysteine residues to this side reaction.
| Cysteine Derivative | Coupling Method | % Racemization |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma | 3.3% |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma | 6.8% |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma | 0.74% |
Experimental Protocols
Protocol 1: Coupling of Fmoc-Cys(Mmt)-OH
This protocol describes a general procedure for the manual coupling of Fmoc-Cys(Mmt)-OH to a resin-bound peptide chain using DIC/Oxyma.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Cys(Mmt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.[8]
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cys(Mmt)-OH (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF. Add DIC (3 equivalents) to this solution and allow it to pre-activate for 5-10 minutes.[8]
-
Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step can be repeated.
-
Washing: Once the coupling is complete, wash the resin with DMF (5 times), DCM (3 times), and isopropanol (3 times) to remove excess reagents and byproducts.[8]
Protocol 2: On-Resin Deprotection of the Mmt Group
This protocol details the selective removal of the Mmt group from the cysteine side chain while the peptide remains attached to the resin.
Materials:
-
Peptidyl-resin containing Cys(Mmt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) as a scavenger
-
10% Diisopropylethylamine (DIPEA) in DMF (neutralizing solution)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in DCM.
-
Deprotection Cocktail: Prepare a fresh solution of 1-2% TFA and 5% TIS in DCM.[4][9] The TIS acts as a scavenger to capture the released Mmt cation, preventing side reactions.
-
Deprotection Treatment: Add the deprotection cocktail to the resin and agitate for 2-10 minutes. The solution will typically turn yellow due to the formation of the Mmt cation.[1]
-
Repetitive Treatment: Drain the solution and repeat the treatment with fresh deprotection cocktail until the yellow color is no longer observed in the filtrate. This usually requires 5-10 cycles.[1][4]
-
Washing and Neutralization: Wash the resin thoroughly with DCM. Neutralize the resin by washing with 10% DIPEA in DMF.[1]
-
Final Washing: Wash the resin with DMF and DCM to remove all residual reagents. The resin is now ready for subsequent on-resin modification, such as disulfide bond formation.
Optimization of Mmt Removal:
A study on the synthesis of oxytocin, which contains two Cys(Mmt) residues, evaluated different conditions for Mmt removal. The results are summarized below.[4]
| Treatment Time (min) | Number of Treatments | % Alkylated Oxytocin (Deprotection Efficiency) |
| 2 | 5 | 50.8% |
| 5 | 5 | 72.8% |
| 10 | 5 | 80.2% |
| 2 | 10 | 66.8% |
| 5 | 10 | 76.5% |
| 10 | 10 | 79.5% |
| Data from a study optimizing Mmt removal from oxytocin on-resin using 2% TFA and 5% TIS in DCM.[4] |
These results indicate that a 10-minute treatment repeated 5 times yielded the highest deprotection efficiency in this specific case.[4] Further optimization may be required depending on the peptide sequence.
Potential Side Reactions and Mitigation Strategies
| Side Reaction | Description | Cause | Mitigation Strategy |
| Racemization | Loss of stereochemical integrity at the α-carbon of the cysteine residue. | Use of strong base-mediated activation reagents (e.g., HBTU/DIPEA). | Use coupling reagents that operate under acidic/neutral conditions, such as DIC/HOBt or DIC/Oxyma.[10] |
| β-Elimination | Formation of a dehydroalanine intermediate, particularly when cysteine is the C-terminal residue on a Wang-type resin. This can lead to the formation of piperidinylalanine adducts.[10] | Base-catalyzed elimination of the protected thiol group during Fmoc deprotection with piperidine.[10] | Use of 2-chlorotrityl (2-CTC) or other sterically hindered resins for peptides with C-terminal cysteine.[10] |
| Incomplete Mmt Deprotection | Residual Mmt groups on the cysteine side chain after deprotection. | Insufficient treatment time or number of deprotection cycles. | Monitor the deprotection by observing the disappearance of the yellow Mmt cation and perform multiple short treatments.[1][4] |
| S-Alkylation | Alkylation of the free thiol group by carbocations generated during final cleavage from certain resins (e.g., Wang resin).[11][12] | Reactive carbocations from the linker can be trapped by the nucleophilic thiol. | Use scavenger cocktails containing reagents like TIS or ethanedithiol (EDT) during final cleavage. |
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc-Cys(Mmt)-OH Novabiochem 177582-21-7 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
conditions for removing the Mmt group while other protecting groups are intact
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-methoxytrityl (Mmt) group is a valuable acid-labile protecting group frequently employed in the synthesis of complex organic molecules, particularly in solid-phase peptide synthesis (SPPS). Its heightened acid sensitivity compared to other trityl-based protecting groups like trityl (Trt) and 4-methyltrityl (Mtt) allows for its selective removal under very mild acidic conditions. This orthogonality is crucial for synthetic strategies that require the specific deprotection of one functional group while others, including acid-sensitive groups like tert-butoxycarbonyl (Boc) and tert-butyl (tBu) ethers, remain intact.[1][2][3]
These application notes provide detailed protocols for the selective removal of the Mmt group from amines and thiols, particularly in the context of on-resin peptide modification. The conditions outlined are designed to ensure high-yield deprotection of the Mmt group while preserving the integrity of other protecting groups and the solid support linkage.
Principle of Orthogonal Deprotection
Orthogonal protection is a strategy in chemical synthesis that allows for the deprotection of one functional group without affecting others in the molecule.[2] The selective removal of the Mmt group is a prime example of this principle. The Mmt group is significantly more labile to acid than other common protecting groups used in Fmoc-based SPPS, such as Boc and tBu.[1][3] This difference in acid lability enables the use of very dilute acid to cleave the Mmt group, leaving more robust acid-sensitive groups untouched.
The general order of acid lability for common trityl-based protecting groups is: Trt < Mtt < Mmt.[4] This allows for a tiered deprotection strategy where the Mmt group can be removed first, followed by Mtt and then Trt with increasing acid concentrations.
Experimental Protocols
Materials and Reagents
-
Resin-bound peptide or substrate: Containing an Mmt-protected functional group (e.g., Lys(Mmt), Cys(Mmt)).
-
Dichloromethane (DCM): Anhydrous, peptide synthesis grade.
-
Trifluoroacetic acid (TFA): Reagent grade.
-
Triisopropylsilane (TIS) or Triethylsilane (TES): As carbocation scavengers.[5]
-
N,N-Dimethylformamide (DMF): Peptide synthesis grade.
-
Methanol (MeOH): Reagent grade.
-
N,N-Diisopropylethylamine (DIPEA): Reagent grade.
-
Hexafluoroisopropanol (HFIP): Reagent grade.
-
Trifluoroethanol (TFE): Reagent grade.
-
Acetic acid (AcOH): Reagent grade.
-
Hydroxybenzotriazole (HOBt): Reagent grade.
-
Solid-phase synthesis vessel.
-
Shaker or vortex mixer.
-
Filtration apparatus.
Protocol 1: Standard Mmt Deprotection using Dilute TFA
This is the most common and reliable method for the selective removal of the Mmt group.
Workflow Diagram:
Caption: Workflow for selective Mmt deprotection using dilute TFA.
Procedure:
-
Swell the Mmt-protected peptidyl-resin in dichloromethane (DCM) for 30 minutes.
-
Drain the DCM.
-
Prepare a solution of 1-2% trifluoroacetic acid (TFA) and 2-5% triisopropylsilane (TIS) in DCM.[6]
-
Add the TFA/TIS/DCM solution to the resin (approximately 10 mL per gram of resin) and shake gently at room temperature for 30 minutes.[6]
-
Drain the solution. A yellowish-orange color in the solution indicates the presence of the cleaved Mmt cation.
-
Repeat the treatment with the TFA/TIS/DCM solution for another 30 minutes to ensure complete deprotection.[6]
-
Filter the resin and wash thoroughly with DCM (3 x 10 mL) to remove the cleaved Mmt cations and residual acid.[1]
-
Wash the resin with methanol (MeOH) (2 x 10 mL).[6]
-
Neutralize the resin by washing with a solution of 10% N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) (2 x 10 mL).[1]
-
Wash the resin thoroughly with DMF (3 x 10 mL).
-
The resin is now ready for the next synthetic step.
Protocol 2: Milder Mmt Deprotection using Acetic Acid
For substrates that are particularly sensitive to even dilute TFA, a milder acidic condition can be employed. This method is particularly effective on hydrophobic resins.[7]
Workflow Diagram:
Caption: Workflow for milder Mmt deprotection using acetic acid.
Procedure:
-
Swell the Mmt-protected peptidyl-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Prepare a solution of acetic acid (AcOH), trifluoroethanol (TFE), and DCM in a 1:2:7 ratio.
-
Add the AcOH/TFE/DCM solution to the resin and shake at room temperature. Monitor the reaction for completion.
-
Once the deprotection is complete, filter the resin and wash thoroughly with DCM (3 x 10 mL).
-
Neutralize the resin by washing with a solution of 10% DIPEA in DMF (2 x 10 mL).
-
Wash the resin thoroughly with DMF (3 x 10 mL).
Protocol 3: Alternative Mmt Deprotection using HOBt
An even milder, non-TFA based method involves the use of HOBt.
Procedure:
-
Swell the Mmt-protected peptidyl-resin in DCM.
-
Prepare a solution of 0.6 M HOBt in DCM/TFE (1:1).
-
Add the HOBt solution to the resin and shake at room temperature until deprotection is complete.
-
Filter the resin and wash with DCM (3 x 10 mL).
-
Wash with DMF (3 x 10 mL).
Data Presentation
The following table summarizes the conditions for the selective removal of the Mmt group and the stability of other common protecting groups under these conditions.
| Deprotection Reagent | Typical Concentration | Scavenger | Reaction Time | Stable Protecting Groups | Labile Protecting Groups | Reference(s) |
| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 1-2% | 2-5% TIS or TES | 2 x 30 min | Boc, tBu, Trt, Pbf, Fmoc | Mmt | [5][6] |
| Acetic acid (AcOH)/Trifluoroethanol (TFE)/DCM | 1:2:7 (v/v/v) | - | Variable | Boc, tBu, Trt, Pbf, Fmoc | Mmt | [7] |
| Hydroxybenzotriazole (HOBt) in DCM/TFE | 0.6 M | - | Variable | Boc, tBu, Trt, Pbf, Fmoc | Mmt |
Logical Relationships in Orthogonal Protection
The following diagram illustrates the hierarchical acid lability of various protecting groups, which forms the basis for the selective deprotection of Mmt.
Caption: Relative acid lability of common protecting groups.
Conclusion
The selective removal of the Mmt protecting group is a robust and reliable procedure that is essential for advanced synthetic strategies, particularly in peptide chemistry. The protocols described herein, especially the use of dilute TFA with a scavenger, provide a high degree of selectivity, allowing for the deprotection of the Mmt group while leaving other acid-sensitive protecting groups intact. The choice of the specific deprotection method will depend on the nature of the substrate and the other functional groups present in the molecule. Careful execution of these protocols will enable researchers to successfully perform selective on-resin modifications and synthesize complex target molecules with high purity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 4. peptide.com [peptide.com]
- 5. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols: Fmoc-Cys(Mmt)-OH in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Cys(Mmt)-OH (N-α-9-fluorenylmethoxycarbonyl-S-(4-methoxytrityl)-L-cysteine) is a critical building block in solid-phase peptide synthesis (SPPS) for the introduction of a selectively addressable cysteine residue. The key feature of this reagent is the 4-methoxytrityl (Mmt) protecting group on the cysteine's sulfhydryl side chain. The Mmt group is highly acid-labile, allowing for its removal under exceptionally mild acidic conditions that leave other common acid-labile protecting groups (such as Boc, tBu, and even the parent Trityl group) intact.[1][2][3] This orthogonality is the cornerstone of its utility, enabling the on-resin, site-specific modification of peptides for a wide range of bioconjugation applications.
These application notes provide detailed protocols and workflows for the use of Fmoc-Cys(Mmt)-OH in the synthesis of peptides and their subsequent bioconjugation for applications in drug development, diagnostics, and fundamental research.
Key Advantages of Fmoc-Cys(Mmt)-OH
-
Orthogonal Deprotection: The Mmt group can be selectively cleaved on-resin using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 1-2%.[2][4] This allows for the specific unmasking of a single cysteine thiol for subsequent modification.
-
High Yields and Purity: The use of Fmoc-Cys(Mmt)-OH in a well-optimized SPPS protocol contributes to high peptide yields and purity by minimizing side reactions during synthesis.[3]
-
Versatility in Bioconjugation: Once deprotected, the free cysteine thiol is a versatile nucleophile for a variety of conjugation chemistries, including Michael addition with maleimides and alkylation with iodoacetamides.[5] This enables the attachment of a wide array of moieties such as fluorescent dyes, cytotoxic drugs for antibody-drug conjugates (ADCs), and polyethylene glycol (PEG) for improved pharmacokinetics.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Cys(Mmt)-OH
This protocol outlines the general steps for incorporating Fmoc-Cys(Mmt)-OH into a peptide sequence using an automated peptide synthesizer or manual SPPS.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids, including Fmoc-Cys(Mmt)-OH
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) piperidine in N,N-Dimethylformamide (DMF) for Fmoc deprotection
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma) and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
For the incorporation of Fmoc-Cys(Mmt)-OH, follow the same procedure.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).
Protocol 2: On-Resin Deprotection of the Mmt Group
This protocol describes the selective removal of the Mmt group from the cysteine side chain while the peptide remains attached to the solid support.
Materials:
-
Peptide-bound resin with Cys(Mmt)
-
Deprotection solution: 1-2% (v/v) TFA and 1-5% (v/v) TIS (as a scavenger) in DCM.
-
DCM
-
DMF
-
5% (v/v) DIPEA in DMF (for neutralization)
Procedure:
-
Resin Swelling: Swell the dry peptide-resin in DCM.
-
Mmt Deprotection:
-
Add the deprotection solution (1% TFA, 5% TIS in DCM) to the resin.
-
Gently agitate for 2 minutes. The solution will typically turn yellow/orange due to the cleaved Mmt cation.
-
Drain the solution.
-
Repeat this treatment 5-10 times until the solution remains colorless, indicating complete deprotection.
-
-
Washing: Wash the resin thoroughly with DCM (5x).
-
Neutralization: Wash the resin with 5% DIPEA in DMF (2x) to neutralize any residual acid.
-
Final Washing: Wash the resin with DMF (3x) and then with DCM (3x). The resin is now ready for on-resin bioconjugation.
Protocol 3: On-Resin Bioconjugation via Maleimide Chemistry
This protocol details the conjugation of a maleimide-functionalized molecule (e.g., a fluorescent dye or biotin) to the deprotected cysteine thiol.
Materials:
-
Resin-bound peptide with a free cysteine thiol
-
Maleimide-functionalized molecule (e.g., Maleimide-PEG, Maleimide-dye)
-
Degassed, amine-free reaction buffer (e.g., PBS, HEPES, pH 6.5-7.5)
-
DMF or DMSO (to dissolve the maleimide reagent)
Procedure:
-
Resin Preparation: Start with the resin from Protocol 2 after the final washing steps.
-
Reagent Dissolution: Dissolve the maleimide-functionalized molecule (5-10 equivalents relative to the peptide) in a minimal amount of DMF or DMSO, and then dilute with the reaction buffer.
-
Conjugation Reaction: Add the maleimide solution to the resin. Gently agitate the mixture at room temperature for 2-4 hours. The reaction should be protected from light if a fluorescent dye is used.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (5x) to remove any unreacted maleimide reagent.
-
Cleavage and Purification: The peptide conjugate can now be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours. The crude peptide is then precipitated in cold diethyl ether, and the final product is purified by reverse-phase HPLC.
Data Presentation
The following tables summarize typical conditions and quantitative parameters for the key steps in the workflow. Note that optimal conditions and yields are often sequence- and substrate-dependent and may require empirical optimization.
Table 1: Mmt Group Deprotection Conditions
| Parameter | Condition | Notes |
| Deprotection Reagent | 1-2% TFA in DCM | Higher concentrations of TFA risk premature cleavage of other protecting groups. |
| Scavenger | 1-5% TIS | Essential to scavenge the released Mmt cation and prevent side reactions. |
| Reaction Time | 5-10 cycles of 2 min | Completion can be monitored by the disappearance of the yellow color. |
| Temperature | Room Temperature | - |
Table 2: Cysteine Bioconjugation Reaction Parameters
| Parameter | Maleimide Chemistry | Iodoacetamide Chemistry | Notes |
| pH | 6.5 - 7.5 | 7.0 - 8.5 | Maleimide reaction is more specific to thiols at lower pH. |
| Temperature | Room Temperature or 4°C | Room Temperature | - |
| Reaction Time | 1 - 4 hours | 2 - 12 hours | Maleimide reactions are generally faster. |
| Excess Reagent | 5 - 20 equivalents | 10 - 50 equivalents | A molar excess is used to drive the reaction to completion. |
| Typical Yield | >90% (conjugation step) | Variable, often >80% | Yields are for the conjugation step and depend on peptide sequence and reagent. |
Visualizations
Orthogonal Protection Strategy
Caption: Workflow illustrating the orthogonal strategy using Fmoc-Cys(Mmt)-OH.
On-Resin Bioconjugation Workflow
Caption: Step-by-step workflow for on-resin Mmt deprotection and bioconjugation.
Thiol-Maleimide Conjugation Mechanism
Caption: Reaction mechanism of thiol-maleimide bioconjugation.
References
- 1. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc-Cys(Mmt)-OH Novabiochem 177582-21-7 [sigmaaldrich.com]
- 5. Fluorescent Labeling of Peptides - Biosyntan GmbH [biosyntan.de]
Application Notes and Protocols for HPLC Purification of Peptides Containing Mmt-Protected Cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-methoxytrityl (Mmt) group is a valuable tool in solid-phase peptide synthesis (SPPS) for the protection of the cysteine thiol side chain. Its key advantage lies in its high acid lability, allowing for selective deprotection under very mild acidic conditions, orthogonal to the final cleavage of the peptide from the resin and the removal of other more robust side-chain protecting groups.[1] This feature is particularly useful for the synthesis of complex peptides requiring sequential disulfide bond formation or site-specific modifications.
However, the Mmt group also imparts significant hydrophobicity to the peptide, which can present challenges during purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[2] This application note provides a detailed protocol for the successful purification of peptides containing Mmt-protected cysteine, addressing common challenges and offering strategies for optimization.
Key Considerations for Mmt-Peptide Purification
-
Hydrophobicity: The bulky, aromatic Mmt group dramatically increases the hydrophobicity of a peptide, leading to longer retention times on reversed-phase columns. This necessitates the use of stronger elution conditions (higher organic solvent concentration) and may require stationary phases with lower hydrophobicity (e.g., C8 or C4) for very hydrophobic peptides.[2][3]
-
Acid Sensitivity: The Mmt group is susceptible to cleavage in the acidic mobile phases typically used for peptide RP-HPLC (e.g., 0.1% trifluoroacetic acid, TFA).[1] While short exposure during analytical HPLC is often tolerated, prolonged exposure during preparative runs, especially with repeated injections, can lead to premature deprotection. Careful selection of the mobile phase additive and optimization of the run time are therefore critical.
-
Solubility: Fully protected peptides, including those with Mmt-cysteine, can have limited solubility in the aqueous mobile phases used at the beginning of an HPLC gradient.[2] This can lead to sample precipitation on the column, resulting in poor peak shape and low recovery.
Experimental Protocols
This section outlines a general workflow for the purification of an Mmt-protected peptide, from initial analytical method development to preparative scale-up.
Materials and Equipment
-
Reversed-phase HPLC system with a UV detector
-
Analytical and preparative C18, C8, or C4 columns (wide-pore, 300 Å, is recommended for peptides)[4]
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Formic acid (FA), LC-MS grade (optional)
-
Crude Mmt-protected peptide, lyophilized
-
Solvents for sample dissolution (e.g., DMSO, DMF, or initial mobile phase)
Protocol 1: Analytical HPLC Method Development
The initial step is to develop a robust analytical method to assess the purity of the crude peptide and determine the optimal conditions for separation.
-
Sample Preparation: Dissolve a small amount of the crude Mmt-protected peptide in a suitable solvent. A good starting point is the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA). If solubility is an issue, a minimal amount of DMSO or DMF can be used, followed by dilution with the initial mobile phase.[3]
-
Column: Start with a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Scouting Gradient: Perform an initial broad gradient to determine the approximate elution concentration of the Mmt-peptide.
-
Flow Rate: 1.0 mL/min
-
Gradient: 5-95% B over 30 minutes
-
Detection: 220 nm and 280 nm (the Mmt group has some absorbance at 280 nm)
-
-
Optimized Gradient: Based on the scouting run, design a shallower, focused gradient around the elution point of the target peptide. A gradient slope of 0.5-1.0% B per minute is often a good starting point for peptide purification.[4] For example, if the peptide elutes at 60% B in the scouting run, an optimized gradient could be 50-70% B over 20-40 minutes.
Protocol 2: Preparative HPLC Purification
Once an optimized analytical method is established, it can be scaled up for preparative purification.
-
Column: Select a preparative column with the same stationary phase as the analytical column but with a larger diameter (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phases: Prepare larger volumes of Mobile Phase A and B as determined in the analytical method.
-
Scaling the Gradient: Adjust the flow rate and gradient time to maintain a constant linear velocity and gradient slope relative to the column volume. The following equations can be used for scaling:
-
Flow Rate (Prep) = Flow Rate (Analyt) x (Column Radius (Prep) / Column Radius (Analyt))²
-
Gradient Time (Prep) = Gradient Time (Analyt) x (Column Volume (Prep) / Column Volume (Analyt))
-
-
Sample Loading: Dissolve the crude peptide in the initial mobile phase at a concentration that ensures complete solubility. The maximum loading capacity will depend on the peptide's solubility and the resolution from impurities.
-
Purification Run: Equilibrate the preparative column with the initial mobile phase composition. Inject the sample and run the scaled-up gradient.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine their purity. Pool the fractions that meet the desired purity level.
-
Lyophilization: Lyophilize the pooled fractions to obtain the purified Mmt-protected peptide as a dry powder.
Data Presentation
The following tables provide representative data for the purification of a hypothetical Mmt-protected peptide, demonstrating the effect of different HPLC conditions.
Table 1: Comparison of Analytical HPLC Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 4.6x150 mm | C8, 4.6x150 mm | C18, 4.6x150 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% FA in Water |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN | 0.1% FA in ACN |
| Gradient | 40-70% B over 30 min | 35-65% B over 30 min | 38-68% B over 30 min |
| Retention Time | 18.5 min | 16.2 min | 17.9 min |
| Crude Purity | 65% | 65% | 65% |
| Resolution | Good | Excellent | Fair |
Table 2: Preparative HPLC Run Summary
| Parameter | Value |
| Column | C8, 21.2x250 mm |
| Flow Rate | 18 mL/min |
| Gradient | 35-65% B over 40 min |
| Sample Load | 100 mg crude peptide |
| Purity of Pooled Fractions | >98% |
| Yield | 45 mg (45%) |
Troubleshooting
-
Poor Peak Shape/Tailing: This can be due to secondary interactions with the silica backbone of the stationary phase. Ensure sufficient ion-pairing agent (TFA) is used. For very basic peptides, a higher concentration of TFA (up to 0.2%) may be beneficial.
-
Premature Deprotection: If mass spectrometry analysis of the purified peptide shows a significant amount of the deprotected species, consider using a milder acid like formic acid (0.1%) in the mobile phase.[5] Be aware that this may lead to broader peaks and a change in retention time.[5]
-
Low Recovery: This can be caused by poor solubility of the peptide in the mobile phase or irreversible adsorption to the column. For very hydrophobic Mmt-peptides, consider using a C4 column or adding a small percentage of isopropanol to the mobile phase.[3] Pre-conditioning the column with a blank injection can also help.[4]
Visualizations
Experimental Workflow
Caption: Workflow for Mmt-peptide purification.
Logical Relationships in Method Optimization
Caption: Key considerations for Mmt-peptide HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Purification Scale-Up with HPLC [knauer.net]
Application Note: Mass Spectrometry Analysis of Peptides Containing Fmoc-Cys(Mmt)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-Cys(Mmt)-OH is a crucial amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS) for incorporating cysteine residues into complex peptides.[1] The 4-methoxytrityl (Mmt) group serves as a highly acid-labile protecting group for the cysteine's sulfhydryl side chain.[2] Its key advantage is its orthogonality; the Mmt group can be selectively removed under very mild acidic conditions (e.g., 0.5-1% Trifluoroacetic Acid - TFA) while other, more robust acid-labile protecting groups like tert-butyl (tBu) and Trityl (Trt) remain intact.[2][3] This property is invaluable for strategies involving on-resin modification of the cysteine thiol or the regioselective formation of disulfide bonds.[4]
Mass spectrometry (MS) is an indispensable tool for monitoring the efficiency of peptide synthesis and verifying the identity and purity of the final product.[5][6] However, the analysis of peptides containing the Mmt group presents unique challenges due to the group's lability not only in solution but also in the gas phase during MS analysis. This application note provides detailed protocols and data interpretation guidelines for the successful mass spectrometry analysis of Mmt-protected peptides.
Key Challenges and Considerations
The primary challenge in the MS analysis of Cys(Mmt)-containing peptides is the lability of the Mmt group during the ionization and fragmentation processes.
-
In-Source Decay/Fragmentation: The Mmt group, similar to the related Trityl (Trt) group, is highly labile in the gas phase.[7][8] It can be cleaved during the electrospray ionization (ESI) process or at low collision energies in the mass spectrometer. This "in-source decay" can lead to the observation of a significant ion corresponding to the unprotected peptide, even when analyzing a pure, fully protected sample.
-
Matrix Effects in MALDI-MS: When using Matrix-Assisted Laser Desorption/Ionization (MALDI), acidic matrices like 2,5-dihydroxybenzoic acid (DHB) can cause the partial or complete cleavage of acid-labile protecting groups, including Mmt.[9] The choice of a neutral matrix may be necessary to observe the intact protected peptide.[9]
-
Spectral Interpretation: The facile loss of the Mmt group complicates spectral interpretation. Analysts must be able to distinguish between the presence of unprotected peptide in the sample and gas-phase dissociation of the protecting group.
Expected Mass Spectrometry Behavior & Fragmentation
Tandem mass spectrometry (MS/MS) of peptides containing a Cys(Mmt) residue is often dominated by the cleavage of the S-C bond of the protecting group.
-
Dominant Fragmentation Pathway: The most common fragmentation event is the neutral loss of the Mmt group or the formation of a stable 4-methoxytrityl cation.[8] This is a characteristic fragmentation that can be used to confirm the presence of the modification.
-
Low-Energy Fragmentation: This cleavage occurs even at low collision energies (CID/HCD), often resulting in a spectrum with a prominent precursor ion and an ion corresponding to the peptide after the loss of the Mmt group. The intensity of peptide backbone fragment ions (b- and y-ions) may be reduced as a result.[7]
Below is a diagram illustrating the primary fragmentation pathway of a Cys(Mmt)-containing peptide.
Caption: Primary fragmentation pathway of an Mmt-protected peptide ion in MS/MS.
Data Presentation
Quantitative data and expected mass values are summarized in the tables below for easy reference.
Table 1: Comparative Behavior of Common Cysteine Protecting Groups in Mass Spectrometry
| Protecting Group | Structure of Protected Side Chain | Lability in MS (CID/HCD) | Characteristic MS Behavior | Implication for Analysis |
| Mmt (4-methoxytrityl) | -S-C(C₆H₅)₂(C₆H₄OCH₃) | Very High [2] | Prone to in-source decay and facile neutral loss. Dominant fragment is often the Mmt cation or the unprotected peptide.[7][8] | Spectra may show a mixture of protected and unprotected peptide ions, even for a pure sample. Requires careful data interpretation. |
| Trt (Trityl) | -S-C(C₆H₅)₃ | High [7][8] | Highly labile, leading to a prominent fragment from the loss of the trityl group (neutral loss of 243.3 Da).[7][8] | Simplifies spectra by often showing the unprotected peptide, but can make it difficult to confirm the initial presence of the Trt group if in-source decay is complete.[7] |
| Acm (Acetamidomethyl) | -S-CH₂-NH-CO-CH₃ | Low / Stable [8] | Generally stable under typical MS/MS conditions. Fragmentation occurs primarily along the peptide backbone.[8] | Allows for standard peptide fragmentation and sequencing without interference from the protecting group. |
Table 2: Expected m/z Values for Mmt-Related Ions and Fragments
| Species | Chemical Formula | Monoisotopic Mass (Da) | Common Adducts (m/z) | Notes |
| Mmt Cation | [C₂₀H₁₇O]⁺ | 273.1274 | N/A | A highly stable and often prominent fragment ion observed in MS/MS spectra. |
| Mmt Group (Neutral) | C₂₀H₁₈O | 274.1358 | N/A | Observed as a neutral loss from the precursor ion. The resulting peptide ion will have a mass difference of -274.14 Da. |
| Fmoc-Cys(Mmt)-OH | C₃₈H₃₃NO₅S | 627.2079 | [M+H]⁺: 628.2152[M+Na]⁺: 650.1971 | Mass of the intact amino acid building block. |
Experimental Protocols
The appropriate protocol depends on the analytical goal: verifying the intact mass of the protected peptide or sequencing the underlying peptide chain.
Caption: Decision workflow for selecting the appropriate MS analysis protocol.
Protocol 1: Intact Mass Analysis of Mmt-Protected Peptides
This protocol is designed to verify the successful synthesis of the Mmt-protected peptide with minimal premature deprotection.
-
Peptide Cleavage:
-
Treat the peptide-resin with a cleavage cocktail that preserves the Mmt group. A very mild acid is required. For hyper-acid labile resins like 2-chlorotrityl, a solution of 3% TFA in Dichloromethane (DCM) with scavengers (e.g., 5% triethylsilane) can be used for 30 minutes.[2]
-
Note: Standard 95% TFA cocktails will remove the Mmt group. This protocol is only for cases where the peptide has been cleaved from an acid-labile resin under conditions that preserve the Mmt group.
-
-
Peptide Precipitation & Solubilization:
-
Filter the resin and collect the cleavage solution.
-
Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide.
-
Decant the ether and allow the peptide pellet to air dry.
-
Reconstitute the peptide in an appropriate solvent for MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a standard water/acetonitrile gradient containing 0.1% formic acid.
-
MS Settings (ESI):
-
Ionization Mode: Positive.
-
Scan Mode: Full MS scan (e.g., m/z 300-2000).
-
In-Source Fragmentation: Keep source fragmentation/cone voltage settings at a minimum to reduce gas-phase deprotection.
-
-
Data Analysis: Deconvolute the resulting spectrum to determine the neutral mass. Look for the expected mass of the Mmt-protected peptide. Be aware that a peak corresponding to the unprotected peptide may also be present due to in-source decay.
-
Protocol 2: Peptide Mapping and Sequencing by LC-MS/MS
This protocol follows a standard bottom-up proteomics workflow to confirm the peptide sequence after the Mmt group has been removed.
-
Global Deprotection and Cleavage:
-
Cleave the peptide from the resin and remove all side-chain protecting groups (including Mmt) using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate, wash, and dry the crude peptide as described in Protocol 1.
-
-
Reduction and Alkylation:
-
Solubilize the peptide in a suitable buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.[10]
-
Cool the sample to room temperature.
-
Alkylate the free cysteine thiols by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating in the dark at room temperature for 30 minutes.[10] This step prevents disulfide bonds from reforming.
-
-
Enzymatic Digestion:
-
Sample Desalting:
-
LC-MS/MS Analysis:
-
Chromatography: Separate the peptide fragments using a C18 reverse-phase column with a suitable gradient.
-
MS Settings (ESI):
-
Acquisition Mode: Data-Dependent Acquisition (DDA).
-
MS1 Scan: Full scan to detect peptide precursor ions.
-
MS2 Scan: Select the most intense precursor ions for fragmentation (HCD or CID). Use a normalized collision energy of ~25-30%.
-
-
Data Analysis: Use a database search algorithm (e.g., Mascot, Sequest) to match the experimental MS/MS spectra against the expected peptide sequence, including the S-carboxyamidomethyl-cysteine modification.[7]
-
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc-Cys(Mmt)-OH [cem.com]
- 4. Fmoc-Cys(Mmt)-OH Novabiochem 177582-21-7 [sigmaaldrich.com]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Solid Phase Peptide Synthesis (SPPS) and Mass Spectrometry Analysis [scholarlycommons.pacific.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Troubleshooting Guides & FAQs: Preventing Premature Deprotection of the Mmt Group
The Monomethoxytrityl (Mmt) group is a valuable acid-labile protecting group for the side chains of amino acids such as Cysteine and Histidine in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its high sensitivity to acid allows for selective deprotection on-resin, enabling the synthesis of complex peptides with specific modifications like cyclization or branching.[1][2] However, this inherent lability can also lead to its premature removal during synthesis, resulting in undesired side reactions and impurities.
This guide provides a comprehensive overview of the causes of premature Mmt deprotection and offers detailed troubleshooting strategies to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Mmt protecting group and why is it used in SPPS?
A1: The Mmt (Monomethoxytrityl) group is a highly acid-labile protecting group used to mask the reactive side chains of certain amino acids, most commonly Cysteine (Cys) and Histidine (His). Its primary advantage is its orthogonality with other protecting groups used in Fmoc-SPPS. It can be selectively removed under very mild acidic conditions (e.g., 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)), while other acid-labile groups like tert-butyl (tBu) and even the more robust Trityl (Trt) group remain intact.[1][2] This allows for specific on-resin modifications of the deprotected side chain.
Q2: Under what conditions is the Mmt group intentionally removed?
A2: The Mmt group is typically removed on-resin by treatment with a solution of 1-2% TFA in DCM.[1] The reaction is usually fast, often completed within a few minutes with repeated treatments. To prevent the re-attachment of the Mmt cation to the peptide, a scavenger such as Triisopropylsilane (TIS) is commonly added to the deprotection solution at a concentration of around 5%.[2]
Q3: How does the acid lability of Mmt compare to other trityl-based protecting groups?
A3: The Mmt group is significantly more acid-labile than the Trityl (Trt) and 4-methyltrityl (Mtt) groups. The general order of acid lability for these groups is Mmt > Mtt > Trt. This difference in lability is crucial for achieving selective deprotection in complex peptide synthesis.
Q4: Can the standard piperidine solution used for Fmoc deprotection cause premature Mmt removal?
A4: The standard 20% piperidine in DMF solution used for Fmoc deprotection is basic and should not, under ideal conditions, cleave the acid-labile Mmt group. However, the quality of the DMF and the overall reaction conditions can play a role. Degraded DMF can contain acidic impurities that may lead to gradual loss of the Mmt group over repeated cycles.
Troubleshooting Guide: Premature Mmt Group Deprotection
Premature loss of the Mmt protecting group can lead to a range of complications, including the formation of deletion sequences, byproducts from unintended side-chain reactions, and overall lower purity of the final peptide. Below are common causes and their respective solutions.
Problem 1: Gradual loss of Mmt group over multiple synthesis cycles.
-
Potential Cause: Acidic impurities in the Dimethylformamide (DMF) solvent used for washing and coupling steps. Over time, DMF can degrade to produce small amounts of formic acid and dimethylamine. While the concentration of acid may be low in each step, the cumulative effect over a long synthesis can lead to significant Mmt deprotection.
-
Solution:
-
Use High-Purity Solvents: Always use high-purity, peptide-synthesis-grade DMF.
-
Fresh Solvents: Use freshly opened bottles of DMF or DMF that has been stored under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
-
Amine-Free DMF: Ensure the DMF is amine-free, as basic impurities can also affect the synthesis, although acidic impurities are the primary concern for Mmt stability.
-
Solvent Quality Check: If premature deprotection is a recurring issue, consider testing the pH of your DMF or using a commercially available test kit for amine and acid content.
-
Problem 2: Significant Mmt deprotection observed after a specific amino acid coupling.
-
Potential Cause: The use of acidic additives in the coupling reaction. While not common in standard Fmoc-SPPS, certain custom protocols or the use of specific coupling reagents might introduce acidic components that can cleave the Mmt group.
-
Solution:
-
Review Coupling Protocol: Carefully review the composition of your coupling reagents and activation solutions. Ensure there are no acidic components that could compromise the Mmt group.
-
Avoid Acidic Additives: If possible, avoid the use of any acidic additives during the coupling steps when an Mmt-protected amino acid is present in the sequence.
-
Problem 3: Premature Mmt cleavage during the loading of the first amino acid to the resin.
-
Potential Cause: Use of a highly acid-labile resin, such as 2-Chlorotrityl chloride (2-CTC) resin, in combination with prolonged loading times or acidic activation conditions. While 2-CTC resin is beneficial for creating protected peptide fragments, the conditions used for loading the first amino acid can sometimes be acidic enough to partially cleave the Mmt group.
-
Solution:
-
Optimize Loading Conditions: Use milder conditions for loading the first amino acid onto the 2-CTC resin. This can include using a less acidic activation method or reducing the reaction time.
-
Resin Choice: If on-resin side-chain modification is not the primary goal, consider using a more stable resin linker that is less susceptible to cleavage under mild acidic conditions.
-
Data Presentation
The following table summarizes the relative acid lability of common thiol-protecting groups used in SPPS, providing a clear comparison for strategic planning of your synthesis.
| Protecting Group | Cleavage Conditions | Relative Acid Lability | Orthogonality & Key Considerations |
| Mmt | 1-2% TFA in DCM | Very High | Orthogonal to tBu and Acm groups. Ideal for on-resin modifications due to its high acid sensitivity.[1] |
| Trt | Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) | High | Not orthogonal to other standard acid-labile groups like tBu. The bulky nature can sometimes improve synthesis of "difficult" sequences. |
| tBu | Strong acids (e.g., >90% TFA) | Moderate | Part of the standard Fmoc/tBu orthogonal pair. Highly stable to mild acidic conditions. |
| Acm | Mercury(II) acetate followed by a reducing agent, or Iodine | Stable to Acid | Orthogonal to both acid- and base-labile groups. Used for selective disulfide bond formation after synthesis. |
Experimental Protocols
Protocol 1: Selective On-Resin Deprotection of the Mmt Group
This protocol describes the standard procedure for the selective removal of the Mmt protecting group from a resin-bound peptide.
-
Resin Swelling: Swell the Mmt-protected peptide-resin in Dichloromethane (DCM) for 30 minutes in a sealed reaction vessel.
-
Deprotection Solution Preparation: Prepare a fresh solution of 1-2% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM. For example, for 10 mL of solution, use 0.1-0.2 mL of TFA, 0.5 mL of TIS, and bring the volume to 10 mL with DCM.
-
Deprotection Reaction:
-
Drain the swelling solvent from the resin.
-
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin slurry gently for 2 minutes at room temperature.
-
Drain the deprotection solution.
-
-
Repeat Deprotection: Repeat step 3 for a total of 5-6 times to ensure complete removal of the Mmt group.
-
Washing:
-
Wash the resin thoroughly with DCM (3 x 10 mL per gram of resin).
-
Wash the resin with a 10% solution of Diisopropylethylamine (DIPEA) in DMF to neutralize any residual acid (2 x 10 mL per gram of resin).
-
Wash the resin with DMF (3 x 10 mL per gram of resin).
-
Wash the resin with DCM (3 x 10 mL per gram of resin).
-
-
Confirmation of Deprotection (Optional): A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the Mmt group before proceeding with the next synthetic step.
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to troubleshooting premature Mmt deprotection.
Caption: A troubleshooting workflow for premature Mmt deprotection.
Caption: Orthogonal protection strategy in Fmoc-SPPS.
References
troubleshooting incomplete Mmt group removal from cysteine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of the 4-methoxytrityl (Mmt) protecting group from cysteine residues in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for on-resin Mmt group removal from cysteine?
A1: The standard protocol for on-resin deprotection of Cys(Mmt) involves treating the peptide-resin with a solution of 1-3% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[1][2][3] To prevent the highly stable Mmt cation from re-attaching to the deprotected thiol, a scavenger such as Triisopropylsilane (TIS) or Triethylsilane (TES) is typically added to the deprotection solution at a concentration of 2-5%.[4]
Q2: How can I monitor the progress of the Mmt deprotection reaction?
A2: The removal of the Mmt group releases the 4-methoxytrityl cation, which has a characteristic yellow-orange color and can be monitored spectrophotometrically at 460 nm. This provides a real-time indication of the deprotection progress. However, the addition of a scavenger like TIS will quench the colored cation, making this visual monitoring method ineffective. In such cases, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.
Q3: What are the common causes of incomplete Mmt removal?
A3: Incomplete Mmt deprotection can stem from several factors:
-
Insufficient Reagent Exposure: Inadequate time or too few repetitions of the deprotection step.
-
Reagent Degradation: Old or poor-quality TFA can be less effective.
-
Steric Hindrance: The local peptide sequence around the cysteine residue may hinder access of the deprotection solution.
-
Inadequate Scavenging: Insufficient scavenger can allow the Mmt cation to re-attach to the cysteine thiol.[2]
Q4: Can the Mmt group be removed during the final cleavage from the resin?
A4: Yes, the Mmt group is acid-labile and will be removed during the standard final cleavage of the peptide from the resin using a high concentration of TFA.[4] However, the primary advantage of the Mmt group is its selective removal on-resin to allow for further modifications like disulfide bond formation.
Troubleshooting Guide: Incomplete Mmt Deprotection
Issue: Analytical data (e.g., HPLC, Mass Spectrometry) indicates the presence of Mmt-protected cysteine after the deprotection step.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for incomplete Mmt deprotection.
Quantitative Data Summary
The following table summarizes typical reaction conditions for on-resin Mmt deprotection. Note that optimal conditions may vary depending on the specific peptide sequence and resin.
| Parameter | Recommended Range | Notes |
| TFA Concentration | 1 - 3% (v/v) in DCM | Higher concentrations may be needed for difficult sequences.[1][5] |
| Scavenger (TIS/TES) | 2 - 5% (v/v) | Essential to prevent re-protection of the thiol group.[4] |
| Reaction Time per Cycle | 2 - 10 minutes | Longer times may be necessary for complete removal.[4] |
| Number of Cycles | 2 - 5 repetitions | Multiple cycles with fresh reagent are often more effective than a single long incubation.[4] |
Detailed Experimental Protocols
Protocol 1: Standard On-Resin Mmt Deprotection (Batch-wise)
This protocol is suitable for manual or automated batch-wise solid-phase peptide synthesis.
-
Resin Swelling: Swell the Cys(Mmt)-containing peptide-resin in Dichloromethane (DCM) for 20-30 minutes.
-
Deprotection Solution Preparation: Prepare a fresh solution of 2% TFA and 5% TIS in DCM.
-
Deprotection Reaction:
-
Drain the DCM from the swollen resin.
-
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 10 minutes.[4]
-
Drain the deprotection solution.
-
-
Repeat: Repeat step 3 for a total of 3-5 cycles to ensure complete removal.[4]
-
Washing:
-
Wash the resin thoroughly with DCM (3-5 times).
-
Wash the resin with DMF (3-5 times) to prepare for the next coupling step or on-resin modification.
-
Protocol 2: Monitoring Mmt Deprotection via Spectrophotometry (Flow Method)
This method is applicable when using a continuous-flow peptide synthesizer.
-
Setup: Configure the synthesizer to flow a solution of 2% TFA in DCM through the resin column.
-
Monitoring: Direct the column effluent to a spectrophotometer and monitor the absorbance at 460 nm.
-
Deprotection:
-
Initiate the flow of the deprotection solution.
-
An increase in absorbance indicates the release of the Mmt cation.
-
Continue the flow until the absorbance returns to the baseline, indicating that no more Mmt group is being removed.
-
-
Washing: Following complete deprotection, wash the resin extensively with DCM and then with DMF.
Note: This method is not compatible with the use of silane scavengers, as they will quench the colored Mmt cation.
Workflow for On-Resin Cysteine Modification Post-Mmt Deprotection
Caption: General workflow for on-resin cysteine modification after Mmt removal.
References
Technical Support Center: Minimizing Racemization of Fmoc-Cys(Mmt)-OH
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on minimizing racemization of Fmoc-Cys(Mmt)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is cysteine racemization and why is it a significant issue with Fmoc-Cys(Mmt)-OH?
A1: Cysteine racemization is the undesired conversion of the L-cysteine enantiomer to its D-enantiomer at the alpha-carbon during the coupling step of peptide synthesis. This leads to the formation of diastereomeric impurities in the final peptide product, which can be challenging to separate and can significantly impact the peptide's biological activity and structural integrity. Cysteine is particularly susceptible to racemization through a mechanism called direct enolization, where a base abstracts the acidic α-proton of the activated amino acid, forming a planar carbanion intermediate.[1][2] This susceptibility is heightened with Fmoc-protected cysteine derivatives, including Fmoc-Cys(Mmt)-OH.
Q2: What is the primary cause of racemization when coupling Fmoc-Cys(Mmt)-OH?
A2: The primary cause of racemization during the coupling of Fmoc-Cys(Mmt)-OH is the presence of strong tertiary amines, such as N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM), which are commonly used as bases in coupling reactions.[3][4] These bases facilitate the abstraction of the α-proton from the activated cysteine residue, leading to racemization.[1][2] The choice of coupling reagent and pre-activation time also significantly influences the extent of racemization.[2][5]
Q3: How does the 4-methoxytrityl (Mmt) protecting group influence racemization compared to other S-protecting groups?
A3: The choice of the sulfur-protecting group on the cysteine side chain plays a crucial role in the degree of racemization. While the trityl (Trt) group is common, it is known to be inferior in suppressing racemization compared to other protecting groups.[1] For instance, studies have shown that derivatives like 4,4'-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom) can significantly reduce racemization to acceptable levels even when using phosphonium or uronium reagents with DIEA.[1] While direct comparative data for Mmt is less abundant in the provided results, its structural similarity to Trt suggests that similar precautions should be taken to minimize racemization.
Troubleshooting Guide: High Levels of D-Cysteine Epimer Detected
If you are observing significant racemization of Fmoc-Cys(Mmt)-OH in your peptide synthesis, follow this troubleshooting guide.
Problem: High Percentage of D-Cys Diastereomer
Potential Cause 1: Strong Base in Coupling Step
Strong bases like DIEA and NMM are known to significantly promote cysteine racemization.[3][4]
-
Solution:
-
Replace strong bases with weaker or more sterically hindered bases. 2,4,6-trimethylpyridine (collidine) and 2,6-dimethylpyridine (lutidine) have been demonstrated to be effective in reducing cysteine racemization.[3][4][6]
-
Alternatively, employ a base-free coupling protocol, particularly when using carbodiimide activators like N,N'-diisopropylcarbodiimide (DIC).[7][8]
-
Potential Cause 2: Inappropriate Coupling Reagent and Activation
Certain coupling reagents, especially when used with pre-activation in the presence of a strong base, can exacerbate racemization.[2][5] Uronium and phosphonium salt-based reagents like HBTU and PyBOP can lead to considerable racemization of cysteine in the presence of tertiary amines.[1]
-
Solution:
-
For Fmoc-Cys(Mmt)-OH, a combination of DIC with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure under base-free conditions is a recommended strategy to minimize racemization.[3][8]
-
If using uronium/phosphonium reagents, avoid pre-activation and add the reagents sequentially to the reaction vessel.[2]
-
Potential Cause 3: High Reaction Temperature
Elevated temperatures, particularly in microwave-assisted SPPS, can accelerate the rate of racemization.[6]
-
Solution:
Potential Cause 4: Solvent Effects
Highly polar aprotic solvents like N,N-dimethylformamide (DMF) can facilitate the chemical pathways that lead to racemization.[3][7]
-
Solution:
Quantitative Data Summary
The following tables summarize the impact of different coupling conditions on cysteine racemization based on available literature. While not all data is specific to the Mmt group, the trends are informative for Fmoc-Cys(Mmt)-OH.
Table 1: Effect of S-Protecting Group on Cysteine Racemization
| Fmoc-Cys S-Protecting Group | Coupling Conditions | % Racemization (D-Cys) |
| Trityl (Trt) | HBTU/DIEA | 8.0% |
| Diphenylmethyl (Dpm) | HBTU/DIEA | 1.2% |
| 4,4'-dimethoxydiphenylmethyl (Ddm) | HBTU/DIEA | 0.8% |
| 4-methoxybenzyloxymethyl (MBom) | HBTU/DIEA | 0.4% |
Data adapted from studies on model peptides.[1][10]
Table 2: Effect of Coupling Reagents and Bases on Fmoc-Cys(Trt)-OH Racemization
| Coupling Reagent | Base | % Racemization (D-Cys) |
| HBTU | DIEA | 8.0% |
| HBTU | 2,4,6-Collidine | Significantly lower than with DIEA |
| DIC | HOBt (base-free) | <1.0% |
| HATU | NMM | High |
| DIC | Oxyma (base-free) | Low |
Data compiled from multiple sources.[4][8][11][12]
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of Fmoc-Cys(Mmt)-OH using DIC/HOBt
This protocol is designed to minimize racemization during the incorporation of Fmoc-Cys(Mmt)-OH.
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Cys(Mmt)-OH (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the resin.
-
Add DIC (3 equivalents) to the resin suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Monitoring: Monitor the coupling progress using the Kaiser test (ninhydrin test).
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
Drying: Dry the resin under vacuum.
Visual Guides
Caption: Mechanism of Cysteine Racemization via Direct Enolization.
Caption: Troubleshooting Workflow for High Cysteine Racemization.
References
- 1. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7‐selective peptide – protoxin II [ouci.dntb.gov.ua]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. bachem.com [bachem.com]
- 9. mesalabs.com [mesalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions with Fmoc-Cys(Mmt)-OH and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fmoc-Cys(Mmt)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with Fmoc-Cys(Mmt)-OH?
The primary side reactions when using Fmoc-Cys(Mmt)-OH include:
-
Premature Deprotection: The acid-labile nature of the 4-methoxytrityl (Mmt) group can lead to its partial removal during repeated acid treatments in long syntheses, although it is generally stable to the piperidine conditions used for Fmoc group removal.
-
S-Alkylation during Cleavage: Upon removal of the Mmt group, the highly nucleophilic thiol side chain of cysteine can be alkylated by carbocations generated from the resin linker (especially Wang-type resins) or other protecting groups.[1]
-
Oxidation: The deprotected cysteine thiol is susceptible to oxidation, which can lead to the formation of undesired intramolecular or intermolecular disulfide bonds.[2]
-
Racemization: Cysteine residues are particularly prone to racemization during the activation and coupling steps of peptide synthesis.[3]
-
β-Elimination: For C-terminal cysteine residues, base-catalyzed β-elimination can occur, resulting in the formation of a dehydroalanine intermediate. This can subsequently react with piperidine to form a piperidinylalanine adduct.[4]
Q2: How can I avoid premature deprotection of the Mmt group?
While the Mmt group is designed for mild acid cleavage, prolonged exposure to even weak acids can cause its premature removal. To minimize this:
-
Limit Synthesis Time: For very long peptide sequences, consider segment condensation strategies.
-
Use Appropriate Resins: Employing hyper-acid sensitive resins like 2-chlorotrityl (2-CTC) resin allows for cleavage under very mild acidic conditions, which helps preserve the Mmt group if it is to be retained.[5]
Q3: What is the best way to perform the final cleavage of a peptide containing Cys(Mmt) from the resin to minimize side reactions?
The final cleavage cocktail composition is critical for obtaining a high-purity peptide. A well-formulated cocktail should efficiently cleave the peptide from the resin, remove all side-chain protecting groups, and suppress side reactions.
-
Use of Scavengers: Scavengers are essential to "trap" the reactive carbocations generated during acidolysis.[2]
-
Triisopropylsilane (TIS): Highly effective at irreversibly quenching the Mmt and other trityl-based cations.
-
1,2-Ethanedithiol (EDT): A potent reducing agent that helps keep the cysteine thiol in its reduced state, preventing oxidation. It is also an excellent scavenger for t-butyl cations.[2]
-
-
Recommended Cleavage Cocktail: A standard and effective cleavage cocktail for peptides containing Cys(Mmt) and other sensitive residues is Reagent K or variations thereof.
Troubleshooting Guides
Issue 1: Low yield of the desired peptide after final cleavage.
Possible Cause A: Incomplete Cleavage
-
Solution: Ensure sufficient cleavage cocktail volume and reaction time. For a standard synthesis scale, use at least 10 mL of cleavage cocktail per gram of resin and allow the reaction to proceed for 2-4 hours at room temperature.[6]
Possible Cause B: S-Alkylation or Re-attachment to Resin
-
Solution: Optimize your cleavage cocktail. The presence of scavengers like TIS is crucial to prevent the re-attachment of the peptide to the resin and other S-alkylation side products.[1] For peptides synthesized on Wang resin, which is prone to generating reactive benzyl cations, a higher concentration of scavengers may be necessary.
Issue 2: Presence of unexpected dimeric or oligomeric species in the final product.
Possible Cause: Oxidation of Cysteine
-
Solution: This indicates the formation of intermolecular disulfide bonds.
-
During Cleavage: Ensure the presence of a reducing agent like EDT or Dithiothreitol (DTT) in your cleavage cocktail to maintain the reduced state of the cysteine thiol.[2]
-
During Work-up and Purification: Work with degassed solvents and consider performing purification at a lower pH to minimize air oxidation.
-
Issue 3: Significant racemization of the cysteine residue observed by chiral analysis.
Possible Cause: Inappropriate Coupling Method
-
Solution: Cysteine is highly susceptible to racemization, especially with uronium- or phosphonium-based coupling reagents (e.g., HBTU, PyBOP) in the presence of a strong base like diisopropylethylamine (DIEA).[3]
-
Use Carbodiimide-based Activation: Employ coupling reagents such as diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure®.
-
Avoid Pre-activation: Add the coupling reagents directly to the resin mixture without a pre-activation step.[3]
-
Use a Weaker Base: If a base is required, consider using a less hindered and weaker base like 2,4,6-trimethylpyridine (collidine).[3]
-
Data Presentation
Table 1: Comparison of Racemization Levels for Different Cys Protecting Groups and Coupling Methods.
| Fmoc-Cys Derivative | Coupling Method | Base | % Racemization (D-Cys) | Reference |
| Fmoc-Cys(Trt)-OH | DIPCDI/OxymaPure | - | 3.3% | |
| Fmoc-Cys(Dpm)-OH | DIPCDI/OxymaPure | - | 6.8% | |
| Fmoc-Cys(Thp)-OH | DIPCDI/OxymaPure | - | 0.74% | |
| Fmoc-Cys(Trt)-OH | HBTU/HOBt | DIEA | 5-33% (model peptide) | [3] |
| Fmoc-Cys(Trt)-OH | HBTU/HOBt | TMP | Significantly Reduced | [3] |
Note: While direct quantitative data for Fmoc-Cys(Mmt)-OH racemization is not as prevalent in comparative studies, the principles for minimizing racemization apply. The use of milder coupling conditions is always recommended.
Experimental Protocols
Protocol 1: On-Resin Selective Deprotection of the Mmt Group
This protocol is for the selective removal of the Mmt group while the peptide remains attached to the resin, enabling, for example, on-resin disulfide bond formation.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a sealed reaction vessel.
-
Deprotection Solution Preparation: Prepare a fresh solution of 1% trifluoroacetic acid (TFA) and 5% TIS in DCM.
-
Deprotection Reaction:
-
Drain the swelling solvent from the resin.
-
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the resin for 2 minutes.
-
Drain the deprotection solution.
-
Repeat the addition of fresh deprotection solution and agitation for 2-minute intervals, 5-6 times.
-
-
Monitoring (Optional): The release of the Mmt cation can be monitored spectrophotometrically by measuring the absorbance of the collected filtrate at approximately 460 nm. The reaction is complete when the absorbance returns to baseline.
-
Washing: After the final deprotection step, wash the resin thoroughly with DCM (3x), followed by DMF (3x). The resin is now ready for the next step (e.g., oxidation to form a disulfide bond).
Protocol 2: Final Cleavage of Cys(Mmt)-Containing Peptide from Wang Resin
This protocol describes the final cleavage of the peptide from the resin and removal of all acid-labile protecting groups.
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin.
-
Wash the resin with DCM (3x) and dry it under a high vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation (Reagent K):
-
Prepare the cleavage cocktail fresh by combining the following reagents in a fume hood:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA (2x) and combine the filtrates.
-
Slowly add the combined filtrate to a 10-fold volume of cold diethyl ether with stirring to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the peptide suspension to pellet the precipitate.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Peptide Yield
Caption: A flowchart for troubleshooting low peptide yield.
Diagram 2: Key Side Reactions with Fmoc-Cys(Mmt)-OH
Caption: Common side reactions at different stages of SPPS.
References
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Cys(Mmt)-OH in Difficult Sequences
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of sequences containing the sterically hindered amino acid, Fmoc-Cys(Mmt)-OH.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Low or Incomplete Coupling Efficiency
Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, or the presence of deletion sequences (peptide lacking the Cys(Mmt) residue) in the final LC-MS analysis.
Possible Causes:
-
Steric Hindrance: The bulky 4-methoxytrityl (Mmt) protecting group can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, slowing down the reaction. This is particularly problematic in sterically crowded sequences.
-
Peptide Aggregation: The growing peptide chain, especially if hydrophobic, can aggregate on the resin, blocking reactive sites and preventing efficient coupling.
-
Inefficient Activation: The chosen coupling reagent may not be potent enough to efficiently activate the Fmoc-Cys(Mmt)-OH for coupling to a difficult or aggregated sequence.
Recommended Solutions:
-
Employ a Potent Coupling Reagent: Switch to a more powerful uronium/aminium or phosphonium salt-based reagent. HATU, HCTU, and COMU are excellent choices for sterically hindered amino acids.
-
Perform a "Double Coupling": After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-Cys(Mmt)-OH. This can help drive the reaction to completion.
-
Extend the Reaction Time: Increase the coupling time to 2-4 hours or, in very difficult cases, overnight. Monitor the progress with a Kaiser test.
-
Utilize Microwave-Assisted Synthesis: Microwave energy can significantly accelerate coupling reactions by increasing the kinetic energy of the molecules, which is particularly effective for overcoming steric hindrance.[1]
-
Disrupt Peptide Aggregation:
-
Before coupling, wash the resin with a solution containing a chaotropic salt (e.g., 0.8 M LiCl in DMF) to disrupt secondary structures.
-
Consider using solvents known to reduce aggregation, such as N-methylpyrrolidone (NMP) or a mixture of DMF and DMSO.
-
Issue 2: High Levels of Racemization
Symptom: Presence of a diastereomeric impurity (a peak with the same mass but a slightly different retention time) in the final HPLC analysis of the purified peptide.
Possible Causes:
-
Base-Mediated Racemization: Cysteine derivatives are particularly susceptible to racemization (loss of stereochemical integrity) during the activation step, which is often catalyzed by the base used in the coupling reaction. Strong bases like N,N-diisopropylethylamine (DIPEA) can exacerbate this issue.
-
Prolonged Pre-activation: Allowing the activated Fmoc-Cys(Mmt)-OH to sit in solution for an extended period before adding it to the resin can increase the extent of racemization.
-
High Temperatures: Elevated temperatures, especially in microwave-assisted synthesis, can increase the rate of racemization.[2]
Recommended Solutions:
-
Use a Weaker Base: If a base is required for the coupling reaction (e.g., with HATU or HCTU), consider using a weaker, more sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of DIPEA.
-
Employ a Carbodiimide/Additive Combination: The use of N,N'-Diisopropylcarbodiimide (DIC) in combination with an additive like Oxyma Pure is known to significantly suppress racemization.[3] This method avoids the need for a tertiary amine base.
-
Avoid Pre-activation: Add the coupling reagents directly to the reaction vessel containing the resin and the Fmoc-Cys(Mmt)-OH solution (in situ activation).
-
Optimize Microwave Parameters: For microwave-assisted coupling of Fmoc-Cys(Mmt)-OH, use a lower temperature (e.g., 50°C) and a shorter reaction time (5-10 minutes).[2]
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-Cys(Mmt)-OH considered a "difficult" amino acid to couple?
A1: The primary challenge arises from the steric bulk of the 4-methoxytrityl (Mmt) protecting group on the cysteine's side chain. This large group can hinder the approach of the activated carboxyl group to the free amine of the peptide chain, leading to slower reaction rates and incomplete coupling, especially when adjacent to other bulky amino acids or within an aggregating sequence.
Q2: Which coupling reagents are most effective for Fmoc-Cys(Mmt)-OH?
A2: For difficult couplings involving Fmoc-Cys(Mmt)-OH, uronium/aminium salt-based reagents like HATU, HCTU, and COMU are generally more effective than standard carbodiimides alone due to their higher reactivity.[3][4] However, to minimize racemization, a combination of DIC with an additive like Oxyma Pure is an excellent choice as it provides high coupling efficiency with a lower risk of epimerization.[3]
Q3: When should I perform a double coupling?
A3: A double coupling is recommended when a qualitative test, such as the Kaiser test, indicates the presence of unreacted free amines after the initial coupling reaction. It is a proactive measure to ensure the highest possible yield before proceeding to the next amino acid in the sequence.
Q4: Can I use microwave synthesis for Fmoc-Cys(Mmt)-OH?
A4: Yes, microwave-assisted SPPS is a highly effective method for incorporating sterically hindered amino acids like Fmoc-Cys(Mmt)-OH.[1][5] It enhances coupling efficiency and reduces reaction times. However, it is crucial to use optimized conditions, particularly a lower temperature (e.g., 50°C), to minimize the risk of racemization.[2]
Q5: What is the advantage of the Mmt protecting group over the Trt group for cysteine?
A5: The Mmt group is significantly more acid-labile than the Trityl (Trt) group.[6][7] This allows for the selective removal of the Mmt group on-resin using very mild acidic conditions (e.g., 1-2% TFA in DCM), while other acid-labile protecting groups (like tBu, Boc, and even Trt) remain intact.[6] This orthogonality is crucial for complex synthetic strategies such as on-resin side-chain modification or the regioselective formation of multiple disulfide bonds.
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
While direct comparative yield data for Fmoc-Cys(Mmt)-OH is limited in the literature, the following table summarizes the general performance of common coupling reagents for other sterically hindered amino acids, which can guide the selection for challenging Cys(Mmt) couplings.
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Key Considerations |
| HATU/HCTU | Aminium/Uronium Salt | Very High | Highly efficient but may cause racemization with strong bases. Based on potentially explosive HOAt/HOBt.[3][4] |
| COMU | Aminium/Uronium Salt | Very High | Efficiency comparable to HATU. A safer alternative as it is based on non-explosive Oxyma.[4] |
| PyBOP | Phosphonium Salt | High | Effective for hindered couplings and avoids guanidinylation side reactions. Less reactive than HATU.[4] |
| DIC/Oxyma Pure | Carbodiimide/Additive | High | Excellent for minimizing racemization. A safer and often more efficient alternative to DIC/HOBt.[3] |
Table 2: Influence of Coupling Conditions on Cysteine Racemization
The following data, adapted from studies on model peptides, illustrates the critical impact of the chosen coupling method and base on the extent of racemization of cysteine residues.
| Coupling Method | Base | Additive | % D-Cys Formation (Epimerization) |
| HBTU / DIPEA | DIPEA | HOBt | High (can be >5%) |
| HATU / DIPEA | DIPEA | HOAt | High (can be >5%) |
| HBTU / Collidine | Collidine | HOBt | Low |
| DIPCDI / HOBt | None | HOBt | Very Low (<1%) |
| DIPCDI / Oxyma Pure | None | Oxyma Pure | Very Low (<1%) |
(Data is illustrative and based on studies of various cysteine derivatives. The trend of reduced racemization with carbodiimide/additive methods and weaker bases is well-established.)
Experimental Protocols
Protocol 1: Optimized Manual Coupling of Fmoc-Cys(Mmt)-OH using DIC/Oxyma Pure
This protocol is recommended to achieve high coupling efficiency while minimizing racemization.
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in DMF for 30-60 minutes.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Cys(Mmt)-OH (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.
-
Coupling Reaction: a. Add the Fmoc-Cys(Mmt)-OH/Oxyma solution to the swollen resin. b. Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel. c. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.
-
If the test is positive (blue beads), wash the resin with DMF (3x) and perform a second coupling (double coupling) by repeating steps 2 and 3 with fresh reagents for another 1-2 hours.
-
If the test is negative (yellow beads), proceed to washing.
-
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and by-products.
Protocol 2: Microwave-Assisted Coupling of Fmoc-Cys(Mmt)-OH
This protocol is for overcoming severe steric hindrance and aggregation using a microwave peptide synthesizer.
-
Resin Preparation: Swell the resin in the reaction vessel with DMF.
-
Reagent Preparation: Prepare stock solutions of Fmoc-Cys(Mmt)-OH (e.g., 0.2 M in DMF), a suitable coupling agent like HATU (e.g., 0.5 M in DMF), and a weak base like Collidine (e.g., 1 M in DMF).
-
Coupling Cycle: a. Program the synthesizer to deliver the Fmoc-Cys(Mmt)-OH (4-5 equivalents), HATU (4-5 equivalents), and Collidine (8-10 equivalents) to the reaction vessel. b. Apply microwave power to ramp the temperature to 50°C and hold for a 5-10 minute reaction time.
-
Monitoring and Washing: After the coupling cycle, perform a Kaiser test. If incomplete, a subsequent double coupling under the same microwave conditions is recommended. Following a negative Kaiser test, the synthesizer will proceed with its standard washing protocol.
Mandatory Visualizations
Caption: Troubleshooting workflow for incomplete coupling of Fmoc-Cys(Mmt)-OH.
Caption: Decision logic for selecting a coupling strategy for Fmoc-Cys(Mmt)-OH.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
choice of scavengers for Mmt group cleavage in peptide synthesis
Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the cleavage of the 4-methoxytrityl (Mmt) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using scavengers during Mmt group cleavage?
A1: During the acid-mediated cleavage of the Mmt group, a stable Mmt carbocation is generated. Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive carbocations.[1] This prevents them from reacting with nucleophilic residues in the peptide sequence, such as Cysteine (Cys), Tryptophan (Trp), and Methionine (Met), which can lead to undesired side products.[2]
Q2: What are the most common scavengers used for Mmt cleavage, and what are their recommended concentrations?
A2: Trialkylsilanes are the most frequently used scavengers for Mmt deprotection. Triisopropylsilane (TIS) and triethylsilane (TES) are highly effective. The choice and concentration can depend on the specific peptide sequence and other protecting groups present.
| Scavenger | Typical Concentration (v/v) | Key Considerations |
| Triisopropylsilane (TIS) | 1-5% | Highly effective at scavenging trityl cations.[3] Can reduce tryptophan side reactions. |
| Triethylsilane (TES) | 1-5% | An effective alternative to TIS for scavenging trityl cations. |
| 1,2-Ethanedithiol (EDT) | 2.5% (in Reagent K) | Useful for peptides containing Cys, Met, Trp, and Tyr, but has a strong odor.[2][4] |
| Thioanisole | 5% (in Reagent K) | Often used in combination with other scavengers for sensitive residues.[2][4] |
| Phenol | 5% (in Reagent K) | Can act as a scavenger but may lead to side reactions with some residues.[2] |
Q3: I am observing incomplete Mmt group removal. What are the potential causes and solutions?
A3: Incomplete cleavage of the Mmt group can be due to several factors:
-
Insufficient Acid Concentration: The Mmt group is typically removed with low concentrations of trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][6] If cleavage is incomplete, a slight increase in the TFA concentration may be necessary.
-
Inadequate Reaction Time or Repetitions: For complete removal, multiple treatments with the cleavage cocktail may be required. One study found that five repetitions of a 10-minute reaction yielded the highest deprotection percentage.[5]
-
Steric Hindrance: The local environment of the Mmt-protected residue within the peptide sequence can sometimes hinder access of the cleavage reagents. Extending the reaction time or increasing the number of cleavage cycles can help overcome this.
-
Poor Resin Swelling: Ensure the resin is adequately swollen in the cleavage solvent (e.g., DCM) to allow for efficient penetration of the reagents.
Q4: After Mmt cleavage, I've identified a side product with a mass corresponding to the reattachment of the Mmt group. How can I prevent this?
A4: Reattachment of the Mmt cation to nucleophilic side chains is a common side reaction if scavenging is inefficient.[7][8]
-
Increase Scavenger Concentration: Ensure a sufficient excess of a scavenger like TIS or TES is present in the cleavage cocktail to effectively trap the Mmt cations as they are formed.
-
Use a Scavenger Cocktail: For complex peptides, a combination of scavengers may be more effective. For instance, using both TIS and a thiol-based scavenger like EDT can provide broader protection.
Q5: Can the choice of scavenger affect other protecting groups on my peptide?
A5: Yes, this is a critical consideration for maintaining orthogonality in your protection strategy. The Mmt group's lability to very mild acid allows for its selective removal in the presence of more acid-labile groups like tert-butyl (tBu) and Boc. However, the cleavage conditions must be carefully controlled.
-
Acid Concentration: Using the lowest effective concentration of TFA is crucial to avoid premature cleavage of other acid-sensitive groups.
-
Scavenger Nucleophilicity: Highly nucleophilic scavengers could potentially react with other functionalities on the peptide. Trialkylsilanes are generally considered safe for most common protecting groups used in Fmoc-based solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Mmt Cleavage | Insufficient TFA concentration. | Gradually increase TFA concentration (e.g., from 1% to 2% in DCM). |
| Inadequate reaction time or repetitions. | Increase the number of cleavage cycles (e.g., 5 x 10 minutes).[5] | |
| Poor resin swelling. | Ensure the resin is fully swollen in DCM before adding the cleavage cocktail. | |
| Mmt Reattachment Side Product | Inefficient scavenging of Mmt cations. | Increase the concentration of TIS or TES to 5%. |
| Nucleophilic nature of the peptide sequence. | Consider using a scavenger cocktail (e.g., TFA/TIS/DCM). | |
| Premature Cleavage of Other Protecting Groups (e.g., tBu) | TFA concentration is too high. | Use the minimum TFA concentration required for Mmt cleavage (typically 1-2%). |
| Prolonged exposure to acidic conditions. | Minimize the total cleavage time while ensuring complete Mmt removal. | |
| Side Reactions with Sensitive Residues (Trp, Met) | Alkylation by Mmt cations. | Use an effective scavenger like TIS. |
| Oxidation of Met or Cys. | Degas solvents and consider performing the cleavage under an inert atmosphere (e.g., nitrogen). For peptides containing Met, a specialized cleavage cocktail like Reagent H may be beneficial.[4] |
Experimental Protocols
Standard Protocol for On-Resin Mmt Group Cleavage
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
-
Resin Swelling: Swell the Mmt-protected peptidyl-resin in dichloromethane (DCM) for 30 minutes.
-
Prepare Cleavage Cocktail: Prepare a fresh solution of 2% TFA and 5% TIS in DCM (v/v/v).
-
Cleavage Reaction: Drain the DCM from the swollen resin and add the cleavage cocktail (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the resin suspension at room temperature. The reaction can be monitored by observing the release of the yellow-orange trityl cation.
-
Repeat: After the desired reaction time (e.g., 10 minutes), filter the resin and repeat the cleavage step with fresh cocktail for a total of 3-5 cycles to ensure complete deprotection.[5]
-
Washing: After the final cleavage step, thoroughly wash the resin with DCM, followed by a neutralization wash with 10% diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF), and finally with DMF and DCM.
Visual Guides
Decision-Making Workflow for Scavenger Selection
References
impact of TFA concentration on selective Mmt deprotection
Welcome to the technical support center for selective Mmt (4-methoxytrityl) deprotection. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the challenges of selectively removing the Mmt protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the Mmt protecting group?
A1: The Mmt group is an acid-labile protecting group, primarily used for the side-chain protection of amino acids like Cysteine (Cys), Histidine (His), Asparagine (Asn), and Glutamine (Gln).[1] Its key advantage lies in its high sensitivity to dilute trifluoroacetic acid (TFA), allowing for its selective removal without cleaving other more robust, acid-labile protecting groups such as Boc (tert-butyloxycarbonyl) or Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), or cleaving the peptide from the resin.[2][3] This orthogonality is crucial for on-resin modifications of the peptide.[4]
Q2: What is the general mechanism of Mmt deprotection with TFA?
A2: The deprotection of the Mmt group with TFA is an acid-catalyzed process. The acidic proton from TFA protonates the ether oxygen of the Mmt group, leading to the cleavage of the carbon-oxygen bond. This generates a stable Mmt carbocation, which is resonance-stabilized by the electron-donating methoxy group.[5]
Q3: Why are scavengers necessary during Mmt deprotection?
A3: The Mmt carbocation generated during deprotection is a reactive electrophile.[5] Without scavengers, this cation can re-attach to electron-rich residues in your peptide, such as Tryptophan (Trp) or Tyrosine (Tyr), leading to undesired side products.[1] Scavengers, such as triisopropylsilane (TIS), are added to the deprotection cocktail to trap these reactive carbocations.[1][6]
Q4: How does the acid lability of Mmt compare to other trityl-based protecting groups?
A4: The acid lability of trityl-based protecting groups can be fine-tuned by adding electron-donating groups to the phenyl rings. The Mmt group, with one methoxy group, is more acid-labile than the unsubstituted trityl (Trt) group. The general order of acid lability is: Trt < Mmt < DMT (4,4'-dimethoxytrityl).[2][7]
Troubleshooting Guide
Problem 1: Incomplete Mmt Deprotection
-
Symptom: Mass spectrometry (MS) analysis shows the presence of the Mmt-protected peptide (+272 Da) after the deprotection step.
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient TFA Concentration | While low TFA concentrations are desired for selectivity, the concentration may be too low for complete removal. Incrementally increase the TFA concentration (e.g., from 1% to 2%) and re-evaluate.[4] |
| Inadequate Reaction Time | The deprotection reaction may not have reached completion. Increase the reaction time in increments (e.g., from 30 minutes to 1 hour) and monitor the progress via HPLC or LC-MS.[8] |
| Poor Reagent Quality | Ensure the TFA and solvent (e.g., DCM) are of high purity and anhydrous, as contaminants can hinder the reaction.[5] |
| Insufficient Reagent Volume | Ensure the resin is adequately swollen and submerged in the deprotection cocktail (approximately 10 mL per gram of resin).[5][8] |
Problem 2: Presence of Unexpected Side Products
-
Symptom: MS analysis reveals unexpected adducts, particularly on sensitive residues like Tryptophan or Tyrosine.
-
Possible Causes & Solutions:
| Cause | Solution |
| Ineffective Scavenging | The released Mmt carbocation may be reacting with the peptide. Ensure an adequate concentration of a scavenger like TIS (typically 2-5%) is present in the deprotection cocktail.[4][6] |
| Premature Deprotection of Other Groups | The TFA concentration might be too high, leading to partial removal of other acid-labile protecting groups. If this occurs, reduce the TFA concentration or the reaction time. |
Problem 3: Loss of Peptide from the Resin
-
Symptom: Low yield of the final peptide after cleavage from the resin.
-
Possible Causes & Solutions:
| Cause | Solution |
| TFA Concentration Too High | The TFA concentration may be high enough to partially cleave the peptide from an acid-sensitive linker (e.g., 2-chlorotrityl). Reduce the TFA concentration for Mmt deprotection. |
Experimental Protocols
Protocol 1: On-Resin Selective Mmt Deprotection
This protocol is suitable for the selective removal of the Mmt group while the peptide remains attached to the solid support.
-
Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 30 minutes.
-
Prepare Deprotection Cocktail: In a well-ventilated fume hood, prepare the deprotection cocktail. A common starting point is a solution of 1-2% TFA and 2-5% TIS in DCM. For 10 mL of cocktail, this would be:
-
100-200 µL of TFA
-
200-500 µL of TIS
-
Make up to 10 mL with DCM.
-
-
Deprotection Reaction:
-
Add the deprotection cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature.
-
Monitor the reaction progress. A simple colorimetric test can be performed by taking a few beads, washing them with DCM, and adding a drop of concentrated TFA. An immediate orange color indicates the presence of the Mmt cation, signifying that deprotection is ongoing or complete.[8]
-
-
Washing: Once the deprotection is complete (typically 30-60 minutes, but should be optimized), filter the resin and wash it thoroughly with the following sequence:
-
The resin is now ready for the next synthetic step.
Quantitative Data Summary
The optimal TFA concentration for selective Mmt deprotection is a balance between achieving complete removal of the Mmt group and maintaining the integrity of other acid-labile protecting groups and the resin linker.
| TFA Concentration (% in DCM) | Typical Scavenger | Recommended Application | Key Considerations |
| 1-2% | 2-5% TIS | Standard selective deprotection of Mmt on Cys, His, Asn, Gln.[4][7] | This is the most common range for achieving high selectivity. Reaction time may need to be optimized. |
| <1% | 2-5% TIS | For highly acid-sensitive sequences or linkers. | Deprotection may be slow or incomplete. Requires careful monitoring. |
| >2% | 2-5% TIS | For stubborn Mmt groups or to speed up the reaction. | Increased risk of premature removal of other protecting groups and cleavage from acid-sensitive linkers. |
Visualizations
Caption: Workflow for selective on-resin Mmt deprotection.
Caption: Principle of selective Mmt deprotection based on TFA lability.
References
Technical Support Center: Synthesis of Peptides with Multiple Cys(Mmt) Residues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of peptides containing multiple Cys(Mmt) residues.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of peptides with multiple Cys(Mmt) residues, offering potential causes and actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Final Peptide | 1. Incomplete Fmoc deprotection due to peptide aggregation. 2. Incomplete coupling reactions due to steric hindrance from the bulky Mmt group. 3. Premature cleavage of the Mmt group during Fmoc deprotection. 4. Loss of peptide during post-cleavage workup and purification. | 1. Use a low-substitution resin (0.1-0.4 mmol/g) for longer peptides to minimize aggregation. Incorporate pseudoproline dipeptides to disrupt secondary structures. 2. Extend coupling times (e.g., 4-6 hours) or use stronger coupling reagents like HATU or HCTU. Double coupling for sterically hindered amino acids can also be beneficial. 3. Ensure the piperidine solution for Fmoc deprotection is free of acidic contaminants. While Mmt is generally stable to piperidine, prolonged exposure or acidic impurities can cause some loss. 4. Optimize precipitation and purification protocols. Ensure the peptide is fully precipitated from the cleavage cocktail. |
| Incomplete Mmt Deprotection | 1. Insufficient exposure to the deprotection reagent (dilute TFA). 2. Re-attachment of the Mmt cation to the deprotected thiol. 3. Steric hindrance limiting access to the Mmt group. | 1. Perform multiple, short treatments with the deprotection solution instead of a single long one. For example, 5 treatments of 10 minutes each with 2% TFA in DCM. 2. Use a scavenger, such as triisopropylsilane (TIS), in the deprotection solution (e.g., 2% TFA, 5% TIS in DCM) to irreversibly trap the Mmt cation. 3. Ensure adequate swelling of the resin to improve reagent accessibility. |
| Formation of Side Products | 1. Disulfide scrambling: Uncontrolled oxidation of deprotected Cys residues. 2. S-alkylation: Alkylation of the free thiol by carbocations from other protecting groups or the resin linker, especially with Wang-type resins. 3. Racemization of Cysteine: Can occur during coupling, especially with base-mediated methods. | 1. For regioselective disulfide bond formation, use an orthogonal protection strategy (e.g., Cys(Mmt), Cys(Acm), Cys(Trt)). Form one disulfide bond on-resin after selective deprotection of Mmt, and the next after deprotection of the subsequent protecting group. 2. Use a cleavage cocktail containing a high concentration of scavengers. For example, TFA/TIS/H2O (95:2.5:2.5). For peptides with multiple Cys residues, increasing the scavenger concentration is beneficial. 3. Use coupling reagents that minimize racemization, such as DIC/Oxyma. Avoid prolonged pre-activation times. |
| Peptide Aggregation | 1. Formation of secondary structures (β-sheets) on the resin, hindering reagent access. 2. Hydrophobic nature of the peptide sequence and protecting groups. | 1. Synthesize at a higher temperature (if using a suitable synthesizer) to disrupt secondary structures. 2. Use chaotropic salts or special solvent mixtures to improve solvation. Using a more polar resin, like a PEG-based resin, can also help. |
Frequently Asked Questions (FAQs)
Q1: Why is the Mmt protecting group a good choice for synthesizing peptides with multiple disulfide bonds?
The 4-methoxytrityl (Mmt) group is highly acid-labile and can be selectively removed under very mild acidic conditions (e.g., 1-2% TFA in DCM) without affecting other, more robust protecting groups like Trityl (Trt), Acetamidomethyl (Acm), or tert-butyl (tBu). This orthogonality is crucial for the regioselective formation of multiple disulfide bonds, allowing for the deprotection of one pair of cysteines and the formation of the first disulfide bond while other cysteine residues remain protected.
Q2: What is the optimal protocol for on-resin Mmt deprotection?
A highly effective method for on-resin Mmt deprotection involves repeated treatments with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). A typical protocol would be:
-
Reagent: 2% TFA and 5% triisopropylsilane (TIS) in DCM.
-
Procedure: Treat the peptidyl-resin with the deprotection solution for 10 minutes. Repeat this treatment a total of 5 times.
-
Washing: After the final treatment, thoroughly wash the resin with DCM and then DMF to remove all traces of acid and the scavenged Mmt cations.
The use of TIS as a scavenger is critical to prevent the cleaved Mmt cation from reattaching to the free thiol.
Q3: How can I monitor the completion of the Mmt deprotection reaction?
The release of the Mmt cation can be monitored spectrophotometrically as it forms a yellow-orange solution. For a more quantitative assessment, a small sample of the resin can be cleaved and the peptide analyzed by LC-MS to check for the presence of any remaining Mmt-protected peptide.
Q4: What are the best practices for forming the disulfide bond after Mmt deprotection?
After on-resin Mmt deprotection and thorough washing, the disulfide bond can be formed using various oxidizing agents. A common and effective method is oxidation with N-chlorosuccinimide (NCS).
-
Reagent: N-chlorosuccinimide (NCS) in DMF (typically 2 equivalents per peptide).
-
Procedure: Treat the resin with the NCS solution for 15-30 minutes at room temperature.
-
Washing: After oxidation, wash the resin extensively with DMF and DCM.
It is crucial to avoid thiol-containing scavengers in subsequent cleavage steps if the disulfide bond is to be maintained.
Q5: Can I use Cys(Mmt) in combination with other cysteine protecting groups?
Yes, the key advantage of Cys(Mmt) is its use in orthogonal protection schemes. A common strategy for a peptide with two disulfide bonds is to use Cys(Mmt) for the first pair of cysteines and Cys(Acm) or Cys(Trt) for the second pair. The Mmt group is removed first under mild acid for the first disulfide bond formation. The Acm group can then be removed with iodine, which also facilitates the second disulfide bond formation. The Trt group is typically removed during the final cleavage from the resin.
Experimental Protocols & Visualizations
On-Resin Mmt Deprotection Protocol
This protocol outlines the steps for the selective removal of the Mmt protecting group from cysteine residues while the peptide is still attached to the solid-phase resin.
Materials:
-
Peptidyl-resin containing Cys(Mmt) residues
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
N,N-Dimethylformamide (DMF)
-
Peptide synthesis vessel
Procedure:
-
Swell the peptidyl-resin in DCM for 30 minutes.
-
Prepare the deprotection solution: 2% TFA and 5% TIS in DCM.
-
Drain the DCM from the resin and add the deprotection solution.
-
Agitate the resin for 10 minutes at room temperature. The solution will typically turn yellow/orange.
-
Drain the deprotection solution.
-
Repeat steps 3-5 four more times for a total of five treatments.
-
Wash the resin thoroughly with DCM (5 x 1 min).
-
Wash the resin with DMF (5 x 1 min) to prepare for the subsequent disulfide bond formation or next synthesis step.
On-Resin Disulfide Bond Formation Protocol
This protocol describes the formation of a disulfide bond between two deprotected cysteine residues on the solid support.
Materials:
-
Peptidyl-resin with free cysteine thiols
-
N,N-Dimethylformamide (DMF)
-
N-chlorosuccinimide (NCS)
-
Dichloromethane (DCM)
Procedure:
-
Ensure the peptidyl-resin with free thiols has been thoroughly washed.
-
Swell the resin in DMF.
-
Prepare a solution of NCS (2 equivalents per peptide) in DMF.
-
Add the NCS solution to the resin and agitate for 15-30 minutes at room temperature.
-
Monitor the reaction for completion using Ellman's test on a small sample of resin beads (disappearance of free thiols).
-
Once complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Wash the resin with DCM (5 x 1 min).
-
The resin is now ready for the next step in the synthesis or for cleavage.
Orthogonal Strategy Troubleshooting Logic
This diagram illustrates the decision-making process when troubleshooting low yields in a multi-Cys peptide synthesis using an orthogonal protection strategy.
identifying and characterizing byproducts in Fmoc-Cys(Mmt)-OH synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Fmoc-Cys(Mmt)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities or byproducts encountered during the synthesis of Fmoc-Cys(Mmt)-OH?
A1: During the synthesis of Fmoc-Cys(Mmt)-OH from S-4-methoxytrityl cysteine and an Fmocylation reagent like Fmoc-OSu, several byproducts can form. These can be broadly categorized as:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual S-4-methoxytrityl cysteine and the Fmocylation reagent (e.g., Fmoc-OSu) or its hydrolysis products.
-
Dipeptide Formation (Fmoc-Cys(Mmt)-Cys(Mmt)-OH): This can occur if the activated Fmoc reagent reacts with an already formed Fmoc-Cys(Mmt)-OH molecule. However, the use of Fmoc-OSu generally minimizes the formation of dipeptide impurities.[1]
-
-
Side-Reaction Products:
-
Over-Fmocylation Byproducts: In rare cases, reactions with impurities in solvents or reagents could lead to minor modified Fmoc species.
-
Degradation of the Mmt Group: The Mmt group is known to be sensitive to acidic conditions.[1][2] If the reaction conditions are not carefully controlled, premature cleavage of the Mmt group could occur, leading to the formation of Fmoc-Cys-OH.
-
Oxidation Products: The thiol group of cysteine is susceptible to oxidation, which could lead to the formation of disulfide-bridged species, such as (Fmoc-Cys-OH)₂.
-
-
Residual Solvents and Reagents: Solvents used during the reaction and purification (e.g., dioxane, ethyl acetate) and any remaining reagents or their byproducts can be present in the final product.
Q2: How can I identify these byproducts in my Fmoc-Cys(Mmt)-OH sample?
A2: A combination of analytical techniques is essential for the accurate identification and quantification of byproducts:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final product. Different byproducts will typically have distinct retention times. A reversed-phase C18 column with a gradient of acetonitrile and water (both containing 0.1% TFA) is a common method for analysis.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is crucial for confirming the identity of impurities by determining their mass-to-charge ratio. This allows for the unambiguous identification of the molecular weights of potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the main product and any significant impurities present. Specific chemical shifts can help identify the presence of starting materials or byproducts with distinct structural features.[3][4]
Q3: My Fmoc-Cys(Mmt)-OH synthesis resulted in a low yield. What are the potential causes?
A3: Low yields in Fmoc-Cys(Mmt)-OH synthesis can stem from several factors:
-
Incomplete Reaction: The Fmocylation reaction may not have gone to completion. This could be due to insufficient reaction time, suboptimal temperature, or inadequate stoichiometry of reagents.
-
Poor Quality Starting Materials: The purity of the S-4-methoxytrityl cysteine and the Fmocylation reagent is critical. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.
-
Product Loss During Workup and Purification: Significant amounts of the product may be lost during extraction, washing, and crystallization or chromatographic purification steps.
-
Side Reactions: The formation of significant amounts of byproducts will naturally reduce the yield of the target molecule.
Q4: I am observing a byproduct with a mass corresponding to the loss of the Mmt group. How can I prevent this?
A4: The Mmt group is labile in acidic conditions.[2] To prevent its premature cleavage during synthesis and workup:
-
Maintain Neutral or Slightly Basic pH: Ensure that the reaction conditions for Fmocylation are not acidic. During the aqueous workup, avoid strongly acidic washes. Use of a mild base like sodium bicarbonate in the reaction is common.
-
Avoid Prolonged Exposure to Acid: If any acidic conditions are necessary, they should be as mild and brief as possible.
-
Careful Handling and Storage: Store the final product under neutral and dry conditions to prevent gradual deprotection.
Troubleshooting Guides
Guide 1: Troubleshooting High Impurity Levels Detected by HPLC
This guide provides a systematic approach to identifying and resolving high impurity levels observed during the HPLC analysis of synthesized Fmoc-Cys(Mmt)-OH.
Table 1: Troubleshooting High Impurity Levels in Fmoc-Cys(Mmt)-OH Synthesis
| Observed Problem | Potential Cause | Recommended Action |
| Significant peak corresponding to S-4-methoxytrityl cysteine | Incomplete Fmocylation reaction. | Increase reaction time or temperature (monitor for Mmt group stability). Ensure correct stoichiometry of Fmoc-OSu (a slight excess may be necessary). Verify the quality and reactivity of the Fmoc-OSu reagent. |
| Peak with a mass corresponding to Fmoc-Cys-OH | Premature cleavage of the Mmt group. | Re-evaluate the pH of the reaction and workup steps; ensure they are not acidic. Use milder workup conditions. |
| Multiple unidentifiable peaks | Formation of various side products. | Analyze the reaction conditions for potential sources of contamination. Purify the starting materials to a higher degree. Optimize reaction temperature and time to minimize side reactions. |
| Broad peaks or poor peak shape | Poor solubility of the sample or issue with the HPLC method. | Ensure the sample is fully dissolved in the injection solvent. Optimize the HPLC mobile phase and gradient. Check the condition of the HPLC column. |
Experimental Protocols
Protocol 1: General Synthesis of Fmoc-Cys(Mmt)-OH
This protocol is a general guideline for the synthesis of Fmoc-Cys(Mmt)-OH.[2]
-
Dissolution: Dissolve S-4-methoxytrityl cysteine in a suitable solvent mixture, such as aqueous dioxane or aqueous acetone, containing a mild base like sodium bicarbonate.
-
Fmocylation: Add a solution of Fmoc-OSu in the same organic solvent dropwise to the stirring solution of S-4-methoxytrityl cysteine at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Workup:
-
Remove the organic solvent under reduced pressure.
-
Add water and a water-immiscible organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer carefully with a mild acid (e.g., citric acid) to a pH of approximately 2-3 to protonate the carboxylic acid.
-
Extract the product into the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the organic solution and purify the crude product by crystallization or flash chromatography.
Protocol 2: HPLC Analysis of Fmoc-Cys(Mmt)-OH
This protocol outlines a general procedure for the purity assessment by RP-HPLC.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% to 100% B over 20 minutes is a good starting point.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 265 nm and 301 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the Fmoc-Cys(Mmt)-OH sample in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Experimental workflow for the synthesis and purification of Fmoc-Cys(Mmt)-OH.
Caption: Logical relationships in the formation of Fmoc-Cys(Mmt)-OH and potential byproducts.
References
Navigating the Separation of Mmt-Protected and Deprotected Peptides: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) separation of peptides following the removal of the acid-labile 4-methoxytrityl (Mmt) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating Mmt-protected and deprotected peptides by RP-HPLC?
The main challenge lies in the significant hydrophobicity difference between the Mmt-protected and the deprotected peptide. The Mmt group is highly non-polar, leading to a much longer retention time on a reversed-phase column compared to its unprotected counterpart. This large retention gap can sometimes make it difficult to elute both species within a single, efficient gradient, and can lead to significant peak broadening for the late-eluting Mmt-peptide.
Q2: Why is it crucial to monitor the Mmt deprotection reaction by HPLC?
Monitoring the deprotection reaction is essential to ensure its completion.[1] Incomplete removal of the Mmt group will result in a mixture of protected, partially deprotected (if multiple Mmt groups are present), and fully deprotected peptides, complicating downstream applications and purification.[2] HPLC provides a quantitative measure of the reaction progress, allowing for optimization of deprotection time and conditions to maximize the yield of the desired product.[1][2]
Q3: What are the typical reagents used for on-resin Mmt group removal?
The Mmt group is acid-labile and is typically removed using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][3] A common cocktail is 1-2% TFA in DCM.[3][4] To prevent the cleaved Mmt cation from reattaching to the peptide (especially to nucleophilic residues like tryptophan), a scavenger such as triisopropylsilane (TIS) is often added to the cleavage mixture.[2][3]
Q4: Can the Mmt group be cleaved during standard RP-HPLC analysis?
While standard RP-HPLC mobile phases containing 0.1% TFA are acidic, they are generally not strong enough to cause significant cleavage of the Mmt group during a typical analytical run. However, extended exposure to the acidic mobile phase, especially at elevated temperatures, could potentially lead to some on-column deprotection.[5] It is best practice to perform a dedicated deprotection step before purification.[5]
Q5: My deprotected peptide peak is tailing. What are the common causes?
Peak tailing for peptides can be caused by several factors:
-
Secondary Interactions: Free silanol groups on the silica-based column packing can interact with basic residues on the peptide, causing tailing. Using a well-end-capped column or adding an ion-pairing agent like TFA can minimize this.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume.
-
Inappropriate Mobile Phase pH: A mobile phase pH close to the peptide's isoelectric point can reduce its solubility and lead to poor peak shape.
-
Column Contamination: Buildup of contaminants on the column can affect performance. Flushing the column or replacing the guard column may be necessary.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of Mmt-protected and deprotected peptides.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution Between Protected and Deprotected Peptide | Gradient is too steep. | Decrease the gradient slope (e.g., from a 5%/min to a 1%/min increase in organic solvent).[6] Shallow gradients are often optimal for peptide separations.[7] |
| Inappropriate column chemistry. | Ensure you are using a suitable reversed-phase column (C18 or C8 are common choices for peptides).[8] | |
| Incomplete Deprotection (Multiple Peaks) | Insufficient deprotection time or reagent concentration. | Increase the number of deprotection cycles or the reaction time.[2] Consider a slight increase in TFA concentration.[2] Confirm completion by analyzing a small resin sample before proceeding with full cleavage. |
| Reversible reaction due to lack of scavenger. | Ensure an effective scavenger like TIS is included in the deprotection cocktail to irreversibly trap the Mmt cation.[3] | |
| Ghost Peaks in Chromatogram | Contaminated mobile phase or injection of air bubbles. | Use fresh, HPLC-grade solvents and ensure the mobile phase is properly degassed. |
| Carryover from previous injections. | Implement a robust needle wash protocol and flush the injector and system between runs. | |
| Shifting Retention Times | Poor column equilibration. | Increase the column equilibration time between runs to ensure the column is returned to the initial mobile phase conditions.[9] |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature, as retention times can shift with temperature changes.[10] | |
| Inconsistent mobile phase composition or flow rate. | Prepare mobile phases carefully and check the HPLC pump for leaks or malfunctions to ensure a consistent flow rate.[9] | |
| No Peaks Detected | Detector lamp is off or has low energy. | Check the detector status and replace the lamp if necessary.[9] |
| Incorrect detector wavelength. | Ensure the detector is set to a wavelength where the peptide bond absorbs, typically 214-220 nm.[11] | |
| Sample degradation or precipitation. | Ensure the peptide is fully dissolved in a suitable solvent (ideally the initial mobile phase) and filter before injection.[12] |
Quantitative Data Summary
The efficiency of on-resin Mmt deprotection can be optimized by varying reaction time and the number of iterations. The following table summarizes experimental conditions for the deprotection of Mmt groups from oxytocin, which contains two Cys(Mmt) residues. The efficiency was determined by the subsequent alkylation of the free cysteine residues and analysis by HPLC.[2]
| Experiment | Reaction Time (min) | Reaction Iterations | Relative Deprotection Efficiency (%) |
| 1 | 10 | 5 | 100 (Reference) |
| 2 | 5 | 5 | 92 |
| 3 | 1 | 5 | 65 |
| 4 | 10 | 3 | 88 |
| Data adapted from a study optimizing Mmt removal from oxytocin on-resin using 2% TFA and 5% TIS in DCM.[2] The efficiency is presented relative to the most effective condition. |
Experimental Protocols
Protocol 1: On-Resin Mmt Deprotection (Batch-wise)
This protocol describes a general procedure for the removal of the Mmt group from a cysteine residue on a peptide-resin.
-
Resin Swelling: Swell the Mmt-protected peptide-resin (1 g) in a sintered glass funnel with DCM. Remove the excess DCM.[3]
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 2% TFA and 5% TIS in DCM (v/v/v).
-
Deprotection Reaction: Add the deprotection cocktail (10 mL) to the resin. Seal the funnel and shake gently for 2-10 minutes.[2][3]
-
Filtration: Remove the solvent by applying gentle nitrogen pressure.[3]
-
Repeat: Repeat steps 3 and 4 for a total of 3-5 cycles to ensure complete deprotection.[2][3]
-
Washing: After the final cycle, wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Confirmation (Optional): To confirm complete removal, a small sample of resin beads can be treated with a drop of TFA. The absence of an orange/yellow color indicates the complete removal of the Mmt group.[13]
-
Drying: Dry the deprotected peptide-resin under vacuum before proceeding to the next step (e.g., global cleavage and deprotection).
Protocol 2: RP-HPLC Analysis of Mmt-Protected and Deprotected Peptides
This protocol provides a starting point for developing an analytical HPLC method to monitor the deprotection reaction.
-
Sample Preparation: After global cleavage from the resin and precipitation, dissolve the crude peptide (~1 mg/mL) in Mobile Phase A or a minimal amount of a compatible solvent like acetonitrile or DMSO, then dilute with Mobile Phase A.[12] Filter the sample through a 0.22 µm or 0.45 µm filter.
-
HPLC System and Column:
-
Gradient Elution:
-
Scouting Gradient: Start with a broad gradient to determine the approximate retention times, for example, 5% to 95% B over 20 minutes.
-
Optimized Gradient: Based on the scouting run, develop a shallower gradient around the elution points of the two peptides for better resolution. For example, if the deprotected peptide elutes at 25% B and the Mmt-protected at 70% B, a gradient of 20% to 80% B over 30 minutes (a slope of 2%/min) would be a good starting point for optimization.
-
-
Data Analysis: Integrate the peak areas of the Mmt-protected and deprotected peptide peaks to determine the extent of the deprotection reaction. The purity is calculated by dividing the area of the desired peak by the total area of all peaks in the chromatogram.[12]
Visualized Workflows and Logic
Caption: Workflow from Mmt deprotection to HPLC analysis.
Caption: Troubleshooting logic for incomplete deprotection.
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. biotage.com [biotage.com]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. renyi.hu [renyi.hu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Cysteine Protecting Groups for Orthogonal Strategies in Peptide and Protein Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic selection and sequential removal of protecting groups for cysteine's reactive thiol side chain are fundamental to the successful synthesis of complex peptides and proteins, particularly those containing multiple disulfide bonds. The principle of orthogonality—the ability to deprotect one functional group in the presence of others—is paramount for achieving regioselective disulfide bond formation and other site-specific modifications. This guide provides an objective comparison of commonly employed cysteine protecting groups, supported by experimental data and detailed protocols, to inform the rational design of synthetic strategies.
Data Presentation: A Comparative Overview of Cysteine Protecting Groups
The stability and lability of a protecting group are critically dependent on the specific reaction conditions. The following table summarizes the characteristics of key cysteine S-protecting groups, categorized by their primary mode of cleavage, to facilitate the selection of compatible sets for orthogonal strategies.
| Protecting Group | Abbreviation | Cleavage Principle | Deprotection Conditions | Stability/Compatibility | Key Considerations |
| Acid-Labile Groups | |||||
| Trityl | Trt | Acidolysis | 95% TFA with scavengers (e.g., TIS, EDT)[1][2] | Stable to weak acid and base; cleaved during standard final peptide cleavage.[2][3] | Prone to re-attachment of the trityl cation, requiring efficient scavengers.[2] Some lability to strong base (e.g., piperidine) has been reported.[2] |
| 4-Methoxytrityl | Mmt | Acidolysis | 1-2% TFA in DCM[2] | Highly acid-labile; allows for selective on-resin deprotection.[2][3] | Orthogonal to Trt and other less acid-sensitive groups. Useful for on-resin cyclization.[3][4] |
| Diphenylmethyl | Dpm | Acidolysis | High concentration of TFA (e.g., 60-90%)[5] | Stable to low concentrations of TFA, making it compatible with Mmt and Trt removal conditions.[4][5] | Fills a gap between the highly labile Mmt/Trt and more stable acid-labile groups.[4][5] |
| 4-Methoxybenzyl | Mob | Acidolysis | High concentration of TFA, often with heating or extended reaction times.[4][5] Can also be removed reductively by TIS in TFA at 37 °C.[6] | More stable than Trt and Dpm to acidic conditions.[4] | Removal can be sluggish and may require harsh conditions that can affect other parts of the peptide.[5] |
| tert-Butyl | tBu | Strong Acidolysis | HF or TMSOTf[3] | Stable to TFA, allowing for orthogonality in Fmoc chemistry.[1][3] | Requires very strong acids for removal, limiting its use in standard Fmoc strategies.[1][3] |
| Oxidatively/Reductively Cleaved Groups | |||||
| Acetamidomethyl | Acm | Oxidation or Heavy Metal | Iodine (I2) in solvents like 80% acetic acid; Mercury(II) acetate (Hg(OAc)2) followed by a thiol scavenger.[1][3][7] | Stable to both acidic and basic conditions used in SPPS.[2] | Orthogonal to acid- and base-labile groups. The use of toxic heavy metals is a significant drawback.[1][2] Iodine can cause side reactions with sensitive residues like Trp and Met.[1] |
| S-tert-butylthio | StBu | Reduction | Thiols (e.g., DTT, β-mercaptoethanol) or phosphines (e.g., TCEP).[8] | Stable to TFA and basic conditions.[8][9] | Offers a distinct orthogonal deprotection strategy based on reduction.[8] Removal can sometimes be slow.[10] |
| Base-Labile Groups | |||||
| 9-Fluorenylmethyl | Fm | β-elimination | Piperidine (e.g., 20-50% in DMF).[3][11] | Stable to acidic conditions.[3] | Can be cleaved simultaneously with the Nα-Fmoc group, or selectively under different basic conditions.[11] |
| Enzyme-Labile Groups | |||||
| Phenylacetamidomethyl | Phacm | Enzymatic Cleavage | Penicillin G Acylase (PGA).[11] | Stable to a wide range of chemical conditions used in peptide synthesis.[11] | Provides a "green" and highly specific deprotection method.[11] |
| Photolabile Groups | |||||
| 2-Nitrobenzyl | oNB | Photolysis | Irradiation at ≥350 nm.[11] | Compatible with both Boc and Fmoc SPPS.[11] | Allows for spatio-temporal control of deprotection. |
Orthogonal Deprotection Strategies: A Visual Guide
The strategic combination of protecting groups with different cleavage mechanisms allows for the sequential and regioselective formation of multiple disulfide bonds. The following diagrams illustrate common orthogonal strategies.
Caption: Orthogonal strategy using acid-labile (Trt/Mmt) and oxidatively cleaved (Acm) groups.
Caption: Orthogonal strategy combining a highly acid-labile group (Mmt) and a reductively cleaved group (StBu).
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of orthogonal strategies. The following are representative protocols for the deprotection of commonly used cysteine protecting groups.
Protocol 1: Deprotection of S-Trityl (Trt) during Final Cleavage
This protocol is for the final cleavage of a peptide from a solid-phase resin and the simultaneous removal of the Trt group.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). For peptides containing tryptophan, 2,2'-(ethylenedioxy)diethanethiol (EDT) can be added as an additional scavenger.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Incubate the mixture at room temperature with occasional swirling for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.
-
Drying: Dry the crude peptide under vacuum.
Protocol 2: On-Resin Deprotection of S-Methoxytrityl (Mmt)
This protocol allows for the selective removal of the Mmt group while the peptide is still attached to the resin, enabling on-resin modifications such as disulfide bond formation.
-
Resin Swelling: Swell the Mmt-protected peptide-resin in DCM.
-
Deprotection Solution: Prepare a solution of 1-2% TFA in DCM.
-
Selective Deprotection: Treat the resin with the deprotection solution for 2 minutes, and repeat this step multiple times (e.g., 5-10 times) until the yellow color of the Mmt cation is no longer observed in the filtrate.
-
Washing: Wash the resin thoroughly with DCM, followed by a neutralizing wash with a solution of 10% diisopropylethylamine (DIEA) in DCM, and then with DCM and dimethylformamide (DMF) to prepare for the next reaction step (e.g., oxidation to form a disulfide bond).
Protocol 3: Deprotection of S-Acetamidomethyl (Acm) with Iodine
This method simultaneously removes the Acm group and forms a disulfide bond.
-
Peptide Dissolution: Dissolve the Acm-protected peptide in a suitable solvent, such as 80% aqueous acetic acid or a mixture of methanol and water. The concentration should be low (e.g., 0.1-1 mg/mL) to favor intramolecular disulfide bond formation for cyclic peptides.
-
Iodine Titration: Add a solution of iodine in the same solvent dropwise with stirring until a persistent yellow-brown color is observed, indicating a slight excess of iodine.
-
Reaction Monitoring: Monitor the reaction by HPLC to ensure complete conversion. The reaction is typically complete within 1-2 hours at room temperature.
-
Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the solution becomes colorless.
-
Purification: Purify the peptide by preparative HPLC to remove salts and any side products.
Protocol 4: Reductive Cleavage of S-tert-butylthio (StBu)
This protocol is used for the selective removal of the StBu group to generate a free thiol.
-
Peptide Dissolution: Dissolve the StBu-protected peptide in a suitable buffer, for example, 0.1 M Tris-HCl, pH 8.0, containing a denaturant like 6 M guanidine hydrochloride if the peptide has poor solubility.
-
Reducing Agent: Add a 10- to 50-fold molar excess of a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-4 hours. Monitor the deprotection by HPLC.
-
Purification: Once the reaction is complete, the deprotected peptide can be purified by HPLC to remove the excess reducing agent and the cleaved protecting group.
The selection of an appropriate orthogonal strategy is a critical decision in the synthesis of complex peptides. By understanding the specific chemical labilities of different protecting groups and employing well-defined experimental protocols, researchers can navigate the challenges of peptide chemistry to achieve their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. biotage.com [biotage.com]
- 11. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
advantages of Mmt protection over other cysteine protecting groups
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for cysteine residues is a critical determinant in the successful synthesis of complex peptides. The unique reactivity of cysteine's thiol group necessitates robust protection to prevent undesired side reactions and to enable the regioselective formation of disulfide bonds, which are often crucial for peptide structure and function. Among the arsenal of available protecting groups, the 4-methoxytrityl (Mmt) group has emerged as a superior choice for many applications, offering distinct advantages over other commonly used groups.
This guide provides an objective comparison of Mmt protection against other prevalent cysteine protecting groups such as Trityl (Trt), Acetamidomethyl (Acm), and S-tert-butyl (StBu). We will delve into the experimental data that underscores the benefits of Mmt in terms of stability, cleavage conditions, and its role in sophisticated synthetic strategies, particularly in the context of drug development.
Key Advantages of Mmt Protection
The primary advantage of the Mmt group lies in its high acid lability, which allows for its selective removal under exceptionally mild acidic conditions.[1][2] This feature is the cornerstone of its utility in orthogonal protection schemes, a critical aspect for the synthesis of peptides with multiple disulfide bonds or those requiring site-specific modifications.[2][3] The electron-donating methoxy group on the Mmt moiety renders it significantly more susceptible to acidolysis than the unsubstituted Trt group.[2] This allows for on-resin deprotection of the Mmt group while other acid-labile groups, such as tert-butyl (tBu) and even Trt, remain intact.[2][3] This selective deprotection capability is invaluable for complex synthetic endeavors, including the sequential formation of disulfide bridges, side-chain labeling, and the synthesis of branched peptides.[1][2]
Furthermore, the mild deprotection conditions required for Mmt cleavage help to mitigate the formation of unwanted byproducts.[4] The cleavage of the more acid-stable Trt group, in contrast, generates a stable trityl cation that, if not efficiently scavenged, can lead to the alkylation of sensitive residues like tryptophan and methionine.[4] Studies have also indicated that C-terminal cysteine residues protected with the bulky Trt group are more susceptible to the formation of undesirable side products like 3-(1-piperidinyl)alanine.[4]
Quantitative Performance Comparison
The selection of a protecting group significantly impacts the efficiency of peptide synthesis, influencing cleavage yields and the prevalence of side reactions such as racemization. The following tables summarize key quantitative data comparing Mmt with other common cysteine protecting groups.
| Protecting Group | Deprotection Condition | Cleavage Yield/Efficiency | Key Considerations |
| Mmt | 1-2% TFA in DCM[5] | Quantitative removal under mild conditions.[6] | Ideal for on-resin selective deprotection and orthogonal strategies.[5] |
| Trt | 95% TFA-based cocktails[7] | >95% with appropriate scavengers.[7] | Cleavage is a reversible reaction; requires efficient scavenging to prevent re-attachment.[8] |
| Acm | Iodine, Hg(OAc)₂, Pd complexes[7] | 67% to >90% depending on the method.[7] | Stable to TFA, enabling purification of the protected peptide before disulfide bond formation.[7] |
| StBu | Reducing agents (e.g., thiols, phosphines)[5] | Can be sluggish.[5] | Stable to TFA, useful for orthogonal strategies.[5] |
Table 1: Comparison of Deprotection Conditions and Cleavage Efficiency.
Racemization of cysteine residues during peptide synthesis is a critical issue that can compromise the biological activity of the final product. The choice of protecting group can significantly influence the extent of this side reaction.
| Protecting Group | Racemization (%) | Coupling Conditions |
| Trt | 3.3% - 8.0%[9] | Uronium salt activation[9] |
| Dpm | 1.2%[9] | Uronium salt activation[9] |
| Thp | 0.74% | DIPCDI/Oxyma Pure coupling |
| Mmt | Lower than Trt (qualitative) | - |
Table 2: Racemization of Cysteine with Different Protecting Groups. While direct quantitative data for Mmt under the same conditions as Trt in a single study is limited, the literature consistently suggests that the bulkier Trt group is more prone to racemization.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results in peptide synthesis. Below are methodologies for the deprotection of Mmt, Trt, and Acm protecting groups.
Protocol 1: Selective On-Resin Deprotection of the Mmt Group
This procedure allows for the removal of the Mmt group while the peptide remains attached to the solid support, preserving other acid-labile protecting groups.
Reagents:
-
Deprotection Solution: 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in Dichloromethane (DCM) (v/v/v).
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
5% N,N-Diisopropylethylamine (DIEA) in DMF (v/v)
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the DCM and add the deprotection solution (approximately 10 mL per gram of resin).
-
Gently agitate the suspension at room temperature. The appearance of a yellow-orange color in the solution indicates the release of the Mmt cation.
-
Monitor the reaction progress. The reaction is typically complete within 30-60 minutes.[4]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3 x 10 mL).
-
To neutralize the resin, wash with the 5% DIEA in DMF solution (2 x 10 mL).
-
Wash the resin with DMF (3 x 10 mL) and then with DCM (3 x 10 mL).
-
The resin is now ready for the subsequent on-resin modification of the deprotected cysteine side chain.
Protocol 2: Standard Cleavage and Deprotection of the Trt Group
This protocol is used for the final cleavage of the peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.
Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water (v/v/v). For peptides containing multiple Cys(Trt) residues, the addition of 1,2-ethanedithiol (EDT) is recommended.[5]
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.[8]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.
-
Dry the peptide pellet under vacuum.
Protocol 3: Iodine-Mediated Acm Deprotection and Disulfide Bond Formation
This protocol describes the simultaneous removal of the Acm group and the formation of a disulfide bond.
Reagents:
-
Iodine (I₂)
-
Solvent (e.g., DMF, methanol, or a mixture of DMF/DCM)
Procedure:
-
Swell the peptide-resin in the chosen solvent.
-
Add a solution of iodine (5-10 equivalents) in the same solvent to the resin.
-
Agitate the mixture at room temperature. The reaction is typically complete within 1-2 hours.[10]
-
Wash the resin thoroughly with the solvent to remove excess iodine.
-
Proceed with the final cleavage of the peptide from the resin.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Orthogonal synthesis workflow enabled by Mmt protection.
Caption: Peptide-mediated cell signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Confirming Selective Mmt Deprotection
For Researchers, Scientists, and Drug Development Professionals
The selective removal of the 4-methoxytrityl (Mmt) protecting group is a critical step in the synthesis of complex peptides and other organic molecules. Ensuring the complete and selective cleavage of the Mmt group without affecting other acid-labile protecting groups is paramount for the success of a synthetic strategy. This guide provides an objective comparison of common analytical methods used to confirm selective Mmt deprotection, supported by experimental data and detailed protocols.
At a Glance: Comparison of Analytical Methods
| Method | Type | Information Provided | Speed | Cost | Key Advantage | Limitation |
| HPLC | Quantitative | Purity, extent of deprotection, presence of side products | Moderate | Moderate | Excellent for quantification and separation of reaction components. | Requires method development; may not definitively identify peaks. |
| LC-MS | Quantitative & Qualitative | Confirmation of molecular weight, purity | Moderate-Slow | High | Unambiguous identification of products and byproducts. | Higher cost and complexity. |
| ¹H NMR | Quantitative & Qualitative | Structural confirmation | Slow | High | Provides detailed structural information. | Lower sensitivity, complex spectra for large molecules. |
| UV-Vis | Quantitative (kinetic) | Real-time reaction monitoring | Fast | Low | Simple and rapid for monitoring the release of the Mmt cation. | Indirect method; potential for interference from other chromophores. |
| Colorimetric | Qualitative | Indication of Mmt cation release | Very Fast | Very Low | Quick and easy visual confirmation of reaction progress. | Non-quantitative and can be subjective. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress and outcome of Mmt deprotection. By separating the reaction mixture based on polarity, it allows for the quantification of the starting material, the deprotected product, and any impurities.
Quantitative Data Presentation
The following table, adapted from a study on the optimization of Mmt removal from oxytocin, demonstrates the utility of HPLC in quantifying deprotection efficiency under various conditions.[1]
| Experiment | Reaction Time (min) | Reaction Iterations | Total Deprotected Product (%) |
| 1 | 10 | 5 | 85 |
| 2 | 5 | 5 | 78 |
| 3 | 1 | 5 | 65 |
| 4 | 10 | 3 | 75 |
Data represents the percentage of singly and doubly deprotected and alkylated oxytocin relative to the total amount of crude sample injected for analytical HPLC evaluation.[1]
Experimental Protocol: HPLC Analysis
-
Sample Preparation: A small aliquot of the resin-bound peptide is cleaved using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is dried. The dried peptide is then dissolved in a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A standard analytical HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly employed for peptide analysis.[2]
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance is monitored at 214 nm or 220 nm.[3]
-
Analysis: The Mmt-protected peptide will have a longer retention time than the more polar, deprotected peptide. The percentage of deprotection can be calculated by integrating the peak areas of the respective species.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, providing unambiguous confirmation of Mmt deprotection by verifying the molecular weight of the resulting peptide.
Experimental Protocol: LC-MS Analysis
The sample preparation and HPLC conditions for LC-MS are generally the same as for analytical HPLC. The eluent from the HPLC column is directly introduced into the mass spectrometer.
-
Instrumentation: An HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.
-
Mass Analysis: The mass spectrometer is set to scan a mass range that includes the expected molecular weights of the Mmt-protected and deprotected peptides.
-
Data Interpretation: Successful deprotection is confirmed by the disappearance of the mass corresponding to the Mmt-protected peptide and the appearance of a new peak with a mass corresponding to the deprotected peptide. The mass difference should correlate with the mass of the Mmt group (C₂₀H₁₉O), which is approximately 287.38 Da.
¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming deprotection by observing the disappearance of signals corresponding to the Mmt group.
Key Spectral Changes
Upon successful deprotection, the following characteristic signals of the Mmt group will disappear from the ¹H NMR spectrum:
-
Aromatic Protons: A complex multiplet in the aromatic region, typically between δ 7.2 and 7.5 ppm.
-
Methoxy Group: A sharp singlet at approximately δ 3.7-3.8 ppm.
The appearance of a new signal for the deprotected functional group (e.g., a thiol proton) may also be observed.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: The cleaved and dried peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or D₂O).
-
Data Acquisition: A ¹H NMR spectrum is acquired on a high-field NMR spectrometer.
-
Analysis: The spectrum is analyzed for the presence or absence of the characteristic Mmt group signals.
UV-Vis Spectroscopy
The release of the Mmt cation (Mmt⁺) during acidic deprotection can be monitored in real-time using UV-Vis spectroscopy, as the cation has a distinct chromophore.
Experimental Protocol: UV-Vis Monitoring
This method is particularly useful for on-resin monitoring in a continuous flow setup.[4]
-
Setup: A flow-through UV-Vis spectrophotometer is connected to the outlet of the synthesis vessel.
-
Deprotection: The deprotection solution (e.g., 1-2% TFA in DCM) is passed through the resin.
-
Monitoring: The absorbance of the eluent is continuously monitored at approximately 460 nm, which is the λmax for the Mmt cation.[4]
-
Analysis: An increase in absorbance indicates the release of the Mmt cation. The reaction is considered complete when the absorbance returns to the baseline.
Colorimetric Test
A simple, qualitative visual test can provide a rapid indication of Mmt deprotection.
Experimental Protocol: Colorimetric Test
-
Procedure: A few beads of the peptide-resin are removed and placed in a small test tube.
-
A drop or two of the deprotection solution (e.g., 1-2% TFA in DCM) is added.
-
Observation: The immediate appearance of a yellow or orange color in the solution indicates the release of the Mmt cation and that the deprotection is proceeding. The reaction can be monitored by repeating this test at intervals until no color change is observed upon addition of fresh reagent.
References
A Comparative Guide to Disulfide Bond Formation Methods Utilizing Fmoc-Cys(Mmt)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the regioselective formation of disulfide bonds is a critical step in obtaining structurally correct and biologically active molecules. The use of Fmoc-Cys(Mmt)-OH offers a distinct advantage due to the acid-labile 4-methoxytrityl (Mmt) protecting group, which can be selectively removed under mild acidic conditions.[1][2][3] This allows for the formation of disulfide bridges while the peptide is still attached to the solid support (on-resin) or after cleavage (in solution), providing flexibility in synthetic strategies, particularly for complex peptides with multiple disulfide bonds.[4][5]
This guide provides a comparative study of common methods for disulfide bond formation following the selective deprotection of the Mmt group. We will explore on-resin oxidation using iodine and N-chlorosuccinimide (NCS), as well as solution-phase air oxidation, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The choice of disulfide bond formation method can significantly impact reaction efficiency, time, and the purity of the final peptide. The following tables summarize key quantitative parameters for the most common on-resin and solution-phase oxidation methods after Mmt deprotection.
Table 1: On-Resin Disulfide Bond Formation Methods
| Parameter | Iodine Oxidation | N-Chlorosuccinimide (NCS) Oxidation |
| Oxidizing Agent | Iodine (I₂) | N-Chlorosuccinimide (NCS) |
| Typical Equivalents | 5 - 10 eq. | 1 - 2 eq. |
| Solvent | DMF, DCM/DMF/MeOH | DMF |
| Reaction Time | 30 - 120 min | 5 - 15 min |
| Reported Purity | Good to Excellent | Good to Excellent |
| Compatibility | May cause side reactions with sensitive residues (Trp, Met) | Generally compatible with Trp; Met may be oxidized with >1 eq. |
Table 2: Solution-Phase Disulfide Bond Formation Method
| Parameter | Air Oxidation |
| Oxidizing Agent | Atmospheric Oxygen |
| Typical Conditions | Dissolved in aqueous buffer (e.g., NH₄HCO₃, pH 8) at low peptide concentration (0.1-1 mg/mL) |
| Reaction Time | Several hours to days |
| Reported Purity | Variable, dependent on peptide sequence and tendency for aggregation/oligomerization |
| Compatibility | Generally mild and compatible with most amino acid residues |
Experimental Workflows
Visualizing the experimental process is crucial for understanding the practical steps involved in each method. The following diagrams, generated using Graphviz, illustrate the workflows for on-resin and solution-phase disulfide bond formation.
Caption: On-Resin Disulfide Formation Workflow.
References
Validating Peptide Sequence Integrity Post-Mmt Group Removal: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the integrity of a peptide's amino acid sequence after the removal of protecting groups is a critical step in synthesis and downstream applications. The 4-methoxytrityl (Mmt) group, a commonly used protecting group for the side chains of amino acids like Cysteine and Lysine, requires specific validation methods to confirm its successful removal and to ensure the peptide's primary structure remains intact. This guide provides an objective comparison of key analytical techniques for this purpose, supported by experimental data and detailed protocols.
The selective removal of the Mmt group, typically achieved under mild acidic conditions, is a crucial step in the synthesis of complex peptides. However, incomplete removal or the occurrence of side reactions can lead to a heterogeneous mixture of peptide products, compromising the results of subsequent experiments. Therefore, robust analytical validation is paramount. This guide will focus on the two primary methods for confirming peptide sequence integrity: Liquid Chromatography-Mass Spectrometry (LC-MS) and Edman Degradation.
Comparative Analysis of Validation Methods
The choice of validation method depends on several factors, including the desired level of sequence confirmation, throughput requirements, and the potential for side-product formation. The following table provides a comparative overview of LC-MS and Edman Degradation for validating peptide integrity after Mmt group removal.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Edman Degradation |
| Primary Function | Provides molecular weight of the peptide and fragment information for sequence confirmation. | Sequentially removes and identifies amino acids from the N-terminus. |
| Detection of Incomplete Mmt Removal | Highly effective. The presence of the Mmt group results in a predictable mass shift that is easily detectable. | Indirectly detected by the absence of the expected amino acid signal at the modified position. |
| Sequence Confirmation | Provides high-confidence sequence confirmation through fragmentation analysis (MS/MS). | Provides direct, residue-by-residue sequence information from the N-terminus.[1][2] |
| Detection of Side Products | Excellent for detecting unexpected modifications and byproducts with different masses. | May not identify modifications that do not affect the N-terminus or the cleavage chemistry. |
| Sensitivity | High (picomole to femtomole range). | Moderate to high (picomole range).[3] |
| Throughput | High. Amenable to automation and rapid analysis of multiple samples. | Low. A time-consuming, stepwise process.[3] |
| Limitations | Interpretation of complex fragmentation spectra can be challenging. May not distinguish between isomeric or isobaric residues without specialized techniques. | Ineffective if the N-terminus is blocked.[3] Efficiency decreases with increasing peptide length (typically up to 30-50 residues).[4] |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable data to validate peptide sequence integrity.
Mmt Group Removal Protocol
A typical procedure for the on-resin removal of the Mmt group from a Cysteine residue is as follows:
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM).
-
Deprotection Solution: Prepare a solution of 1-2% Trifluoroacetic acid (TFA) in DCM with 5% Triisopropylsilane (TIS) as a scavenger.[5]
-
Deprotection Reaction: Treat the resin with the deprotection solution. The reaction progress can often be monitored by the release of the orange-colored Mmt cation.
-
Washing: Wash the resin extensively with DCM and N,N-Dimethylformamide (DMF) to remove the cleaved Mmt group and scavengers.
Validation by LC-MS
LC-MS is a powerful tool for confirming the successful removal of the Mmt group and verifying the peptide's molecular weight and sequence.
Experimental Workflow:
Caption: Workflow for LC-MS validation of peptide integrity.
Protocol:
-
Sample Preparation: After Mmt removal, cleave the peptide from the solid support using a standard TFA cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5). Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
LC-MS Analysis:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 15 minutes).
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire data in both full scan mode (to determine the molecular weight) and fragmentation mode (MS/MS) for sequence confirmation.[6]
-
-
Data Analysis:
-
Mass Confirmation: Compare the observed molecular weight with the theoretical molecular weight of the deprotected peptide. The mass of the Mmt group is approximately 272.3 g/mol . A successful deprotection will show a corresponding mass decrease.
-
Sequence Verification: Analyze the MS/MS fragmentation data to confirm the amino acid sequence.
-
Validation by Edman Degradation
Edman degradation provides a direct method for sequencing the peptide from the N-terminus, confirming the identity of each amino acid in a stepwise manner.
Experimental Workflow:
Caption: Workflow for Edman degradation sequencing.
Protocol:
-
Sample Preparation: The purified peptide (typically 10-100 pmoles) is loaded onto a polyvinylidene difluoride (PVDF) membrane and allowed to dry.[7]
-
Edman Chemistry: The sample is placed in an automated protein sequencer. The following steps are performed cyclically:
-
Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under basic conditions.[8]
-
Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain using anhydrous TFA.[8]
-
Conversion: The released anilinothiazolinone (ATZ) amino acid is converted to the more stable phenylthiohydantoin (PTH) amino acid derivative.
-
-
HPLC Analysis: The PTH-amino acid is identified by reverse-phase HPLC by comparing its retention time to a set of known standards.
-
Sequence Determination: The sequence is determined by identifying the PTH-amino acid from each cycle. For a peptide where an Mmt-protected residue was present, the appearance of the expected amino acid at that position confirms successful deprotection.
Alternative and Orthogonal Validation Methods
While LC-MS and Edman degradation are the primary methods, other techniques can provide complementary information.
-
Amino Acid Analysis (AAA): This method provides the overall amino acid composition of the peptide. While it does not give sequence information, it can confirm the presence of the expected amino acids in the correct ratios after Mmt removal and purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller peptides, 2D-NMR techniques can provide detailed structural information, including sequence confirmation and the stereochemical integrity of the amino acids.
Conclusion
The validation of peptide sequence integrity after Mmt group removal is a non-negotiable step in peptide synthesis. LC-MS offers a high-throughput and sensitive method for confirming both the molecular weight and the sequence of the final product, and it is particularly adept at identifying incomplete deprotection and other side products. Edman degradation, while lower in throughput, provides unambiguous, stepwise sequence information from the N-terminus, offering a valuable orthogonal method for sequence confirmation. The choice between these methods, or their complementary use, will depend on the specific requirements of the research or drug development program. A thorough validation strategy, employing one or both of these techniques, is essential for ensuring the quality and reliability of synthetic peptides.
References
- 1. biotage.com [biotage.com]
- 2. Manual Edman Degradation of Proteins and Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques II | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cib.csic.es [cib.csic.es]
- 8. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
A Comparative Guide to Mmt, Trt, and Acm Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). For residues with reactive side chains, such as cysteine, the choice of protecting group dictates the conditions for deprotection and the overall strategy for synthesizing complex peptides, including those with multiple disulfide bonds. This guide provides an objective comparison of three commonly used thiol-protecting groups: Monomethoxytrityl (Mmt), Trityl (Trt), and Acetamidomethyl (Acm), with a focus on their relative stability and cleavage protocols.
Data Presentation: Stability and Cleavage Conditions
The stability of Mmt, Trt, and Acm protecting groups varies significantly, allowing for their selective removal under different chemical conditions. This orthogonality is crucial for complex peptide synthesis strategies. The following table summarizes the stability and lability of these protecting groups to common reagents used in peptide synthesis.
| Protecting Group | Stable To | Labile To (Cleavage Reagents) | Typical Cleavage Conditions | Relative Lability |
| Mmt (Monomethoxytrityl) | - Piperidine- Palladium (0) catalysts- Hydrazine | - Very mild acid | - 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[1]- Acetic acid/Trifluoroethanol (TFE)/DCM (1:2:7)[1] | Most Acid-Labile |
| Trt (Triphenylmethyl) | - Piperidine- Palladium (0) catalysts- Hydrazine | - Mild to strong acid | - 90-95% TFA[2]- 1% TFA in DCM for selective deprotection of side chains of Tyr, Ser, Thr, and Cys[1] | Moderately Acid-Labile |
| Acm (Acetamidomethyl) | - TFA (standard cleavage conditions)- Piperidine (Fmoc deprotection) | - Heavy metal salts - Iodine - N-halosuccinimides | - Mercury(II) acetate (Hg(OAc)₂) followed by a reducing agent[2]- Iodine (I₂) for simultaneous deprotection and disulfide bond formation[2]- N-Chlorosuccinimide (NCS)[3] | Stable to Acid/Base |
Mandatory Visualization: Orthogonal Deprotection Strategy
The differential stability of Mmt, Trt, and Acm protecting groups allows for a hierarchical deprotection strategy, which is particularly useful in the synthesis of peptides with multiple disulfide bonds. The following diagram illustrates the orthogonal removal of these groups.
Caption: Orthogonal deprotection workflow for Mmt, Trt, and Acm protecting groups.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these protecting groups in peptide synthesis.
Protocol 1: On-Resin Deprotection of Mmt
This protocol describes the selective removal of the Mmt group from a cysteine residue while the peptide is still attached to the solid support.
Materials:
-
Peptidyl-resin containing a Cys(Mmt) residue
-
Deprotection solution: 1% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Scavenger: 2-5% (v/v) Triisopropylsilane (TIS) can be added to the deprotection solution
-
DCM for washing
-
10% (v/v) Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF) for neutralization
-
DMF for washing
Procedure:
-
Swell the peptidyl-resin in DCM in a suitable reaction vessel.
-
Drain the DCM.
-
Add the deprotection solution (1% TFA in DCM, with or without TIS) to the resin.
-
Gently agitate the resin for 2-3 minutes. The solution will typically turn yellow upon cleavage of the Mmt group.
-
Drain the solution.
-
Repeat steps 3-5 until the yellow color is no longer observed upon addition of fresh deprotection solution (typically 5-10 cycles).
-
Wash the resin thoroughly with DCM.
-
Neutralize the resin by washing with 10% DIPEA in DMF.
-
Wash the resin thoroughly with DMF to prepare for the next synthetic step or subsequent modification.
Protocol 2: Global Deprotection of Trt during Peptide Cleavage
This protocol outlines the standard procedure for cleaving a peptide from the resin and simultaneously removing the Trt group from cysteine and other acid-labile protecting groups.
Materials:
-
Dry peptidyl-resin containing Trt-protected residues
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS
-
Cold diethyl ether
-
Centrifuge and lyophilizer
Procedure:
-
Place the dry peptidyl-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Allow the peptide to precipitate at -20°C for at least 1 hour.
-
Pellet the peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol 3: In-Solution Deprotection of Acm with Iodine
This protocol is for the removal of the Acm group from a purified peptide in solution, which also facilitates the formation of a disulfide bond.
Materials:
-
Purified Acm-protected peptide
-
Solvent: 40% aqueous acetic acid or a mixture of methanol and water
-
Iodine (I₂) solution (e.g., 0.1 M in methanol)
-
1 M aqueous ascorbic acid or sodium thiosulfate solution
-
RP-HPLC for purification
Procedure:
-
Dissolve the Acm-protected peptide in the chosen solvent to a final concentration of 10⁻³ to 10⁻⁴ M. A dilute solution favors intramolecular disulfide bond formation.
-
While stirring, add the iodine solution dropwise until a persistent yellow-brown color is observed. A 10- to 50-fold molar excess of iodine is typically used.[3]
-
Stir the reaction at room temperature and monitor its progress by analytical HPLC. The reaction is usually complete within 1-2 hours.
-
Quench the excess iodine by adding the ascorbic acid or sodium thiosulfate solution dropwise until the yellow color disappears.
-
Dilute the reaction mixture with water.
-
Purify the cyclized peptide by preparative RP-HPLC.
Protocol 4: In-Solution Deprotection of Acm with Mercury(II) Acetate
This protocol describes the removal of the Acm group to yield a free thiol using a mercury(II) salt. Caution: Mercury compounds are highly toxic and must be handled with appropriate safety precautions.
Materials:
-
Acm-protected peptide
-
10% aqueous acetic acid
-
Mercury(II) acetate (Hg(OAc)₂)
-
β-mercaptoethanol
-
Apparatus for centrifugation and purification (e.g., HPLC)
Procedure:
-
Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).
-
Carefully adjust the pH of the solution to 4.0 with glacial acetic acid or dilute ammonium hydroxide.
-
Add mercury(II) acetate (10 equivalents per Acm group).
-
Readjust the pH to 4.0.
-
Stir the mixture at room temperature under a nitrogen atmosphere for 1-2 hours, monitoring the reaction by HPLC.
-
Once the deprotection is complete, add β-mercaptoethanol (20 equivalents per Acm group) to precipitate the mercury as mercury mercaptide.
-
Allow the mixture to stand for at least 5 hours.
-
Remove the precipitate by centrifugation.
-
Purify the peptide from the supernatant by HPLC.
References
A Comparative Guide to Fmoc-Cys(Mmt)-OH in Complex Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of complex peptide synthesis, the strategic selection of protecting groups for cysteine residues is a critical determinant of success. The unique reactivity of the cysteine thiol group necessitates robust protection to prevent undesired side reactions and to orchestrate the regioselective formation of disulfide bonds, which are often pivotal for peptide structure and function. This guide provides an objective comparison of Fmoc-Cys(Mmt)-OH with other commonly used cysteine protecting groups, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
The 4-methoxytrityl (Mmt) group, a key player in orthogonal protection schemes, offers distinct advantages in the synthesis of peptides with multiple disulfide bridges or those requiring site-specific modification. Its heightened acid lability compared to the more conventional trityl (Trt) group allows for selective deprotection under exceptionally mild conditions, preserving other acid-sensitive protecting groups and the peptide-resin linkage.
Performance Comparison of Cysteine Protecting Groups
The choice of a cysteine protecting group is governed by its stability during synthesis, the conditions required for its removal, and its orthogonality with other protecting groups. The following tables summarize key quantitative data for some of the most common cysteine protecting groups used in Fmoc-based solid-phase peptide synthesis (SPPS).
Table 1: Deprotection Conditions and Orthogonality
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To |
| 4-Methoxytrityl | Mmt | 0.5-2% TFA in DCM with 5% TIS[1][2][3] | Acm, StBu, Npys, Trt, Dpm, tBu[1][2][4][5][6] |
| Trityl | Trt | 95% TFA, 2.5% H₂O, 2.5% TIS; or 1-5% TFA in DCM (slowly cleaved)[2][5] | Acm, StBu, Npys[2] |
| Acetamidomethyl | Acm | Hg(OAc)₂, pH 4; I₂ in MeOH[5] | Trt, Mmt, StBu, Npys, tBu[5] |
| tert-Butyl | tBu | Strong acids (e.g., TMSBr/TFA), Hg(OAc)₂[7] | Mmt, Acm, Trt |
| tert-Butylthio | StBu | Reducing agents (e.g., phosphines, thiols)[2] | Trt, Mmt, Acm, Npys |
Table 2: Performance Characteristics
| Protecting Group | Cleavage Time (Typical) | Propensity for Racemization | Key Advantages |
| Mmt | 5 x 10 min (with 1-2% TFA)[5] | Lower than Trt[8] | Highly acid-labile, ideal for orthogonal strategies and on-resin modifications.[5][8][9] |
| Trt | 2-4 hours (with 95% TFA)[5] | Can be significant (3.3-8.0%) depending on coupling reagents.[8] | Cost-effective for routine synthesis of peptides with free thiols.[10] |
| Acm | ~1 hour (with Hg(OAc)₂)[5] | Low | Stable to TFA and piperidine.[5] |
| tBu | Variable | Low | Stable to TFA and iodine oxidation.[4][5] |
| StBu | Variable | Low | Broad orthogonality, but removal can be challenging.[11] |
Orthogonal Synthesis Workflow
The primary advantage of Fmoc-Cys(Mmt)-OH lies in its application in orthogonal protection strategies, enabling the sequential and regioselective formation of multiple disulfide bonds. The following diagram illustrates a typical workflow for the synthesis of a peptide with two disulfide bonds using Fmoc-Cys(Mmt)-OH and another orthogonal protecting group, such as Fmoc-Cys(Acm)-OH.
Logical Selection of Cysteine Protecting Groups
The choice of a cysteine protecting group is a strategic decision based on the complexity of the target peptide. The following diagram outlines the logical considerations for selecting an appropriate protecting group strategy.
Experimental Protocols
Protocol 1: Selective On-Resin Deprotection of the Mmt Group
This protocol describes the selective removal of the 4-methoxytrityl (Mmt) group from a cysteine residue on a solid support.
Materials:
-
Peptidyl-resin containing one or more Fmoc-Cys(Mmt)-OH residues
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
N,N-Dimethylformamide (DMF)
-
10% Diisopropylethylamine (DIEA) in DMF
Procedure:
-
Swell the peptidyl-resin in DCM for 30 minutes.
-
Prepare the deprotection solution: 1-2% TFA and 5% TIS in DCM.
-
Treat the resin with the deprotection solution (approximately 10 mL per gram of resin).
-
Gently agitate the resin at room temperature. The reaction progress can be monitored by taking a few resin beads and adding a drop of TFA; an orange color indicates the presence of the Mmt cation.
-
Repeat the treatment with fresh deprotection solution for 5-10 minute intervals until the deprotection is complete (typically 3-5 treatments).[12]
-
Wash the resin thoroughly with DCM (3x).
-
Wash the resin with DMF (3x).
-
Neutralize the resin with 10% DIEA in DMF (2x).
-
Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the subsequent step, such as disulfide bond formation or side-chain modification.
Protocol 2: On-Resin Disulfide Bond Formation using an Orthogonal Strategy
This protocol outlines the synthesis of a peptide with two disulfide bonds using an orthogonal protection strategy with Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Acm)-OH.[2]
Procedure:
I. Solid-Phase Peptide Synthesis:
-
Assemble the linear peptide on a suitable resin (e.g., Rink Amide resin) using standard Fmoc-SPPS chemistry, incorporating Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Acm)-OH at the desired positions.[2]
II. First Disulfide Bond Formation:
-
Selectively deprotect the Mmt groups by treating the resin with 1-2% TFA and 5% TIS in DCM as described in Protocol 1.[2][13]
-
Wash the resin thoroughly with DCM and DMF.[13]
-
For oxidation, treat the resin with an oxidizing agent such as N-chlorosuccinimide (NCS) (2 equivalents) in DMF for 15 minutes at room temperature.[10]
-
Wash the resin with DMF (5x) and DCM (5x).
III. Second Disulfide Bond Formation:
-
The Acm groups are stable to the mild acid used for Mmt removal.
-
Add a solution of iodine (I₂) in DMF (typically 10 equivalents) to the resin and shake for 40 minutes at room temperature. This step removes the Acm groups and concurrently forms the second disulfide bond.[2]
-
Wash the resin with DMF, followed by a wash with 2% ascorbic acid in DMF to quench excess iodine, and then wash again with DMF and DCM.[2]
IV. Cleavage and Purification:
-
Cleave the bicyclic peptide from the resin using a standard cleavage cocktail (e.g., 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% EDT).[2]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold diethyl ether.[2]
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
References
- 1. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc-Cys(Mmt)-OH [cem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 11. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Orthogonal Protection Schemes for Cysteine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of commonly used cysteine protecting groups to guide the strategic synthesis of complex peptides.
The selective formation of disulfide bonds is a cornerstone of synthetic peptide chemistry, critical for maintaining the structural integrity and biological activity of a vast array of therapeutic and research peptides. Achieving regioselective disulfide connectivity in peptides with multiple cysteine residues necessitates the use of orthogonal protecting groups for the cysteine thiol side chains. This guide provides a comprehensive comparison of the most widely used orthogonal protection schemes, supported by experimental data and detailed methodologies, to facilitate informed decisions in the design and execution of complex peptide syntheses.
Comparison of Common Cysteine Protecting Groups
The choice of a cysteine protecting group is dictated by its stability under various reaction conditions and the specific, mild conditions required for its removal, without affecting other protecting groups. The following table summarizes the properties of several commonly employed cysteine protecting groups.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To | Key Considerations |
| Trityl | Trt | Mildly acidic (e.g., TFA/scavengers) | Acm, StBu, Fm | Commonly removed during final peptide cleavage from the resin. |
| Acetamidomethyl | Acm | Oxidative (Iodine) or heavy metal salts (Hg(OAc)₂, AgOTf) | Trt, Mmt, StBu | Stable to both acidic and basic conditions used in SPPS. Iodine can cause side reactions with sensitive residues.[1] |
| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1-2% TFA in DCM) | Trt, Acm, StBu | Ideal for on-resin selective deprotection and disulfide bond formation.[2] |
| S-tert-butylthio | StBu | Reducing agents (e.g., DTT, TCEP, β-mercaptoethanol) | Trt, Acm, Mmt | Stable to TFA and oxidative conditions, providing a distinct orthogonal removal strategy.[3] |
| 4-methoxybenzyl | Mob | Strong acid (HF) or with specific reagents like DTNP/TFA | Acm (with limitations) | Traditionally used in Boc-SPPS. Can be cleaved with DTNP in TFA, but orthogonality with Acm can be challenging.[4] |
Orthogonal Deprotection Strategies in Practice
A common strategy for the synthesis of a peptide with two disulfide bonds involves the use of two orthogonal protecting groups, such as Trt and Acm, or Mmt and Acm.[2][5] The general workflow for such a synthesis is depicted below.
Caption: General workflow for regioselective disulfide bond formation.
Case Study: Synthesis of a Two-Disulfide Bonded Peptide using Mmt and Acm Protection
This case study illustrates a common orthogonal strategy for the synthesis of a peptide with two distinct disulfide bonds.
Caption: On-resin synthesis of a two-disulfide bonded peptide.
Experimental Protocols
Protocol 1: Selective On-Resin Deprotection of Mmt
This protocol describes the selective removal of the 4-methoxytrityl (Mmt) group from cysteine residues while the peptide is still attached to the solid support.[2]
-
Resin Swelling: Swell the peptidyl-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection Cocktail: Prepare a solution of 2% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM.
-
Mmt Removal: Treat the resin with the deprotection cocktail for 10 minutes. Repeat this step four times.
-
Washing: Thoroughly wash the resin with DCM followed by N,N-dimethylformamide (DMF).
Protocol 2: On-Resin Disulfide Bond Formation via Oxidation
Following the selective deprotection of a pair of cysteine residues, the disulfide bond can be formed on-resin.
-
Using N-Chlorosuccinimide (NCS):
-
After deprotection and washing, treat the resin with 1 equivalent of NCS in DMF.
-
Allow the reaction to proceed for 5 minutes at 50°C.[2]
-
Wash the resin with DMF and DCM.
-
-
Using Iodine (for Acm removal and oxidation):
-
Swell the peptidyl-resin in DMF.
-
Prepare a 0.1 M solution of iodine in a suitable solvent (e.g., DMF).
-
Add 5-10 equivalents of the iodine solution to the resin.
-
Agitate the mixture at room temperature, monitoring the reaction by HPLC.
-
Once complete, wash the resin with DMF and DCM to remove excess iodine.
-
Protocol 3: Final Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of any remaining acid-labile protecting groups (like Trt).
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether.
-
Washing and Drying: Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry the peptide under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions and Mitigation
-
Iodination of Tyrosine: During iodine-mediated Acm deprotection, tyrosine residues can be iodinated.[1] This can be minimized by careful control of reaction time and the amount of iodine used.
-
S-alkylation during TFA cleavage: Reactive carbocations generated during the cleavage of tert-butyl-based protecting groups can alkylate the free thiol of cysteine. The use of scavengers like TIS and EDT in the cleavage cocktail is crucial to prevent this side reaction.[6][7]
-
Acm Shift: In peptides with a high content of serine and threonine, an S-to-O acyl shift of the Acm group can occur during deprotection with heavy metal salts. The use of scavengers like glycerol can help to circumvent this side reaction.[1]
By carefully selecting a combination of orthogonal protecting groups and optimizing the deprotection and oxidation conditions, researchers can successfully synthesize complex, multi-disulfide-bonded peptides with high regioselectivity and purity.
References
- 1. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptidetherapeutics.org [peptidetherapeutics.org]
- 3. DSpace [diposit.ub.edu]
- 4. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Fmoc-S-4-methoxytrityl-L-cysteine: A Procedural Guide
For Immediate Reference: Treat Fmoc-S-4-methoxytrityl-L-cysteine as a hazardous chemical waste. It must be collected in a designated, sealed, and appropriately labeled container for disposal by a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
This guide provides essential safety and logistical information for the proper disposal of this compound, a reagent commonly used in peptide synthesis.[2]
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Before handling, it is crucial to be aware of its potential hazards:
-
Eye Irritant: Causes serious eye irritation.[3]
-
Respiratory Irritant: May cause respiratory irritation.[3]
-
Suspected Carcinogen: Suspected of causing cancer.[3]
-
Combustible Solid: While it burns, it does not easily propagate a flame.[4]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
-
If there is a risk of generating dust, a dust respirator is recommended.[1][5]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the routine disposal of solid this compound waste and contaminated materials.
Step 1: Waste Segregation Designate a specific, clearly labeled waste container for solid this compound. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. It is particularly important to keep it separate from strong oxidizing agents.[1]
Step 2: Waste Collection Place all solid waste, including unused reagent, contaminated spatulas, weighing papers, and gloves, into the designated container.[1] For minor spills, sweep or vacuum the material and place it in the waste container, being careful to avoid generating dust.[1][6]
Step 3: Contaminated Solvents If this compound is dissolved in a solvent for experimental purposes, the resulting solution should be disposed of as hazardous liquid waste. The waste container must be labeled with the names of all chemical components.[1]
Step 4: Container Management Keep the waste container tightly sealed when not in use.[1] Store the sealed container in a designated, well-ventilated, and cool area, away from heat sources and incompatible chemicals.[4][5]
Step 5: Final Disposal Once the container is full or has reached the storage time limit set by your institution, arrange for its collection by a licensed hazardous waste disposal company.[1] Follow your institution's specific procedures for requesting a hazardous waste pickup. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[6] Discharge into the environment must be avoided.[5]
Quantitative Data
| Property | Value |
| Molecular Formula | C₃₈H₃₃NO₅S |
| Molecular Weight | 615.7 g/mol [3] |
| Appearance | Yellow to white powder[2] |
| Melting Point | 117 - 130 °C[2] |
| Storage Temperature | 2-8°C |
Experimental Protocols
Accidental Release Measures:
In the event of a spill, follow these procedures:
-
For Non-Emergency Personnel: Control dust formation.[4]
-
Environmental Precautions: Keep the substance away from drains, surface water, and ground water.[4]
-
Containment and Cleaning Up:
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Fmoc-S-4-methoxytrityl-L-cysteine
For researchers, scientists, and drug development professionals, the safe and efficient handling of specialized reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety and logistical information for the use of Fmoc-S-4-methoxytrityl-L-cysteine, a key building block in peptide synthesis.
Personal Protective Equipment (PPE)
When handling this compound in its solid form, a comprehensive approach to personal protection is crucial to minimize exposure. The following personal protective equipment is recommended.[1][2]
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Must have side-shields and conform to EN166 standards.[1] |
| Skin Protection | Gloves | Chemically resistant and inspected prior to use.[1] |
| Lab Coat/Impervious Clothing | To protect skin and personal clothing.[1] | |
| Respiratory Protection | Dust Mask | Recommended when handling large quantities to prevent inhalation of the powder.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical for the safe handling of this compound, from initial storage to its use in solution.
Storage and Preparation
Proper storage is essential to maintain the stability and reactivity of the compound.
| Parameter | Specification |
| Storage Temperature | 2°C - 8°C[3] |
| Atmosphere | Under an inert gas, such as Nitrogen.[3] |
| Work Area | A designated, well-ventilated area, preferably a chemical fume hood. |
Experimental Protocol: Weighing and Dissolving the Solid
-
Preparation : Ensure the chemical fume hood is clean and operational. Gather all necessary equipment, including a calibrated analytical balance, weighing paper or boat, spatula, and appropriate glassware.
-
Equilibration : Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture.
-
Weighing : Carefully transfer the desired amount of the solid compound from the storage container to the weighing paper or boat using a clean spatula. Perform this task slowly to minimize the generation of dust.
-
Transfer : Gently transfer the weighed solid into a clean, dry flask or beaker of an appropriate size.
-
Dissolving : Add the desired solvent to the vessel containing the solid. Common solvents for Fmoc-protected amino acids include dimethylformamide (DMF). Gently swirl the mixture to dissolve the solid. Sonication may be used to aid dissolution if necessary.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure laboratory safety and environmental compliance. All waste containing this compound should be treated as hazardous chemical waste.[3]
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect unused solid this compound in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Dispose of solutions containing this compound in a designated halogenated or non-halogenated solvent waste container, depending on the solvent used. Do not pour down the drain.[1] |
| Contaminated Materials | Dispose of contaminated items such as weighing paper, gloves, and pipette tips in a designated solid hazardous waste container. |
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
